molecular formula C66H118N11O16P B15578430 DSPE-PEG-Folate, MW 3350

DSPE-PEG-Folate, MW 3350

Número de catálogo: B15578430
Peso molecular: 1352.7 g/mol
Clave InChI: XHEGSHFIGVRJAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DSPE-PEG-Folate, MW 3350 is a useful research compound. Its molecular formula is C66H118N11O16P and its molecular weight is 1352.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C66H118N11O16P

Peso molecular

1352.7 g/mol

Nombre IUPAC

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane;methane

InChI

InChI=1S/C65H108N9O16P.CH4.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-57(76)87-49-54(90-58(77)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50-89-91(83,84)88-44-42-68-65(82)86-46-45-85-43-41-67-56(75)40-39-55(63(80)81)72-61(78)51-35-37-52(38-36-51)69-47-53-48-70-60-59(71-53)62(79)74-64(66)73-60;;;/h35-38,48,54-55,69H,3-34,39-47,49-50H2,1-2H3,(H,67,75)(H,68,82)(H,72,78)(H,80,81)(H,83,84)(H3,66,70,73,74,79);1H4;2*1H3

Clave InChI

XHEGSHFIGVRJAE-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to DSPE-PEG-Folate (MW 3350): A Key Component in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] with a molecular weight of approximately 3350 Da (DSPE-PEG-Folate MW 3350). This functionalized lipid is a critical component in the development of targeted nanomedicines, particularly for cancer therapy. We will delve into its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols essential for its application.

Core Concepts: Chemical Structure and Properties

DSPE-PEG-Folate is an amphiphilic polymer conjugate composed of three key functional parts:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated 18-carbon phospholipid that serves as the hydrophobic lipid anchor. This moiety allows the molecule to stably integrate into the lipid bilayers of liposomes or the hydrophobic cores of micelles.

  • PEG (Polyethylene Glycol): A hydrophilic and biocompatible polymer chain that acts as a flexible spacer. The PEG linker provides a "stealth" characteristic to nanocarriers, forming a hydrating layer that reduces recognition by the reticuloendothelial system, thereby prolonging circulation time in the bloodstream.[1][2]

  • Folate (Folic Acid): A B-vitamin that functions as the targeting ligand. Folate binds with high affinity to the folate receptor (FR), a cell surface protein often overexpressed in a wide range of cancers, including ovarian, lung, and breast cancers, but expressed at low levels in most normal tissues.[3][4][5]

This tripartite structure enables the self-assembly of DSPE-PEG-Folate into nanocarriers that can selectively target and deliver therapeutic payloads to cancer cells.[6][7]

Table 1: Physicochemical Properties of DSPE-PEG-Folate MW 3350

PropertyValueReference(s)
CAS Number 1236288-25-7[6][8][9]
Approx. Molecular Weight 3350 - 3400 Da[8][9]
Molecular Formula C65H114N11O16P[8][9]
Appearance Yellow to brown solid[9][10]
Purity (HPLC) >95%[9]
Storage (Powder) -20°C for up to 3 years[9][10]
Storage (In Solvent) -80°C for up to 6 months[6][9]

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The therapeutic efficacy of nanocarriers formulated with DSPE-PEG-Folate hinges on their ability to exploit the natural cellular uptake pathway of folic acid.[4] This process, known as folate receptor-mediated endocytosis, provides a direct route into targeted cancer cells.

The key steps are:

  • Binding: The folate ligand on the surface of the nanocarrier binds with high affinity to the folate receptor on the cancer cell membrane.[3]

  • Internalization: Upon binding, the cell membrane invaginates, engulfing the receptor-nanocarrier complex to form an intracellular vesicle called an endosome.[11][12]

  • Endosomal Trafficking and Acidification: The early endosome gradually matures into a late endosome, during which its internal environment becomes more acidic, with the pH dropping to approximately 5.0.[12]

  • Drug Release: The low pH environment of the late endosome can trigger the release of the encapsulated drug from pH-sensitive nanocarrier formulations. The released drug can then escape the endosome and enter the cytoplasm to reach its intracellular target, such as the nucleus.[6]

G cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP Folate-Targeted Nanoparticle FR Folate Receptor (FR) NP->FR 1. High-Affinity Binding EE Early Endosome (pH ~6.5) FR->EE 2. Internalization (Endocytosis) LE Late Endosome (pH ~5.0) EE->LE 3. Endosome Maturates & Acidifies Drug Released Drug LE->Drug 4. Drug Release (pH-triggered) Target Intracellular Target (e.g., Nucleus) Drug->Target 5. Therapeutic Action

Caption: Folate receptor-mediated endocytosis pathway for targeted drug delivery.

Synthesis of DSPE-PEG-Folate

The most common method for synthesizing DSPE-PEG-Folate is through a carbodiimide-mediated coupling reaction. This involves forming a stable amide bond between the carboxylic acid group of folic acid and the terminal amine group of a DSPE-PEG-NH2 precursor.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process FA Folic Acid (γ-carboxyl group) Reaction Stir at Room Temp (Overnight) FA->Reaction DSPE_PEG_NH2 DSPE-PEG-Amine DSPE_PEG_NH2->Reaction Reagents Coupling Agents: DCC & NHS Solvent: DMSO/Pyridine Reagents->Reaction Purify Purification (Dialysis to remove byproducts) Reaction->Purify Final Lyophilization Purify->Final Product Final Product: DSPE-PEG-Folate Final->Product

Caption: Logical workflow for the synthesis of DSPE-PEG-Folate.

This protocol is a representative method adapted from the literature.[13][14]

  • Activation of Folic Acid: Dissolve folic acid (1 equivalent) in a mixture of anhydrous DMSO and pyridine. Add N-hydroxysuccinimide (NHS, 1.5 equivalents) and dicyclohexylcarbodiimide (B1669883) (DCC, 1.5 equivalents) to the solution. Stir the mixture at room temperature for 4-6 hours to activate the γ-carboxyl group of folic acid.

  • Coupling Reaction: In a separate flask, dissolve DSPE-PEG-NH2 (1 equivalent) in anhydrous DMSO. Add the activated folic acid solution dropwise to the DSPE-PEG-NH2 solution.

  • Reaction Incubation: Allow the reaction to proceed overnight with continuous stirring at room temperature, protected from light.

  • Purification: Remove the dicyclohexylurea (DCU) byproduct by filtration. Dilute the reaction mixture with water and transfer it to a dialysis membrane (MWCO appropriate for the polymer size, e.g., 1 kDa). Dialyze extensively against deionized water for 48-72 hours with frequent water changes to remove unreacted reagents and solvent.

  • Lyophilization: Freeze-dry the purified solution to obtain DSPE-PEG-Folate as a solid powder.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR spectroscopy and HPLC.

Formulation and Characterization of Folate-Targeted Nanocarriers

DSPE-PEG-Folate is typically incorporated into liposomes or micelles to create targeted drug delivery vehicles. The thin-film hydration method is a robust and widely used technique for preparing drug-loaded liposomes.[2][15]

G cluster_char 5. Characterization A 1. Dissolution (Lipids, DSPE-PEG-Folate, Drug in Organic Solvent) B 2. Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Size Reduction (Sonication or Extrusion) C->D E Formulated Folate-Targeted Liposomes D->E F DLS: Size, PDI, Zeta Potential E->F Biophysical Properties G TEM: Morphology E->G Visual Confirmation H HPLC/UV-Vis: EE% & DL% E->H Drug Content I Dialysis: In Vitro Release E->I Performance

Caption: Experimental workflow for liposome (B1194612) formulation and characterization.
  • Lipid Dissolution: Weigh and dissolve the desired lipids (e.g., DSPC, Cholesterol), DSPE-PEG-Folate, and the hydrophobic drug in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. A typical molar ratio might be DSPC:Cholesterol:DSPE-PEG-Folate at 55:40:5.[16]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

  • Film Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This process forms multilamellar vesicles (MLVs).

  • Size Reduction: To produce small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Method: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the liposome suspension in an appropriate buffer. Equilibrate the sample at 25°C. Perform measurements to obtain the Z-average diameter, PDI (an indicator of size distribution homogeneity), and zeta potential (an indicator of surface charge and colloidal stability).[16][17]

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • Method: UV-Vis Spectroscopy or HPLC.

    • Procedure:

      • Separate the unencapsulated ("free") drug from the liposomes using methods like dialysis, ultracentrifugation, or mini-spin columns.

      • Lyse the purified liposomes with a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.

      • Quantify the amount of drug in the liposomal fraction (Wencapsulated) and the total amount of drug used initially (Wtotal).

      • Calculate EE% and DL% using the following formulas:

        • EE (%) = (Wencapsulated / Wtotal) × 100

        • DL (%) = (Wencapsulated / Wtotal lipids + encapsulated drug) × 100

  • In Vitro Drug Release:

    • Method: Dialysis method.

    • Procedure: Place a known amount of the drug-loaded liposome formulation into a dialysis bag (with an appropriate MWCO). Submerge the bag in a release medium (e.g., PBS at pH 7.4 and pH 5.0 to simulate physiological and endosomal conditions, respectively) at 37°C with gentle stirring. At predetermined time intervals, withdraw aliquots from the release medium (replacing with fresh medium) and quantify the drug concentration using UV-Vis or HPLC.[17]

Summary of Quantitative Data from Literature

The properties of nanocarriers incorporating DSPE-PEG-Folate vary depending on the lipid composition, encapsulated drug, and formulation method.

Table 2: Examples of DSPE-PEG-Folate Based Nanocarrier Formulations and Properties

Formulation TypeEncapsulated AgentParticle Size (nm)PDIZeta Potential (mV)EE (%)DL (%)Reference(s)
Liposome5-Fluorouracil~174--~39-[15]
LiposomeDoxorubicin117-134--11.82 ± 11.72--[18]
LiposomeK. alvarezii extract140 ± 50.48 ± 0.026+0.282.7212.81[16]
LiposomeCurcumin112.3 ± 4.60.19 ± 0.03-15.3 ± 1.487.67.9[17]
NLCFuranodiene127.4 ± 2.620.268 ± 0.04-14.7 ± 1.0889.048.46[19]
Nanostructured Lipid Carrier

Conclusion

DSPE-PEG-Folate MW 3350 is a highly versatile and effective tool in the field of targeted drug delivery. Its well-defined tripartite structure provides a robust platform for creating "smart" nanocarriers that combine prolonged systemic circulation with high specificity for cancer cells overexpressing the folate receptor. The methodologies for synthesis, formulation, and characterization are well-established, making it an accessible and powerful component for researchers developing next-generation nanotherapeutics. This guide provides the foundational knowledge and protocols necessary to effectively utilize this functionalized lipid in advanced drug delivery research.

References

DSPE-PEG-Folate MW 3350: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-3350] (DSPE-PEG-Folate MW 3350) in the context of targeted cancer therapy. This document provides a comprehensive overview of its structure, the folate receptor-mediated endocytosis pathway, and its application in enhancing the therapeutic efficacy of anti-cancer agents. Detailed experimental protocols and quantitative data from various studies are presented to offer a practical resource for researchers in the field.

Introduction: The Rationale for Folate-Targeted Cancer Therapy

Cancer cells exhibit an increased demand for folate (vitamin B9) to support rapid cell division and DNA synthesis.[1] This has led to the overexpression of the folate receptor (FR), particularly the alpha isoform (FRα), on the surface of various cancer cells, including those of the ovaries, lungs, and colon, while its expression in normal tissues is limited.[1][2] This differential expression provides a unique opportunity for targeted drug delivery, aiming to increase the concentration of cytotoxic agents at the tumor site while minimizing systemic toxicity.[2]

DSPE-PEG-Folate is a key component in the development of these targeted therapies. It is a phospholipid conjugate where:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) serves as a lipid anchor, allowing for its incorporation into the lipid bilayer of drug delivery vehicles like liposomes and nanoparticles.[2]

  • PEG (Polyethylene Glycol) acts as a hydrophilic spacer, providing a "stealth" characteristic to the nanoparticles. This PEG layer reduces clearance by the mononuclear phagocyte system, prolonging circulation time and enhancing the accumulation of the drug carrier in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[2]

  • Folate is the targeting ligand that binds with high affinity to the overexpressed folate receptors on cancer cells.[3]

The molecular weight of the PEG linker is a critical parameter. A longer PEG chain, such as in the MW 3350 variant, can help to extend the folate ligand further from the nanoparticle surface, potentially reducing steric hindrance and improving its interaction with the folate receptor.[4]

Core Mechanism of Action: Folate Receptor-Mediated Endocytosis

The primary mechanism by which DSPE-PEG-Folate facilitates the targeted delivery of anticancer drugs is through folate receptor-mediated endocytosis.[2] This process allows for the efficient internalization of folate-conjugated nanoparticles into cancer cells.

The key steps are as follows:

  • Binding: The folate moiety on the surface of the nanoparticle binds with high affinity to the folate receptors present on the cancer cell membrane.[3]

  • Internalization: Upon binding, the folate receptor-nanoparticle complex is internalized into the cell through endocytosis.[4] This process involves the budding of the cell membrane to form an endocytic vesicle, or endosome, containing the nanoparticle.

  • Endosomal Trafficking: The endosome then traffics into the cytoplasm. As the endosome matures, its internal pH decreases.

  • Drug Release: The acidic environment of the late endosome or lysosome can trigger the release of the encapsulated drug from pH-sensitive nanoparticle formulations.[5] The released drug can then exert its cytotoxic effects within the cell.

Beyond its role in folate uptake, recent studies suggest that the folate receptor itself can act as a signaling molecule, contributing to cancer malignancy. Overexpression of FRα has been linked to increased STAT3 signaling and can act as a transcription factor after translocation to the nucleus.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the efficacy of DSPE-PEG-Folate based drug delivery systems.

FormulationCell LineIC50 (µM) of Drug in Folate-Targeted NanoparticleIC50 (µM) of Free DrugReference
Doxorubicin-loaded Folate LiposomesKB~0.05~1.0[7]
Doxorubicin-loaded Folate LiposomesMDA-MB-2310.387 ± 0.1570.518 ± 0.105[8]
Doxorubicin-loaded Folate LiposomesMCF-7Not significantly different from non-targeted-[8]
Ursolic Acid-loaded Folate LiposomesKBLower than non-targeted liposomesHigher than targeted[9][10]
Erlotinib-loaded Folate HSA NanoparticlesU87MG52.18119.8[11]
Erlotinib-loaded Folate HSA NanoparticlesC617.53103.2[11]

Table 1: In Vitro Cytotoxicity (IC50 values) of DSPE-PEG-Folate Nanoparticles. This table compares the half-maximal inhibitory concentration (IC50) of drugs delivered via folate-targeted nanoparticles to that of the free drug in various cancer cell lines. A lower IC50 value indicates higher cytotoxicity.

FormulationAnimal ModelTumor TypeTumor Volume Reduction vs. ControlReference
Folate-targeted Liposomal Daunorubicin (B1662515)B6D2F1 miceL1210JF murine leukemia40.7% increase in life-span[12]
Folate-targeted Ursolic Acid LiposomesBalb/c nu/nu miceKB human epidermoid carcinomaSignificantly higher than non-targeted[9][10]
Folate-targeted Resveratrol (B1683913) Nanosuspensions-A549 human alveolar carcinoma64.61 ± 21.13% tumor inhibition[13][14]
Folate-targeted Erlotinib HSA NanoparticlesRat glioblastoma modelC6 gliomaFrom 87.45 mm³ to 1.28 mm³[11]

Table 2: In Vivo Antitumor Efficacy of DSPE-PEG-Folate Nanoparticles. This table summarizes the reduction in tumor volume observed in animal models treated with folate-targeted nanoparticle formulations compared to control groups.

FormulationConditionDrug Release (%)Reference
Doxorubicin (B1662922) & Imatinib co-loaded Folate LiposomespH 5.0Higher than pH 7.4[5]
Paclitaxel-loaded Folate Zein NanoparticlespH 5.0~60% after 72h[15]
Paclitaxel-loaded Folate Zein NanoparticlespH 7.4~30% after 72h[15]

Table 3: In Vitro Drug Release from DSPE-PEG-Folate Nanoparticles. This table shows the percentage of drug released from folate-targeted nanoparticles under different pH conditions, simulating the acidic environment of endosomes.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of DSPE-PEG-Folate based drug delivery systems.

Preparation of Folate-Targeted Liposomes by Thin-Film Hydration

This method is widely used for the preparation of liposomes encapsulating hydrophobic drugs.[2][16]

Materials:

  • Phospholipids (e.g., DSPC or HSPC)

  • Cholesterol (Chol)

  • DSPE-PEG(2000)

  • DSPE-PEG(3350)-Folate

  • Hydrophobic drug (e.g., Doxorubicin base)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (e.g., HSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-Folate in a desired molar ratio, for instance, 55:40:4.5:0.5) and the hydrophobic drug in chloroform in a round-bottom flask.[16]

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a specific size, the resulting liposome (B1194612) suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.[16]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.[17][18]

Materials:

  • Cancer cell lines (e.g., KB, MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • DSPE-PEG-Folate nanoparticle formulation

  • Free drug solution

  • Control (empty) nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the free drug, drug-loaded folate-targeted nanoparticles, and control nanoparticles. Include wells with untreated cells as a control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[18]

  • During this incubation, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Calculate the cell viability as a percentage of the untreated control cells and plot a dose-response curve to determine the IC50 value for each formulation.

Cellular Uptake Study

This protocol outlines a method to quantify the internalization of fluorescently labeled nanoparticles into cancer cells.

Materials:

  • Cancer cell lines (FR-positive and FR-negative)

  • Fluorescently labeled DSPE-PEG-Folate nanoparticles (e.g., encapsulating a fluorescent dye like calcein (B42510) or labeled with a fluorescent lipid)

  • Fluorescently labeled non-targeted nanoparticles

  • Culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed the cells in 6-well plates or on glass coverslips and allow them to attach.

  • Incubate the cells with the fluorescently labeled targeted and non-targeted nanoparticles at a specific concentration for various time points (e.g., 1, 4, 24 hours).

  • To demonstrate receptor-mediated uptake, a competition experiment can be performed by pre-incubating a set of cells with a high concentration of free folic acid before adding the targeted nanoparticles.[12]

  • After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • For flow cytometry: Detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.

  • For fluorescence microscopy: Fix the cells on the coverslips, mount them on microscope slides, and visualize the intracellular fluorescence using a fluorescence microscope.

In Vivo Antitumor Efficacy Study

This protocol describes a typical animal study to evaluate the therapeutic efficacy of DSPE-PEG-Folate targeted drug delivery systems. All animal experiments should be conducted in accordance with approved institutional animal care and use committee protocols.[19]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor xenograft establishment

  • DSPE-PEG-Folate nanoparticle formulation

  • Free drug solution

  • Control (empty) nanoparticles

  • Saline solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse to establish tumor xenografts.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into treatment groups: (1) Saline control, (2) Free drug, (3) Non-targeted nanoparticles, and (4) Folate-targeted nanoparticles.

  • Administer the respective treatments intravenously (or via another appropriate route) at a predetermined dosing schedule.

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).

  • Plot the tumor growth curves for each treatment group to evaluate and compare the antitumor efficacy.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes described in this guide.

G cluster_cell Cancer Cell receptor Folate Receptor (FR) endosome Endosome receptor->endosome Internalization (Endocytosis) nanoparticle DSPE-PEG-Folate Nanoparticle nanoparticle->receptor Binding lysosome Lysosome (Low pH) endosome->lysosome Maturation drug Released Drug lysosome->drug Drug Release nucleus Nucleus drug->nucleus Cytotoxic Action G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate for cell adherence seed_cells->incubate_adhere add_treatment Add drug formulations (Free drug, Targeted NP, Controls) incubate_adhere->add_treatment incubate_treatment Incubate for 24-72 hours add_treatment->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end G folate Folate fr Folate Receptor (FRα) folate->fr Binding gp130 GP130 fr->gp130 associates with jak JAK gp130->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 nucleus Nucleus p_stat3->nucleus translocates to gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression regulates

References

A Technical Guide to DSPE-PEG-Folate MW 3350 in Research: Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-3350] (DSPE-PEG-Folate MW 3350) in contemporary research. This functionalized lipid is a cornerstone in the development of targeted drug delivery systems, particularly in oncology. Its unique structure, combining a lipid anchor (DSPE), a biocompatible spacer (PEG), and a targeting ligand (folate), enables the creation of sophisticated nanocarriers that can selectively deliver therapeutic payloads to diseased cells while minimizing off-target effects. This guide will delve into the core principles of its application, supported by experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.

Core Concepts: Targeted Drug Delivery via Folate Receptor

The primary application of DSPE-PEG-Folate MW 3350 lies in its ability to target the folate receptor (FR), a cell surface protein that is frequently overexpressed in a variety of human cancers, including ovarian, lung, breast, and brain tumors.[][2] In contrast, its expression in normal tissues is limited, making it an attractive target for cancer-specific therapies.[]

The targeting mechanism relies on the high affinity of the folate moiety of the DSPE-PEG-Folate conjugate for the FR. Nanoparticles, such as liposomes, incorporating this conjugate can bind to FR-positive cancer cells and are subsequently internalized through a process known as receptor-mediated endocytosis.[3][4] This active uptake mechanism enhances the intracellular concentration of the encapsulated therapeutic agent, thereby increasing its efficacy.

The Role of the Components:
  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid serves as a lipid anchor, allowing for the stable incorporation of the conjugate into the lipid bilayer of liposomes or the surface of other nanoparticles.

  • PEG (Polyethylene Glycol) MW 3350: The PEG chain acts as a hydrophilic spacer, extending the folate ligand away from the nanoparticle surface. This spatial separation is crucial to overcome steric hindrance and facilitate efficient binding to the folate receptor. The molecular weight of 3350 is specifically chosen for a longer PEG length to enhance this effect. Furthermore, the PEG layer provides a "stealth" characteristic to the nanoparticles, reducing their recognition and clearance by the reticuloendothelial system (RES), which prolongs their circulation time in the bloodstream.[4]

  • Folate (Folic Acid): This B vitamin is the targeting ligand that specifically binds to the folate receptor, mediating the selective uptake of the nanoparticle by cancer cells.

Quantitative Data on DSPE-PEG-Folate MW 3350 Formulations

The physicochemical properties of nanoparticles formulated with DSPE-PEG-Folate are critical for their in vitro and in vivo performance. The following tables summarize key quantitative data from various studies.

Formulation Composition (molar ratio)Nanoparticle TypeMean Particle Size (nm)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Reference
HSPC:Cholesterol:DSPE-PEG2k:DSPE-PEG3.35k-Folate (55:40:4.5:0.5)Liposome (B1194612)~100-120-25 to -30>95% (Doxorubicin)[5]
ePC:Chol:mPEG-DSPE:Folate-PEG-CHEMS (80:15:4.5:0.5)Liposome110-120Not ReportedNot Reported[6]
FA-PEG-DSPE:Cholesterol:DSPC (5:40:55)Liposome140 ± 5+0.2Not Reported[2]

HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, DSPE-PEG2k: DSPE-PEG MW 2000, ePC: Egg Phosphatidylcholine, DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine, CHEMS: Cholesteryl Hemisuccinate

Table 1: Physicochemical Properties of DSPE-PEG-Folate Nanoparticles. This table highlights the consistent formation of nanoparticles in the optimal size range for tumor accumulation via the enhanced permeability and retention (EPR) effect. The negative zeta potential is typical for these formulations and contributes to their stability.

Cell LineDrugIC50 (Targeted)IC50 (Non-Targeted)IC50 (Free Drug)Reference
KB (FR+)Doxorubicin~0.1 µM~8.6 µM~0.27 µM[7]
KB (FR+)DocetaxelNot Reported (4.4-fold > non-targeted)Not ReportedNot Reported[6]
MCF-7 (FR+)K. alvarezii extract81 µg/mLNot ReportedNot Reported[2]

Table 2: In Vitro Cytotoxicity (IC50 values) of DSPE-PEG-Folate Nanoparticles. This table demonstrates the enhanced cytotoxicity of folate-targeted nanoparticles in folate receptor-positive (FR+) cancer cell lines compared to non-targeted formulations and, in some cases, the free drug.

FormulationTerminal Half-life (t½)Area Under the Curve (AUC)Reference
FR-Targeted Liposomal Docetaxel4.92 hNot Reported[6]
Non-Targeted Liposomal Docetaxel6.75 hNot Reported[6]
Free Docetaxel (Tween 80/ethanol)1.09 hNot Reported[6]

Table 3: Pharmacokinetic Parameters of DSPE-PEG-Folate Liposomes. This table illustrates the prolonged circulation time of liposomal formulations compared to the free drug. The slightly shorter half-life of the targeted formulation compared to the non-targeted one can be attributed to its uptake by FR-expressing tissues.

Experimental Protocols

Preparation of DSPE-PEG-Folate Liposomes by Thin-Film Hydration

This is a common method for preparing liposomes.[4][8]

Materials:

  • Lipids (e.g., HSPC, Cholesterol, DSPE-PEG2000, DSPE-PEG-Folate MW 3350)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Drug to be encapsulated

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids, including DSPE-PEG-Folate, and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask. A common molar ratio is HSPC:Cholesterol:DSPE-PEG2000:DSPE-PEG-Folate at 55:40:4.5:0.5.[5]

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer, which may contain a hydrophilic drug. This is done by adding the buffer to the flask and agitating (e.g., vortexing or gentle shaking) at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C). This process leads to the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder.

  • Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Characterization of Nanoparticles

Particle Size and Zeta Potential:

  • These parameters are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively, with an instrument like a Malvern Zetasizer.[2]

  • Dilute the liposome suspension in the appropriate buffer and measure at a fixed angle and temperature (e.g., 25°C).

Encapsulation Efficiency (EE%):

  • The EE% is the percentage of the initial drug that is successfully entrapped within the nanoparticles.[9]

  • Formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

  • Procedure:

    • Separate the unencapsulated (free) drug from the liposome suspension using techniques like ultracentrifugation, dialysis, or size-exclusion chromatography.[9]

    • Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • The amount of encapsulated drug is calculated by subtracting the amount of free drug from the total initial amount of drug used in the formulation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • Cancer cell line (e.g., a folate receptor-positive line like KB or MCF-7)

  • Complete cell culture medium

  • DSPE-PEG-Folate nanoparticles (with and without drug), non-targeted nanoparticles, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing serial dilutions of the test articles (folate-targeted nanoparticles, non-targeted nanoparticles, and free drug). Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Mechanisms

Folate Receptor-Mediated Endocytosis

The following diagram illustrates the pathway by which folate-targeted nanoparticles are internalized by cancer cells.

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-NP Folate-Targeted Nanoparticle Binding Folate-NP->Binding 1. Binding FR Folate Receptor Endosome Early Endosome (pH ~6.5) FR->Endosome 2. Endocytosis Binding->FR Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome 3. Maturation & pH drop Recycling Receptor Recycling Endosome->Recycling 5. Receptor Recycling Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release Late_Endosome->Drug_Release 4. Drug Release Recycling->FR

Caption: Folate receptor-mediated endocytosis of a targeted nanoparticle.

Experimental Workflow for In Vivo Antitumor Efficacy Study

This diagram outlines the typical steps involved in evaluating the therapeutic efficacy of DSPE-PEG-Folate nanoparticles in an animal model.

Antitumor_Efficacy_Workflow Tumor_Inoculation 1. Tumor Cell Inoculation (e.g., subcutaneous injection in nude mice) Tumor_Growth 2. Tumor Growth Monitoring (until tumors reach a specific volume) Tumor_Inoculation->Tumor_Growth Randomization 3. Randomization of Animals (into treatment groups) Tumor_Growth->Randomization Treatment 4. Treatment Administration (e.g., intravenous injection of formulations) Randomization->Treatment Monitoring 5. Monitoring of Tumor Growth and Body Weight Treatment->Monitoring Endpoint 6. Study Endpoint (e.g., specific time point or tumor size limit) Monitoring->Endpoint Analysis 7. Data Analysis (tumor volume, survival curves) Endpoint->Analysis

Caption: Workflow for an in vivo antitumor efficacy study.

Conclusion

DSPE-PEG-Folate MW 3350 is a powerful and versatile tool in the field of targeted drug delivery. Its rational design allows for the creation of nanocarriers with enhanced circulation times and specific affinity for cancer cells overexpressing the folate receptor. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to develop and characterize novel therapeutic and diagnostic agents. As our understanding of cancer biology and nanotechnology continues to evolve, the application of such targeted delivery systems holds immense promise for improving the efficacy and safety of cancer treatments.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of DSPE-PEG-Folate MW 3350

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-3350] (DSPE-PEG-Folate MW 3350). Understanding these fundamental properties is critical for the successful formulation of targeted drug delivery systems, particularly liposomal and micellar nanoparticles. This document offers a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key concepts to empower researchers in their formulation development endeavors.

Solubility Characteristics

DSPE-PEG-Folate MW 3350 is an amphiphilic molecule, possessing a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain conjugated to a folate targeting ligand. This dual nature dictates its solubility profile, which is crucial for its handling, formulation, and in vivo performance.

Aqueous Solubility and Micelle Formation

In aqueous solutions, DSPE-PEG-Folate MW 3350, like other DSPE-PEG derivatives, self-assembles into micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic DSPE tails form the core of the micelle, while the hydrophilic PEG-Folate chains form the outer corona, interfacing with the aqueous environment. This micellar formation is a key attribute for encapsulating hydrophobic drugs.

Solubility in Organic Solvents

DSPE-PEG-Folate MW 3350 exhibits solubility in a range of organic solvents, which is essential for initial handling and for specific formulation techniques like thin-film hydration.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleOften used for preparing stock solutions.
Chloroform (B151607) SolubleCommonly used in the thin-film hydration method for liposome (B1194612) and micelle preparation.
Methylene Chloride SolubleAn alternative to chloroform for thin-film preparation.
Dimethylformamide (DMF) SolubleCan be used for solubilizing the compound.
Ethanol SolubleParticularly in the presence of heat.
Hot Water Soluble (>10 mg/mL for similar DSPE-PEG derivatives)[1][2]Forms micellar solutions upon cooling.

Table 1: Summary of DSPE-PEG-Folate MW 3350 and related DSPE-PEG derivatives' solubility in various solvents.

Stability Profile

The stability of DSPE-PEG-Folate MW 3350 is a critical determinant of the shelf-life of formulations and their performance in vivo. Degradation can occur at the DSPE lipid anchor, the PEG linker, or the folate targeting ligand.

Chemical Stability

2.1.1. Hydrolysis of the DSPE Ester Bonds: The ester linkages in the DSPE (distearoylphosphatidylethanolamine) portion of the molecule are susceptible to hydrolysis. This degradation is significantly influenced by pH and temperature.

  • Acidic Conditions: Hydrolysis is accelerated under acidic conditions (low pH).

  • Basic Conditions: Hydrolysis can also occur under basic conditions (high pH).

  • Neutral Conditions: DSPE-PEG is relatively stable in neutral buffered solutions, such as phosphate-buffered saline (PBS) at pH 7.4.[3]

  • Temperature: Elevated temperatures significantly increase the rate of hydrolysis.[3]

Degradation of the ester bonds leads to the formation of lysophospholipids and free fatty acids, which can alter the integrity and properties of the formulated nanoparticles.

2.1.2. Stability of the PEG Linker: The polyethylene glycol (PEG) chain is generally considered stable. However, under harsh conditions such as sonication, degradation of the PEG chain can occur, leading to the formation of byproducts like formates.[4]

2.1.3. Stability of the Folate Ligand: Folic acid is a relatively stable molecule.

  • pH Stability: Folic acid is most stable in neutral to slightly alkaline conditions (pH 7-9).[5] It is less stable in acidic environments.

  • Thermal Stability: Folic acid is reasonably stable to heat, especially in neutral solutions.[6]

  • Photostability: Folic acid is sensitive to light, particularly UV radiation, and can undergo photodegradation.[7][8][9] Therefore, formulations containing DSPE-PEG-Folate should be protected from light.

Physical Stability

The physical stability of DSPE-PEG-Folate formulations, such as liposomes or micelles, relates to the maintenance of their size, structure, and encapsulation efficiency over time. Factors influencing physical stability include temperature, pH, and the presence of other excipients. Storage at recommended temperatures (typically 2-8°C) and protection from freezing and light are crucial for maintaining the physical integrity of the nanoparticles.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the concentration at which DSPE-PEG-Folate monomers in an aqueous solution begin to self-assemble into micelles. For DSPE-PEG derivatives, the CMC is typically in the low micromolar range. The CMC is influenced by factors such as the length of the PEG chain (longer chains generally lead to higher CMCs) and the ionic strength of the solution. While a specific CMC value for DSPE-PEG-Folate MW 3350 is not extensively reported, it is expected to be in the micromolar range, similar to other DSPE-PEG conjugates with a comparable molecular weight.

Experimental Protocols

Preparation of DSPE-PEG-Folate Micelles by Thin-Film Hydration

This method is widely used for the preparation of both empty and drug-loaded micelles.

Materials:

  • DSPE-PEG-Folate MW 3350

  • Chloroform or a suitable organic solvent mixture

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe or bath sonicator (optional)

  • Syringe filter (0.22 µm)

Procedure:

  • Dissolution: Dissolve a known amount of DSPE-PEG-Folate MW 3350 in chloroform in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it along with the lipid.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. A thin, uniform lipid film will form on the inner surface of the flask. The water bath temperature should be set to facilitate solvent removal without degrading the components (e.g., 40-60°C).

  • Drying: Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the pre-warmed aqueous buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of the DSPE lipid (approximately 55°C).

  • Micelle Formation: Gently agitate the flask at a temperature above the phase transition temperature for 30-60 minutes. The solution should become clear or translucent as micelles form.

  • Sonication (Optional): To achieve a more uniform size distribution, the micelle solution can be sonicated using a probe or bath sonicator.

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.

G cluster_0 Thin-Film Hydration Workflow Dissolution 1. Dissolve DSPE-PEG-Folate and Drug in Organic Solvent Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation) Dissolution->Film_Formation Drying 3. Dry Film under Vacuum Film_Formation->Drying Hydration 4. Hydrate Film with Aqueous Buffer Drying->Hydration Micelle_Formation 5. Agitate to Form Micelles Hydration->Micelle_Formation Sonication 6. Sonication (Optional) for Size Homogenization Micelle_Formation->Sonication Sterilization 7. Sterilization by Filtration Sonication->Sterilization

Caption: Workflow for the preparation of DSPE-PEG-Folate micelles using the thin-film hydration method.

Determination of Aqueous Solubility (Thermodynamic Method)

This protocol determines the equilibrium solubility of DSPE-PEG-Folate in an aqueous buffer.

Materials:

  • DSPE-PEG-Folate MW 3350

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials with tight-fitting caps

  • Shaker or rotator at a controlled temperature

  • Centrifuge or filtration system (e.g., 0.22 µm syringe filter)

  • Analytical method for quantification (e.g., HPLC with a suitable detector)

Procedure:

  • Sample Preparation: Add an excess amount of DSPE-PEG-Folate MW 3350 to a known volume of the aqueous buffer in a vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of DSPE-PEG-Folate in the clear supernatant/filtrate using a validated analytical method such as HPLC.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

  • DSPE-PEG-Folate MW 3350

  • Pyrene (or another suitable fluorescent probe)

  • Acetone (B3395972) (or other suitable solvent for the probe)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Volumetric flasks

  • Fluorometer

Procedure:

  • Probe Stock Solution: Prepare a stock solution of pyrene in acetone.

  • DSPE-PEG-Folate Solutions: Prepare a series of DSPE-PEG-Folate solutions in the aqueous buffer at various concentrations, spanning the expected CMC.

  • Sample Preparation: To each DSPE-PEG-Folate solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The volume of acetone should be minimal to avoid affecting micellization.

  • Equilibration: Allow the solutions to equilibrate, typically for several hours or overnight, in the dark to allow the pyrene to partition into the micelles.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of pyrene in each sample. For pyrene, the ratio of the intensity of the first vibrational peak (I1, ~373 nm) to the third vibrational peak (I3, ~384 nm) is recorded.

  • Data Analysis: Plot the I1/I3 ratio as a function of the logarithm of the DSPE-PEG-Folate concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

G cluster_1 CMC Determination Workflow Prepare_Solutions 1. Prepare DSPE-PEG-Folate and Pyrene Solutions Mix_and_Equilibrate 2. Mix and Equilibrate Prepare_Solutions->Mix_and_Equilibrate Measure_Fluorescence 3. Measure Pyrene Fluorescence Spectra Mix_and_Equilibrate->Measure_Fluorescence Analyze_Data 4. Plot I1/I3 Ratio vs. log(Concentration) Measure_Fluorescence->Analyze_Data Determine_CMC 5. Determine CMC from Inflection Point Analyze_Data->Determine_CMC

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using fluorescence spectroscopy.

Forced Degradation Study Protocol

A forced degradation study is essential to understand the stability of DSPE-PEG-Folate and to develop stability-indicating analytical methods.

Stress Conditions:

  • Acid Hydrolysis: Incubate a solution of DSPE-PEG-Folate in a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate a solution of DSPE-PEG-Folate in a dilute base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

  • Oxidation: Treat a solution of DSPE-PEG-Folate with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of DSPE-PEG-Folate to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of DSPE-PEG-Folate to a controlled light source (e.g., UV lamp) according to ICH guidelines.

Procedure:

  • Sample Preparation: Prepare solutions of DSPE-PEG-Folate in the respective stress media. A control sample in a neutral, non-degrading solvent should also be prepared and stored under normal conditions.

  • Stress Application: Expose the samples to the specified stress conditions for a defined period. Time points should be chosen to achieve a target degradation of 5-20%.

  • Sample Quenching: After the desired time, stop the degradation reaction. For acid and base hydrolysis, this can be done by neutralization.

  • Analysis: Analyze the stressed samples and the control sample using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a charged aerosol detector (CAD).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.

G cluster_2 Forced Degradation Study Signaling Pathway DSPE_PEG_Folate DSPE-PEG-Folate Acid_Stress Acidic pH (e.g., 0.1M HCl, 60°C) DSPE_PEG_Folate->Acid_Stress leads to Base_Stress Basic pH (e.g., 0.1M NaOH, RT) DSPE_PEG_Folate->Base_Stress leads to Oxidative_Stress Oxidation (e.g., 3% H2O2, RT) DSPE_PEG_Folate->Oxidative_Stress leads to Thermal_Stress Thermal Stress (e.g., 80°C) DSPE_PEG_Folate->Thermal_Stress can lead to Photo_Stress Photolytic Stress (UV/Vis Light) DSPE_PEG_Folate->Photo_Stress leads to Hydrolysis_Products Ester Hydrolysis Products (Lysolipid, Fatty Acids) Acid_Stress->Hydrolysis_Products Base_Stress->Hydrolysis_Products Oxidation_Products Lipid Oxidation Products Oxidative_Stress->Oxidation_Products Thermal_Stress->Hydrolysis_Products Folate_Degradation Folate Degradation Products Photo_Stress->Folate_Degradation

Caption: Signaling pathway illustrating the potential degradation routes of DSPE-PEG-Folate under various stress conditions.

By understanding and carefully controlling the parameters outlined in this guide, researchers and formulation scientists can optimize the development of stable and effective drug delivery systems utilizing DSPE-PEG-Folate MW 3350 for targeted therapies.

References

DSPE-PEG-Folate MW 3350: A Technical Guide to Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) and functionalized with folic acid (Folate), with a molecular weight of approximately 3350 Da, is a critical component in the development of targeted drug delivery systems. This lipid-PEG conjugate serves as a targeting ligand for nanocarriers such as liposomes and nanoparticles, enabling them to specifically bind to and be internalized by cells that overexpress the folate receptor (FR). The FR is a well-established biomarker for a variety of cancers, including ovarian, lung, and breast cancer, making DSPE-PEG-Folate an invaluable tool in oncology research and development.[1][2][3]

The DSPE portion of the molecule acts as a hydrophobic anchor, embedding itself within the lipid bilayer of a liposome (B1194612) or the core of a nanoparticle. The PEG linker provides a hydrophilic spacer, creating a "stealth" shield that helps to reduce clearance by the mononuclear phagocyte system, thereby prolonging the circulation time of the nanocarrier in the bloodstream.[4] Crucially, the terminal folate moiety facilitates active targeting by binding with high affinity to the FR on cancer cells, leading to receptor-mediated endocytosis and intracellular drug delivery.[1][2] This targeted approach enhances the therapeutic efficacy of encapsulated drugs while minimizing off-target toxicity.[1]

This technical guide provides a comprehensive overview of DSPE-PEG-Folate MW 3350, summarizing key quantitative data from the literature, detailing experimental protocols, and visualizing important pathways and workflows to aid researchers in the design and execution of their studies.

Quantitative Data Summary

The following tables summarize the physicochemical properties and biological performance of DSPE-PEG-Folate based drug delivery systems from various studies.

Table 1: Physicochemical Characteristics of DSPE-PEG-Folate Formulations

Formulation TypeDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
LiposomesDoxorubicin (B1662922)120 ± 20Not Reported-11.82 ± 11.72>95Not Reported[5]
Liposomes5-Fluorouracil~174Not ReportedNot Reported~39Not Reported[1]
Liposomes5-Fluorouracil~114Not ReportedNot Reported~67Not Reported[1]
PEGylated LiposomesK. alvarezii extract140 ± 50.48 ± 0.026+0.282.7212.81[6]
Lipid-Polymer Hybrid NanoparticlesPaclitaxel (B517696)~180~0.22Not ReportedNot ReportedNot Reported[7]
PLGA-PEG-FOL NanoparticlesDoxorubicin~200Not ReportedNot Reported51.9Not Reported[8]

Table 2: In Vitro Cytotoxicity (IC50 values) of DSPE-PEG-Folate Formulations

FormulationCell LineIC50 (µM)Incubation Time (h)Reference
Folate-Liposomal DoxorubicinKB10.0Not Reported[5]
Non-targeted Liposomal DoxorubicinKB57.5Not Reported[5]
Folate-Liposomal 5-FluorouracilCT2612.02Not Reported[1]
Free 5-FluorouracilCT2639.81Not Reported[1]
Folate-PEGylated Liposomal K. alvarezii extractMCF-781 µg/mL24[6]
Folate-Targeted Magnetoliposomes (DOX)B16F104.9 µg/mL24[9][10]
Folate-Targeted Magnetoliposomes (DOX)MCF74.2-4.3 µg/mL24[10]

Table 3: In Vivo Performance of DSPE-PEG-Folate Formulations

FormulationAnimal ModelKey FindingReference
Folate-Liposomal DoxorubicinICR Micet1/2 = 12.34 h[5]
Non-targeted Liposomal DoxorubicinICR Micet1/2 = 17.10 h[5]
Folate-Liposomal DoxorubicinJ6456-FR Ascitic Tumor Mice17-fold increase in drug levels in ascitic tumor cells compared to non-targeted liposomes.[11][12]
Folate-Liposomal 5-FluorouracilCT26 Tumor-bearing MiceReduced tumor volume (169.00 mm³) compared to free 5-FU (326.40 mm³).[1]
Folate-Targeted Paclitaxel NanoparticlesEMT6 Tumor-bearing BALB/c MiceSuperior therapeutic efficiency compared to non-targeted nanoparticles.[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of DSPE-PEG-Folate and the formulation and characterization of targeted nanocarriers.

Synthesis of DSPE-PEG(3350)-Folate

The synthesis of DSPE-PEG-Folate is a multi-step process that involves the activation of folic acid and its subsequent conjugation to the amino group of DSPE-PEG-NH2.

Materials:

  • Folic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • DSPE-PEG(3350)-NH2

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Dialysis membrane (e.g., 3.5 kDa MWCO)

  • Chloroform (B151607)

  • Methanol

Protocol:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO.

    • Add DCC and NHS to the folic acid solution in a molar ratio of approximately 1:1.2:1.2 (Folic Acid:DCC:NHS).

    • Allow the reaction to proceed for 4-12 hours at room temperature in the dark with continuous stirring. This reaction forms an NHS ester of folic acid.[7]

  • Conjugation to DSPE-PEG-NH2:

    • Dissolve DSPE-PEG(3350)-NH2 in anhydrous DMSO.

    • Add the DSPE-PEG-NH2 solution to the activated folic acid solution. A slight molar excess of the activated folic acid may be used.

    • Add a small amount of TEA to catalyze the reaction.

    • Allow the reaction to proceed overnight at room temperature in the dark with continuous stirring.[14]

  • Purification:

    • The reaction mixture is purified to remove unreacted starting materials and byproducts.

    • Dialyze the reaction mixture against deionized water for 48 hours using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 3.5 kDa). Change the water frequently to ensure efficient removal of small molecule impurities.[9]

    • Alternatively, size exclusion chromatography can be used for purification.

    • Lyophilize the purified solution to obtain the DSPE-PEG(3350)-Folate conjugate as a powder.

  • Characterization:

    • Confirm the structure of the synthesized conjugate using techniques such as 1H NMR and FTIR spectroscopy.[6]

Formulation of Folate-Targeted Liposomes by Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes.

Materials:

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • DSPE-PEG (e.g., DSPE-PEG2000)

  • DSPE-PEG(3350)-Folate

  • Drug to be encapsulated (hydrophobic or hydrophilic)

  • Organic solvent (e.g., chloroform, chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS pH 7.4, citrate (B86180) buffer)

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes

Protocol:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-Folate) in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.[6] For a hydrophobic drug, it can be co-dissolved with the lipids at this stage.

    • A typical molar ratio for folate-targeted liposomes might be DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-Folate of 55:40:4.5:0.5. The concentration of DSPE-PEG-Folate is often kept low (0.1-2 mol%) to avoid rapid clearance.[1][15]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids (e.g., >55°C for DSPC).[6] For encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication (using a probe sonicator) or extrusion.

    • Extrusion involves repeatedly passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) under high pressure. This is the preferred method for achieving a narrow size distribution.

  • Purification:

    • Remove any unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of drug formulations.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, KB)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Drug-loaded folate-targeted nanoparticles, non-targeted nanoparticles, and free drug solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.[9]

  • Drug Treatment:

    • Prepare serial dilutions of the test formulations (folate-targeted nanoparticles, non-targeted nanoparticles, and free drug) in fresh culture medium.

    • Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include wells with untreated cells as a control.

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[16]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control cells.

    • Plot cell viability against drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[16]

Visualizations

Folate Receptor-Mediated Endocytosis Signaling Pathway

Folate_Receptor_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_Liposome Folate-Targeted Liposome Folate_Receptor Folate Receptor (FR) Folate_Liposome->Folate_Receptor Binding Endosome Early Endosome Folate_Receptor->Endosome Internalization (Endocytosis) Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation (pH drop) Drug_Release Drug Release Late_Endosome->Drug_Release Liposome disruption Nucleus Nucleus Drug_Release->Nucleus Therapeutic Action Experimental_Workflow Start Start: Define Formulation Lipid_Selection Select Lipids (DSPC, Chol, DSPE-PEG, DSPE-PEG-Folate) Start->Lipid_Selection Drug_Selection Select Drug Start->Drug_Selection Thin_Film Thin-Film Hydration Lipid_Selection->Thin_Film Hydration Hydration with Drug Solution Drug_Selection->Hydration Thin_Film->Hydration Extrusion Extrusion for Size Control Hydration->Extrusion Purification Purification (Remove free drug) Extrusion->Purification Characterization Physicochemical Characterization (Size, Zeta, EE%) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity Cell_Culture Cell Culture (FR+ and FR- cells) Cell_Culture->Cytotoxicity Data_Analysis Data Analysis (Calculate IC50) Cytotoxicity->Data_Analysis End End: Evaluate Efficacy Data_Analysis->End Targeted_Delivery_Logic cluster_Systemic_Circulation Systemic Circulation cluster_Tumor_Microenvironment Tumor Microenvironment cluster_Cellular_Response Cellular Response Nanoparticle DSPE-PEG-Folate Nanoparticle EPR EPR Effect (Passive Targeting) Nanoparticle->EPR Accumulation in Tumor Vasculature Active_Targeting Active Targeting (Folate-FR Binding) Nanoparticle->Active_Targeting Reduced_Toxicity Reduced Systemic Toxicity Nanoparticle->Reduced_Toxicity Avoids Healthy Tissue EPR->Active_Targeting Tumor_Cell Tumor Cell (FR Overexpression) Internalization Receptor-Mediated Endocytosis Tumor_Cell->Internalization Active_Targeting->Tumor_Cell Drug_Release Intracellular Drug Release Internalization->Drug_Release Therapeutic_Effect Enhanced Therapeutic Effect Drug_Release->Therapeutic_Effect

References

The Role of DSPE-PEG-Folate in Engineering Targeted Lipid Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of nanotechnology in medicine has paved the way for highly specific and effective drug delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutics, including small molecules and nucleic acids. A key strategy to enhance the therapeutic efficacy and minimize off-target effects of LNPs is active targeting, which involves the functionalization of the nanoparticle surface with ligands that recognize and bind to specific receptors overexpressed on diseased cells. This guide provides a comprehensive technical overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate), a critical component in the development of targeted LNP formulations for cancer therapy and other diseases characterized by folate receptor upregulation.

Core Function and Mechanism of Action

DSPE-PEG-Folate is an amphiphilic molecule composed of three key functional domains:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as a lipid anchor, allowing for stable incorporation into the lipid bilayer of the nanoparticle.

  • Polyethylene Glycol (PEG): A hydrophilic polymer that forms a "stealth" layer on the surface of the LNP. This PEGylation reduces opsonization by serum proteins, thereby prolonging the circulation half-life of the nanoparticles and minimizing their uptake by the mononuclear phagocyte system.[][2]

  • Folate (Folic Acid): A vitamin that acts as the targeting moiety. Folate has a high affinity for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the ovaries, lungs, and breast, while having limited expression in most normal tissues.[3][4][5]

The primary function of DSPE-PEG-Folate in LNPs is to facilitate active targeting to cells overexpressing the folate receptor.[3][5] This targeted delivery is achieved through a process known as folate receptor-mediated endocytosis .[3][6] Upon intravenous administration, the folate-decorated LNPs circulate in the bloodstream. When they reach the tumor microenvironment, the folate ligands on their surface bind with high affinity to the folate receptors on the cancer cells. This binding event triggers the internalization of the entire nanoparticle into the cell through endocytosis.[7][8] Once inside the cell, the LNP can release its therapeutic payload, leading to a localized and potent therapeutic effect.[7]

Physicochemical Properties of DSPE-PEG-Folate Modified LNPs

The incorporation of DSPE-PEG-Folate into LNP formulations influences their physicochemical properties, which are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential.

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PTX-loaded FLPNPs135.2 ± 3.10.15 ± 0.03-25.7 ± 1.885.3 ± 2.710.7 ± 0.8[9]
FA-SLNs (Paclitaxel)231.3 ± 2.3--79.42 ± 1.617.3 ± 1.9[10]
FA-conjugated PEGylated liposomes (K. alvarezii extract)140 ± 5--82.7212.81[11]
DOX-loaded PLGA-lipid NPs (DNPs)99.2 ± 1.83--42.69 ± 1.30-[12]
Tax-Chol loaded FR-targeted LNs130-->90-[13]
Cre mRNA loaded LNPx (DSPE-PEG-2k-Carboxy NHS)<90<0.21-12.9 ± 0.9>94.8-[14]

PTX: Paclitaxel (B517696), FLPNPs: Folate-modified lipid-polymer hybrid nanoparticles, FA-SLNs: Folate-conjugated solid lipid nanoparticles, DOX: Doxorubicin, Tax-Chol: Paclitaxel-7-carbonyl-cholesterol.

Experimental Protocols

Synthesis of DSPE-PEG-Folate

A common method for the synthesis of DSPE-PEG-Folate involves the coupling of the amine group of DSPE-PEG-Amine with the γ-carboxyl group of folic acid using a carbodiimide (B86325) crosslinker like dicyclohexylcarbodiimide (B1669883) (DCC) in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[15][16]

Materials:

  • DSPE-PEG-Amine

  • Folic Acid

  • Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS) (optional, to improve efficiency)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis membrane (e.g., 1 kDa MWCO)

  • Deionized water

Procedure:

  • Dissolve folic acid and an equimolar amount of NHS in anhydrous DMSO.

  • Add a slight molar excess of DCC to the solution to activate the carboxyl group of folic acid.

  • Allow the activation reaction to proceed for several hours at room temperature.

  • In a separate container, dissolve DSPE-PEG-Amine in anhydrous DMSO.

  • Add the DSPE-PEG-Amine solution to the activated folic acid solution.

  • Let the reaction mixture stir overnight at room temperature in the dark.

  • Remove the dicyclohexylurea (DCU) byproduct by filtration.

  • Purify the DSPE-PEG-Folate conjugate by extensive dialysis against deionized water to remove unreacted starting materials and byproducts.

  • Lyophilize the purified product to obtain a solid powder.

  • Characterize the final product using techniques such as 1H NMR and MALDI-TOF mass spectrometry to confirm the successful conjugation.[17]

Formulation of Folate-Targeted Lipid Nanoparticles by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes and lipid nanoparticles.[9][11]

Materials:

  • Primary lipid (e.g., DSPC, DMPC)

  • Cholesterol

  • DSPE-PEG

  • DSPE-PEG-Folate

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-Folate) and the drug (if lipid-soluble) in a suitable organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.[11][18]

  • Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer (containing the drug if it is water-soluble) by vortexing or sonicating the flask. The temperature of the hydration buffer should be above the phase transition temperature of the primary lipid.

  • To obtain unilamellar vesicles of a defined size, the resulting lipid suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with specific pore sizes.[4]

  • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

Characterization of Folate-Targeted LNPs

Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) using an instrument such as a Malvern Zetasizer.[19]

  • Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., deionized water or PBS). Place the diluted sample in a cuvette and measure the particle size distribution and zeta potential at a controlled temperature (e.g., 25°C).

Morphology:

  • Method: Transmission Electron Microscopy (TEM).[19]

  • Procedure: Place a drop of the LNP suspension on a carbon-coated copper grid. The sample may be negatively stained with a heavy metal salt solution (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast. Allow the grid to dry before imaging under the electron microscope.

Encapsulation Efficiency and Drug Loading:

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Procedure:

    • Separate the unencapsulated drug from the LNPs using techniques like ultracentrifugation or size exclusion chromatography.

    • Quantify the amount of free drug in the supernatant or eluate.

    • Disrupt the LNPs using a suitable solvent (e.g., methanol (B129727) or Triton X-100) to release the encapsulated drug.

    • Quantify the total amount of drug.

    • Calculate the encapsulation efficiency and drug loading using the following formulas:

      • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • Drug Loading (%) = [Amount of Encapsulated Drug / Total Lipid Weight] x 100

Visualizing Key Processes

DSPE-PEG-Folate LNP Structure and Cellular Uptake

LNP_Uptake cluster_LNP DSPE-PEG-Folate Lipid Nanoparticle cluster_Cell Cancer Cell LNP_Core Therapeutic Payload Lipid1 Lipid2 Lipid3 Lipid4 Lipid5 Lipid6 Folate Folate Lipid1->Folate PEG PEG_Folate DSPE-PEG-Folate Folate_Receptor Folate Receptor Folate->Folate_Receptor Binding PEG PEG Cell_Membrane Cell Membrane Endosome Endosome Folate_Receptor->Endosome Receptor-Mediated Endocytosis Payload_Release Payload Release Endosome->Payload_Release Drug Release LNP_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies Synthesis Synthesis of DSPE-PEG-Folate Formulation LNP Formulation (e.g., Thin-Film Hydration) Synthesis->Formulation Characterization Physicochemical Characterization (Size, Zeta, Morphology, EE%) Formulation->Characterization Cell_Culture Cell Culture (FR+ and FR- cells) Characterization->Cell_Culture Cellular_Uptake Cellular Uptake Studies (Flow Cytometry, Microscopy) Cell_Culture->Cellular_Uptake Cytotoxicity Cytotoxicity Assays (MTT, etc.) Cell_Culture->Cytotoxicity Animal_Model Tumor Xenograft Animal Model Cytotoxicity->Animal_Model Biodistribution Biodistribution Studies Animal_Model->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Animal_Model->Efficacy

References

Methodological & Application

Application Notes and Protocols: Preparation of DSPE-PEG-Folate (MW 3350) Liposomes for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation and characterization of folate-targeted liposomes using DSPE-PEG-Folate with a molecular weight of 3350. These liposomes are designed for the targeted delivery of therapeutic agents to cells overexpressing folate receptors, a common feature of many cancer cells.[1][2][3][4] The inclusion of DSPE-PEG imparts "stealth" characteristics, prolonging circulation time and enhancing accumulation at the target site.[4][5][6]

Core Principles

The fundamental strategy for creating these targeted drug delivery vehicles involves the self-assembly of phospholipids (B1166683) into vesicles. Hydrophobic drugs can be incorporated into the lipid bilayer, while hydrophilic agents can be encapsulated in the aqueous core.[1] The key components for this formulation are:

  • Structural Lipids: Such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and cholesterol, which form the stable bilayer of the liposome (B1194612).[7][8]

  • Stealth Agent: DSPE-PEG, which forms a hydrophilic polymer layer on the liposome surface to prevent aggregation and reduce clearance by the immune system.[6][9]

  • Targeting Ligand: DSPE-PEG-Folate, which facilitates the specific binding and uptake of the liposomes by cells expressing the folate receptor.[1][4][10]

Experimental Protocols

The most common and well-established method for preparing these liposomes is the thin-film hydration technique followed by extrusion.[1][5][11] This method allows for reproducible production of unilamellar vesicles with a controlled size distribution.

Protocol 1: Thin-Film Hydration and Extrusion

This protocol details the preparation of DSPE-PEG-Folate (MW 3350) liposomes.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG (MW 2000)

  • DSPE-PEG-Folate (MW 3350)

  • Organic Solvent (e.g., Chloroform or a 2:1 chloroform:methanol mixture)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Drug to be encapsulated

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-Folate) in the organic solvent in a round-bottom flask at the desired molar ratio. A common starting ratio is 55:40:4.5:0.5 (DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-Folate).

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.

  • Hydration:

    • Add the hydration buffer (which may contain a hydrophilic drug for passive loading) to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

    • Hydrate the film by rotating the flask in a water bath set above the lipid's phase transition temperature for 30-60 minutes. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a gas-tight syringe and pass it through the extruder multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs) with a uniform size.

  • Purification:

    • Remove any unencapsulated drug or free folate by methods such as dialysis or size-exclusion chromatography (e.g., using a Sephadex G-50 column).[5]

Experimental Workflow

G cluster_0 Liposome Preparation A 1. Lipid Dissolution (DSPC, Cholesterol, DSPE-PEG, DSPE-PEG-Folate in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer +/- Drug) B->C D 4. Extrusion (Size Reduction) C->D E 5. Purification (Removal of free drug/folate) D->E F Folate-Targeted Liposomes E->F

Caption: Workflow for DSPE-PEG-Folate Liposome Preparation.

Data Presentation: Typical Formulation and Characterization Parameters

The following tables summarize typical quantitative data for the preparation and characterization of DSPE-PEG-Folate liposomes.

Component Molar Ratio (%) Purpose
DSPC50-60Main structural lipid
Cholesterol35-45Stabilizes the lipid bilayer
DSPE-PEG (MW 2000)4-5Provides "stealth" properties
DSPE-PEG-Folate (MW 3350)0.1-2Targeting ligand
Table 1: Example Lipid Composition.
Parameter Typical Value Method of Analysis
Particle Size (Diameter) 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -5 mV to -20 mVElectrophoretic Light Scattering
Encapsulation Efficiency (%) > 80%UV-Vis Spectroscopy or HPLC
Table 2: Physicochemical Characterization Parameters.

Mechanism of Cellular Uptake

Folate-targeted liposomes are internalized by cancer cells that overexpress the folate receptor through a process called receptor-mediated endocytosis.[1][4]

Folate Receptor-Mediated Endocytosis Pathway

G cluster_0 Cellular Environment cluster_1 Intracellular Liposome Folate-Targeted Liposome Receptor Folate Receptor Liposome->Receptor Binding Endosome Endosome Formation Receptor->Endosome Internalization Cell_Membrane Cancer Cell Membrane Drug_Release Drug Release (e.g., due to low pH) Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Conclusion

This protocol provides a robust framework for the preparation of DSPE-PEG-Folate (MW 3350) liposomes. The resulting nanoparticles are well-suited for targeted drug delivery applications in cancer research and development. It is crucial to characterize each batch of liposomes thoroughly to ensure reproducibility and optimal performance. Researchers may need to adjust lipid ratios, drug-to-lipid ratios, and extrusion parameters to optimize the formulation for their specific therapeutic agent and application.

References

Application Notes and Protocols: A Step-by-Step Guide to DSPE-PEG-Folate (MW 3350) Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive guide for the formulation and characterization of folate-targeted nanoparticles using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] with a molecular weight of 3350 (DSPE-PEG-Folate MW 3350). These nanoparticles are a promising platform for targeted drug delivery, particularly in oncology. Folate receptors are frequently overexpressed on the surface of various cancer cells, making DSPE-PEG-Folate an effective targeting ligand that enables nanoparticles to selectively bind to and enter malignant cells via receptor-mediated endocytosis.[1][2][3]

The protocols outlined below primarily focus on the widely used thin-film hydration method, a robust and straightforward technique for preparing liposomes and lipid-based nanoparticles.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to develop targeted nanomedicines.

Principle of Formulation

The thin-film hydration method, also known as the Bangham method, involves the self-assembly of lipids into vesicular structures in an aqueous medium.[5] The process begins with the dissolution of lipids and a hydrophobic drug in an organic solvent. Evaporation of the solvent leaves a thin, dry lipid film, which is then hydrated with an aqueous buffer. This hydration step causes the lipids to rearrange and form multilamellar vesicles (MLVs). Subsequent size reduction steps, such as extrusion or sonication, are employed to produce small unilamellar vesicles (SUVs) with a uniform size distribution.[6]

The key components of the formulation include:

  • Structural Lipid: A primary phospholipid, such as Distearoylphosphatidylcholine (DSPC), forms the core bilayer structure of the nanoparticle.

  • Stabilizer: Cholesterol is incorporated to modulate membrane fluidity and stability.[6]

  • Stealth Agent: A PEGylated lipid (e.g., DSPE-PEG) is included to create a hydrophilic corona that sterically hinders opsonization, thereby prolonging circulation time in the bloodstream.[7]

  • Targeting Ligand: DSPE-PEG-Folate is integrated into the lipid bilayer to provide active targeting capabilities towards folate receptor-positive cells.[8]

Experimental Protocols

Protocol 2.1: Nanoparticle Formulation via Thin-Film Hydration

This protocol describes the preparation of folate-targeted nanoparticles encapsulating a generic hydrophobic drug.

Materials:

  • Distearoylphosphatidylcholine (DSPC)

  • Cholesterol (Chol)

  • DSPE-PEG (MW 2000 is common)

  • DSPE-PEG-Folate (MW 3350)

  • Hydrophobic Drug (e.g., Doxorubicin, Paclitaxel)

  • Chloroform (B151607) and/or Methanol (B129727) (HPLC grade)

  • Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Probe sonicator or mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: In a round-bottom flask, dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-Folate in a desired molar ratio) and the hydrophobic drug in an organic solvent like chloroform or a chloroform/methanol mixture.[6][9] A common molar ratio for the lipid components is 55:40:4:1 (DSPC:Chol:DSPE-PEG:DSPE-PEG-Folate).

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature well above the solvent's boiling point (e.g., 40-50°C). Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.[6]

  • Vacuum Drying: Dry the lipid film under a high vacuum for at least 2-4 hours to completely remove any residual organic solvent.[6]

  • Hydration: Hydrate the dry lipid film with the chosen aqueous buffer (e.g., PBS, pH 7.4). The hydration should be performed at a temperature above the phase transition temperature (Tc) of the primary lipid (for DSPC, Tc is ~55°C).[6] For example, use a water bath set to 60-65°C. Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To achieve a uniform nanoparticle size, the MLV suspension must be downsized. This can be accomplished by:

    • Extrusion (Recommended): Repeatedly pass the MLV suspension (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[6] This process should also be conducted above the lipid's Tc.

    • Sonication: Alternatively, use a probe sonicator to sonicate the suspension in pulses. Keep the sample on ice to prevent overheating and lipid degradation.

  • Purification: Remove any unencapsulated drug by dialysis (using a membrane with an appropriate molecular weight cutoff) against the hydration buffer or by using size exclusion chromatography.

  • Sterilization and Storage: Sterilize the final nanoparticle suspension by passing it through a 0.22 µm syringe filter. Store the formulation at 4°C for stability.[10]

Protocol 2.2: Nanoparticle Characterization

2.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension in the hydration buffer or deionized water. Analyze the sample using a DLS instrument (e.g., a Zetasizer). The instrument measures the hydrodynamic diameter (particle size), the PDI (a measure of the width of the size distribution), and the zeta potential (a measure of surface charge, indicating stability against aggregation).[3][7]

2.2.2 Encapsulation Efficiency (EE) and Drug Loading Capacity (LC)

  • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Procedure:

    • Separate the nanoparticles from the unencapsulated ("free") drug using a method like centrifugation or size exclusion chromatography.

    • Quantify the amount of free drug in the supernatant/eluate.

    • Disrupt the nanoparticle pellets/fractions using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug.

    • Calculate EE and LC using the following formulas:

      • Encapsulation Efficiency (%EE) = (Total Drug - Free Drug) / Total Drug * 100

      • Drug Loading Capacity (%LC) = Amount of Encapsulated Drug / Total Weight of Nanoparticles * 100

Data Presentation: Physicochemical Properties

The following table summarizes typical quantitative data for folate-targeted nanoparticles from various studies. Note that properties vary based on the specific lipid composition, drug, and preparation method.

Formulation ComponentsDrugParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
DPPC/Cholesterol/FA-PEG-DSPE5-Fluorouracil~174N/AN/A~39%[4]
PC/Cholesterol/FA-PEG-DSPE5-Fluorouracil~114N/AN/A~67%[4]
FA-PEG-DSPE/Cholesterol/DSPC (5:40:55)K. alvarezii Extract140 ± 5N/AN/A82.72%[9]
HSPC/mPEG-DSPE/F-PEG-CHEMSDoxorubicin~120<0.15-11.82>95%[10]
PLGA/DSPE-PEG-HerceptinPaclitaxel (B517696)~160<0.2+25N/A[6]
DSPE-PEG2000/Soluplus (1:1)N/A116.60.112-13.7N/A[6][7]

N/A: Data not available in the cited source.

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_process Processing & Final Product A 1. Dissolve Lipids & Drug in Organic Solvent B 2. Form Thin Film via Rotary Evaporation A->B C 3. Dry Film Under High Vacuum B->C D 4. Hydrate Film with Aqueous Buffer (>Tc) C->D E 5. Formation of Multilamellar Vesicles (MLVs) D->E F 6. Size Reduction (Extrusion or Sonication) E->F G 7. Formation of Small Unilamellar Vesicles (SUVs) F->G H 8. Purification & Sterilization G->H I Final Folate-Targeted Nanoparticle Suspension H->I

Caption: Workflow for DSPE-PEG-Folate nanoparticle formulation via thin-film hydration.

Diagram 2: Cellular Uptake Pathway

G cluster_0 Extracellular Space cluster_1 Cancer Cell NP Folate-Targeted Nanoparticle FR Folate Receptor NP->FR Binding Endo Endosome Formation (Endocytosis) FR->Endo Release Acidification & Drug Release Endo->Release

References

Application Notes and Protocols for Drug Encapsulation using DSPE-PEG-Folate MW 3350

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery systems are at the forefront of therapeutic innovation, aiming to enhance the efficacy of treatments while minimizing off-target side effects. One promising strategy involves the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) for the encapsulation of therapeutic agents. This functionalized lipid leverages the overexpression of folate receptors on the surface of many cancer cells to achieve active targeting.[1][2][3] The polyethylene (B3416737) glycol (PEG) linker provides a "stealth" characteristic, prolonging circulation time by reducing clearance by the mononuclear phagocyte system.[4]

This document provides detailed application notes and protocols for the encapsulation of drugs using DSPE-PEG-Folate with a molecular weight of 3350. It is intended for researchers, scientists, and drug development professionals working on targeted drug delivery systems.

Principle of Folate-Targeted Drug Delivery

Folate, a B vitamin, is essential for cell division and growth. Many cancer cells exhibit a significantly higher expression of folate receptors (FRs) compared to healthy cells.[2][3] This differential expression provides a molecular target for drug delivery vehicles decorated with folic acid. Liposomes or other nanoparticles incorporating DSPE-PEG-Folate can bind with high affinity to these overexpressed folate receptors.[5] Upon binding, the nanoparticle is internalized by the cancer cell through receptor-mediated endocytosis.[6][7][8] Inside the cell, the encapsulated drug is released, exerting its therapeutic effect directly at the site of action, thereby increasing efficacy and reducing systemic toxicity.[1]

Data Presentation: Physicochemical Properties of DSPE-PEG-Folate Liposomes

The following tables summarize key quantitative data from various studies on drug encapsulation using folate-targeted liposomes. These tables are designed for easy comparison of different formulations and their characteristics.

Table 1: Physicochemical Properties of Folate-Targeted Liposomes

Formulation Components (Molar Ratio)Encapsulated DrugMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Capacity (%)Reference
FA-PEG-DSPE/Cholesterol/DSPC (5:40:55)Kappaphycus alvarezii extract140 ± 50.48 ± 0.026+0.282.7212.81[9]
PC/Cholesterol/FA-PEG-DSPE5-Fluorouracil114Not ReportedNot Reported~67Not Reported[10]
DPPC/Cholesterol/FA-PEG-DSPE5-Fluorouracil~174Not ReportedNot Reported~39Not Reported[10]
PC/Cholesterol/mPEG-DSPE/FA-PEG-DSPEPaclitaxel & Imatinib~122Not ReportedNot ReportedNot ReportedNot Reported[10]
DOPE/HSPC/Cholesterol/CHEMS/mPEG-Hz-VES/FA-PEG-CHEMS (40:25:20:20:4:1)Doxorubicin & Imatinib~159Not ReportedNot Reported~96Not Reported[10]
PLGA/FA-PEG-SAVincristine~174Not ReportedNot Reported>90Not Reported[10]

Note: The molecular weight of the DSPE-PEG-Folate used in all cited studies may not be exactly 3350, as this level of detail is not always provided. The data represents a general overview of achievable parameters.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of drug-loaded, folate-targeted liposomes using DSPE-PEG-Folate MW 3350.

Protocol 1: Preparation of Folate-Targeted Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes encapsulating a hydrophobic drug.[5][9][10]

Materials:

  • Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC or Hydrogenated Soy Phosphatidylcholine - HSPC)

  • Cholesterol (Chol)

  • DSPE-PEG (e.g., DSPE-PEG2000)

  • DSPE-PEG-Folate MW 3350

  • Hydrophobic drug (e.g., Doxorubicin base)

  • Chloroform (B151607) or a chloroform/methanol (B129727) mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-Folate in the desired molar ratio) and the hydrophobic drug in chloroform in a round-bottom flask.[4]

    • The molar ratio of lipids can be optimized, a common starting point is HSPC:Cholesterol:DSPE-PEG:DSPE-PEG-Folate at 55:40:4.5:0.5.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (for DSPC, this is ~55°C). This will form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. The volume of the buffer will depend on the desired final lipid concentration. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized. This can be achieved by:

      • Sonication: Use a probe sonicator to sonicate the MLV suspension in an ice bath. The sonication time and power should be optimized to achieve the desired particle size.

      • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This method generally produces liposomes with a more uniform size distribution than sonication.[2]

  • Purification:

    • Remove the unencapsulated drug by dialysis against the hydration buffer or by size exclusion chromatography.

Protocol 2: Characterization of Folate-Targeted Liposomes

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the liposome (B1194612) suspension with the hydration buffer to an appropriate concentration.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument. The PDI value indicates the width of the size distribution.

    • Measure the zeta potential using the same instrument to determine the surface charge of the liposomes. The zeta potential is an indicator of the stability of the liposomal suspension.

2. Determination of Encapsulation Efficiency and Drug Loading:

  • Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using a method like dialysis, ultracentrifugation, or size exclusion chromatography.

    • Quantify the amount of free drug in the supernatant or filtrate.

    • Lyse the liposomes using a suitable solvent (e.g., methanol or a buffer containing a detergent like Triton X-100) to release the encapsulated drug.

    • Quantify the total amount of drug in the original liposome suspension.

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [Weight of Encapsulated Drug / Total Weight of Lipids and Drug] x 100

Visualizations

The following diagrams illustrate key processes involved in the use of DSPE-PEG-Folate for targeted drug delivery.

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization dissolve 1. Dissolve Lipids & Drug in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film (Aqueous Buffer) film->hydrate extrude 4. Size Reduction (Extrusion/Sonication) hydrate->extrude purify 5. Purify Liposomes (Dialysis/Chromatography) extrude->purify dls Particle Size & Zeta Potential (DLS) purify->dls ee_dl Encapsulation Efficiency & Drug Loading (HPLC/Spectrophotometry) purify->ee_dl

Caption: Experimental workflow for the preparation and characterization of folate-targeted liposomes.

signaling_pathway cluster_cell Cancer Cell receptor Folate Receptor endosome Endosome receptor->endosome Receptor-Mediated Endocytosis membrane Cell Membrane lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Acidic pH Trigger nucleus Nucleus drug_release->nucleus Therapeutic Action liposome Folate-Targeted Liposome (DSPE-PEG-Folate) liposome->receptor Binding

Caption: Mechanism of folate receptor-mediated endocytosis for targeted drug delivery.

References

Application Notes and Protocols for DSPE-PEG-Folate MW 3350 in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-3350] (DSPE-PEG-Folate MW 3350) for the development of targeted cancer therapies. This document outlines the underlying principles, experimental protocols, and expected outcomes for creating advanced drug delivery systems that selectively target cancer cells overexpressing the folate receptor.

Principle of Folate-Targeted Cancer Therapy

Folate, an essential B vitamin, is crucial for DNA synthesis, repair, and methylation, processes that are highly active in rapidly proliferating cancer cells.[1] Consequently, many types of cancer, including ovarian, lung, breast, and colon cancer, overexpress the folate receptor (FR) on their cell surfaces to meet their high demand for folate.[1][2] In contrast, most normal tissues exhibit limited folate receptor expression.[1] This differential expression provides a molecular target for selective drug delivery.

DSPE-PEG-Folate MW 3350 is a functionalized lipid used to create targeted drug delivery vehicles such as liposomes and nanoparticles.[3][4] The DSPE portion serves as a lipid anchor, embedding the molecule into the lipid bilayer of the delivery vehicle. The polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic spacer that extends the folate molecule away from the nanoparticle surface, reducing steric hindrance and improving receptor binding.[5] The terminal folate molecule acts as a high-affinity targeting ligand for the folate receptor.[4]

Once administered, these folate-targeted nanoparticles circulate in the bloodstream and preferentially bind to folate receptors on cancer cells. This binding triggers receptor-mediated endocytosis, an active process where the cell internalizes the nanoparticle.[3][6] Inside the cell, the nanoparticle is trafficked through the endosomal-lysosomal pathway, where the acidic environment can facilitate the release of the encapsulated therapeutic agent directly into the cancer cell, thereby increasing its efficacy and reducing systemic toxicity.[6]

Key Advantages of DSPE-PEG-Folate MW 3350

  • High Target Affinity and Specificity: Folic acid binds to the folate receptor with high affinity, leading to efficient and selective targeting of cancer cells.[4]

  • Enhanced Cellular Uptake: Receptor-mediated endocytosis is an efficient mechanism for internalizing the drug-loaded nanoparticles into the target cells.[3][6]

  • Improved Pharmacokinetics: The PEG component of DSPE-PEG-Folate provides "stealth" characteristics, prolonging the circulation time of the nanoparticles in the bloodstream and increasing the probability of reaching the tumor site.[7]

  • Versatility: DSPE-PEG-Folate can be incorporated into various nanoparticle platforms, including liposomes and polymeric nanoparticles, to deliver a wide range of therapeutic agents, from small molecule drugs to nucleic acids.[4][8]

Data Presentation: Physicochemical Properties and Efficacy

The following tables summarize quantitative data from various studies on DSPE-PEG-Folate based drug delivery systems.

Table 1: Physicochemical Properties of Folate-Targeted Nanoparticles

FormulationDrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Loading Capacity (%)Reference
FA-PEG-DSPE/Cholesterol/DSPC LiposomesK. alvarezii extract140 ± 5+0.282.7212.81[6]
Folate-Targeted PEGylated MagnetoliposomesDoxorubicin (B1662922)~150Not Reported~50 (Release at 30 min)Not Reported[7]
FA-Conjugated PEGylated LiposomesK. alvarezii extract140 ± 5+0.282.7212.81[6]
Folate-Targeted LiposomesDoxorubicin99 - 127Slightly NegativeNot ReportedNot Reported[9]
Folate-Conjugated Nanostructured Lipid CarriersFuranodiene127.4 ± 2.62-14.7 ± 1.0889.04 ± 2.268.46 ± 0.20

Table 2: In Vitro and In Vivo Efficacy of Folate-Targeted Formulations

FormulationCell Line/Animal ModelOutcome MeasureResultReference
Folate-Targeted PEGylated MagnetoliposomesB16F10 (murine melanoma)IC50~1 µg/mL[7]
Folate-Targeted PEGylated MagnetoliposomesMCF7 (human breast)IC50~4 µg/mL[7]
FA-Conjugated PEGylated LiposomesMCF-7 (human breast)IC5081 µg/mL[6]
Folate-Targeted Liposomes (0.1 mol% FA)MDA-MB-231 (TNBC)CytotoxicityIncreased antitumor activity compared to non-targeted liposomes.[9]
Folate-Targeted Liposomes (0.5 mol% FA)4T1 (murine mammary)CytotoxicityDose-dependent increase in cytotoxicity with higher folate concentration.[9]
Folate-Targeted NanoparticlesKB-8-5 (human squamous)Tumor GrowthMarkedly retarded tumor growth in a xenograft model.[1]

Experimental Protocols

Synthesis of DSPE-PEG-Folate Conjugate

This protocol describes a common method for synthesizing DSPE-PEG-Folate via an EDC/NHS-mediated coupling reaction.

Materials:

  • Folic acid (FA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • DSPE-PEG-NH2 (MW ~3350)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dialysis membrane (e.g., 3.5 kDa MWCO)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve folic acid in anhydrous DMSO.

  • Add EDC and NHS to the folic acid solution (molar ratio of FA:EDC:NHS is typically 1:1.2:1.2).

  • Stir the reaction mixture at room temperature for 2-4 hours in the dark to activate the carboxylic acid group of folic acid.

  • In a separate vial, dissolve DSPE-PEG-NH2 in anhydrous DMSO.

  • Add the DSPE-PEG-NH2 solution to the activated folic acid solution.

  • Add a catalytic amount of TEA to the reaction mixture.

  • Allow the reaction to proceed overnight at room temperature in the dark with continuous stirring.

  • Purify the resulting DSPE-PEG-Folate conjugate by dialysis against deionized water for 48 hours to remove unreacted starting materials and byproducts. Change the water frequently.

  • Lyophilize the dialyzed solution to obtain the purified DSPE-PEG-Folate as a powder.

  • Characterize the final product using techniques such as 1H-NMR and mass spectrometry to confirm successful conjugation.

Preparation of Folate-Targeted Liposomes Encapsulating Doxorubicin

This protocol details the preparation of folate-targeted liposomes containing doxorubicin using the thin-film hydration method followed by remote loading.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • DSPE-PEG (MW 2000)

  • DSPE-PEG-Folate (MW 3350)

  • Doxorubicin hydrochloride (DOX)

  • Chloroform

  • Methanol

  • Citrate (B86180) buffer (e.g., 300 mM, pH 4.0)

  • HEPES buffered saline (HBS; e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-Folate in a chloroform/methanol mixture (e.g., 9:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:4.5:0.5 (DSPC:Chol:DSPE-PEG:DSPE-PEG-Folate).

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (Tc of DSPC is ~55°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Extrusion:

    • Hydrate the lipid film with the citrate buffer (pH 4.0) by vortexing or gentle shaking at a temperature above the Tc. This will form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a heated extruder to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Remote Loading of Doxorubicin:

    • Remove the unencapsulated citrate buffer by passing the liposome suspension through a size exclusion column equilibrated with HBS (pH 7.4). This creates a pH gradient across the liposome membrane (acidic inside, neutral outside).

    • Prepare a solution of doxorubicin hydrochloride in HBS.

    • Add the doxorubicin solution to the liposome suspension.

    • Incubate the mixture at a temperature above the Tc (e.g., 60°C) for 30-60 minutes. The uncharged doxorubicin will cross the lipid bilayer and become protonated and trapped in the acidic interior of the liposome.

    • Remove unencapsulated doxorubicin by size exclusion chromatography.

Characterization of Folate-Targeted Liposomes

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposome formulation in an appropriate buffer (e.g., HBS) and measure the particle size distribution (Z-average diameter and Polydispersity Index - PDI) and zeta potential using a DLS instrument.

2. Encapsulation Efficiency:

  • Method: Spectrofluorometry or UV-Vis Spectroscopy

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using size exclusion chromatography or dialysis.

    • Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or solvent (e.g., acidified isopropanol) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug using a standard curve for the drug.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

In Vitro Cell Uptake and Cytotoxicity Studies

Materials:

  • Folate receptor-positive cancer cell line (e.g., HeLa, KB, MCF-7)

  • Folate receptor-negative cell line (as a control)

  • Cell culture medium and supplements

  • Folate-targeted liposomes encapsulating a fluorescent dye (for uptake studies) or a cytotoxic drug (for cytotoxicity studies)

  • Non-targeted liposomes (as a control)

  • MTT or similar cell viability assay kit

  • Fluorescence microscope or flow cytometer

Procedure for Cell Uptake:

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Incubate the cells with folate-targeted fluorescently labeled liposomes and non-targeted liposomes at various concentrations for a defined period (e.g., 1-4 hours).

  • Wash the cells with PBS to remove non-internalized liposomes.

  • Visualize the cellular uptake of the liposomes using a fluorescence microscope or quantify the uptake using a flow cytometer.

Procedure for Cytotoxicity:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of free drug, folate-targeted liposomes, and non-targeted liposomes.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Perform an MTT assay to determine cell viability.

  • Calculate the IC50 (the concentration of the drug that inhibits 50% of cell growth) for each formulation.

Visualizations

Signaling Pathway and Drug Delivery Mechanism

Folate_Receptor_Mediated_Drug_Delivery cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-Targeted Nanoparticle Folate-Targeted Nanoparticle Folate Receptor Folate Receptor Folate-Targeted Nanoparticle->Folate Receptor Binding Early Endosome Early Endosome (pH ~6.0-6.5) Folate Receptor->Early Endosome Receptor-Mediated Endocytosis Late Endosome Late Endosome (pH ~5.0-6.0) Early Endosome->Late Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Late Endosome->Lysosome Fusion Drug Release Drug Release Late Endosome->Drug Release Lysosome->Drug Release Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

Caption: Folate receptor-mediated endocytosis and intracellular drug release.

Experimental Workflow

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Synthesis of DSPE-PEG-Folate B Preparation of Folate-Targeted Liposomes A->B C Physicochemical Characterization (Size, Zeta, EE%) B->C E Cellular Uptake Studies C->E F Cytotoxicity Assays (MTT) C->F D Cell Culture (FR+ and FR- cells) D->E D->F G Animal Model Development (Tumor Xenograft) F->G Promising Results H Biodistribution Studies G->H I Antitumor Efficacy Studies G->I

Caption: Experimental workflow for developing folate-targeted therapies.

Logical Relationship of Components

Logical_Relationship DSPE DSPE (Lipid Anchor) DSPE_PEG_Folate DSPE-PEG-Folate (Targeting Moiety) DSPE->DSPE_PEG_Folate PEG PEG (Stealth & Spacer) PEG->DSPE_PEG_Folate Folate Folate (Targeting Ligand) Folate->DSPE_PEG_Folate Liposome Liposome/ Nanoparticle DSPE_PEG_Folate->Liposome Targeted_Delivery_System Targeted Drug Delivery System Liposome->Targeted_Delivery_System Drug Anticancer Drug Drug->Liposome

Caption: Components of a DSPE-PEG-Folate targeted drug delivery system.

References

Application Notes and Protocols for DSPE-PEG-Folate MW 3350 in Gene Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-3350] (DSPE-PEG-Folate MW 3350) in the development of targeted gene delivery systems. This document outlines the underlying principles, formulation strategies, and experimental protocols for leveraging folate receptor-mediated endocytosis to enhance the delivery of genetic material to target cells, particularly cancer cells that overexpress the folate receptor.

Principle of Folate-Targeted Gene Delivery

Folic acid is a vital vitamin that is taken up by cells via the folate receptor (FR).[1] Many cancer cells, particularly those of epithelial origin (e.g., ovarian, lung, breast, and colorectal cancers), exhibit a significant overexpression of FR on their surface compared to normal tissues.[1][2] This differential expression provides a molecular target for the selective delivery of therapeutic agents.

DSPE-PEG-Folate is an amphiphilic molecule composed of a lipid anchor (DSPE), a polyethylene (B3416737) glycol (PEG) spacer, and a targeting moiety (folate).[3] When incorporated into a lipid-based nanoparticle (LNP) or liposome (B1194612) carrying a genetic payload (e.g., plasmid DNA, siRNA, mRNA), the folate ligand on the distal end of the PEG chain is exposed on the nanoparticle surface.[4] These folate-decorated nanoparticles can then bind with high affinity to the folate receptors on cancer cells, triggering receptor-mediated endocytosis.[1][3] This process facilitates the internalization of the nanoparticle and the subsequent release of its genetic cargo into the cytoplasm, leading to the desired therapeutic effect, such as gene expression or gene silencing.[3] The PEG spacer plays a crucial role in providing a "stealth" characteristic to the nanoparticles, prolonging their circulation time in the bloodstream by reducing opsonization and clearance by the mononuclear phagocyte system.[5]

Key Applications

The primary application of DSPE-PEG-Folate MW 3350 in gene delivery is to enhance the target specificity and efficacy of gene therapies for cancer. Specific applications include:

  • Targeted delivery of siRNA/shRNA: For silencing oncogenes or genes involved in drug resistance.

  • Targeted delivery of plasmid DNA: For expressing tumor suppressor genes or therapeutic proteins.

  • Targeted delivery of mRNA: For in situ production of therapeutic proteins or for cancer vaccines.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing folate-targeted liposomes and nanoparticles for drug and gene delivery. This data can serve as a reference for formulation development and expected outcomes.

Table 1: Physicochemical Properties of Folate-Targeted Nanoparticles

Formulation ComponentsGenetic MaterialParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
FA-PEG-DSPE/Cholesterol/DSPCBioactive compounds140 ± 5+0.282.72[6]
FA-PEG-DSPE/DOTAP/CholesterolHuR siRNA303+4.3Not specified[7]
DSPE-PEG-Folate/PCL-PEG-PCLPaclitaxel (B517696) (drug)~150Not specified>90[8]
cRGD-PEG-DSPE/DOTAP/CholesterolpshOC-2150 ± 1.02+19.8 ± 0.249up to 96[9]

Table 2: In Vitro Performance of Folate-Targeted Gene Delivery Systems

Cell LineGenetic MaterialOutcome MeasureResultReference
H1299 (human lung cancer)HuR siRNACellular Uptake & CytotoxicitySignificantly higher uptake and enhanced cytotoxicity compared to non-targeted liposomes.[7]
KB (human oral cancer)Doxorubicin (drug)Cellular Uptake45-fold higher uptake compared to non-targeted liposomes.[1]
J6456-FR (mouse lymphoma)Doxorubicin (drug)Cellular Uptake17-fold increase in drug levels in ascitic tumor cells in vivo.[2]

Experimental Protocols

Protocol 1: Formulation of Folate-Targeted Cationic Liposomes for Plasmid DNA Delivery

This protocol describes the preparation of folate-targeted cationic liposomes using the thin-film hydration method, a widely used technique for liposome formulation.[6][7]

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG)

  • DSPE-PEG-Folate MW 3350

  • Plasmid DNA (e.g., encoding a reporter gene like luciferase or a therapeutic gene)

  • Chloroform

  • Methanol

  • Sterile, RNase-free buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation: a. In a round-bottom flask, dissolve DOTAP, cholesterol, DSPE-PEG, and DSPE-PEG-Folate in a chloroform:methanol (2:1, v/v) solvent mixture. A typical molar ratio is 50:40:9:1 (DOTAP:Cholesterol:DSPE-PEG:DSPE-PEG-Folate). b. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C). c. A thin, uniform lipid film should form on the inner wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with a sterile, RNase-free buffer by gentle rotation. The volume of the buffer should be chosen to achieve the desired final lipid concentration. b. This process will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion: a. To reduce the size of the MLVs and create small unilamellar vesicles (SUVs), sonicate the lipid suspension using a bath or probe sonicator. b. For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid phase transition temperature.

  • Complexation with Plasmid DNA: a. Dilute the plasmid DNA in the same buffer used for hydration. b. Add the plasmid DNA solution to the cationic liposome suspension dropwise while gently vortexing. c. The optimal N/P ratio (ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the DNA) should be determined empirically, but a starting point is often between 4:1 and 10:1. d. Incubate the liposome-DNA complexes (lipoplexes) at room temperature for 20-30 minutes to allow for stable complex formation.

  • Characterization: a. Determine the particle size and zeta potential of the formulated lipoplexes using dynamic light scattering (DLS). b. Assess the encapsulation efficiency using a gel retardation assay.[10]

G cluster_prep Lipid Film Preparation cluster_formulation Liposome Formulation cluster_complexation Lipoplex Formation cluster_characterization Characterization lipids Dissolve Lipids (DOTAP, Cholesterol, DSPE-PEG, DSPE-PEG-Folate) in Organic Solvent evaporation Solvent Evaporation (Rotary Evaporator) lipids->evaporation film Thin Lipid Film evaporation->film hydration Hydration with Buffer film->hydration sonication Sonication hydration->sonication extrusion Extrusion (e.g., 100 nm) sonication->extrusion mixing Mixing and Incubation extrusion->mixing pDNA Plasmid DNA pDNA->mixing lipoplexes Folate-Targeted Lipoplexes mixing->lipoplexes dls Particle Size & Zeta Potential (DLS) lipoplexes->dls gel Encapsulation Efficiency (Gel Retardation) lipoplexes->gel

Workflow for Folate-Targeted Lipoplex Formulation.
Protocol 2: In Vitro Transfection and Gene Expression Analysis using Luciferase Assay

This protocol outlines the steps to transfect cells with folate-targeted lipoplexes carrying a luciferase reporter plasmid and to quantify the resulting gene expression.[11][12][13]

Materials:

  • Folate receptor-positive cells (e.g., HeLa, KB) and a control cell line with low FR expression.

  • Complete cell culture medium and serum-free medium.

  • Folate-targeted lipoplexes containing a luciferase reporter plasmid.

  • Non-targeted lipoplexes (without DSPE-PEG-Folate) as a control.

  • 96-well or 24-well cell culture plates.

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

  • Passive Lysis Buffer.

Procedure:

  • Cell Seeding: a. The day before transfection, seed the cells in culture plates to achieve 70-80% confluency at the time of transfection.

  • Transfection: a. On the day of transfection, replace the culture medium with fresh, serum-free medium. b. Add the folate-targeted lipoplexes and control lipoplexes to the cells at various concentrations. c. For competition assays to confirm folate receptor-mediated uptake, pre-incubate the cells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the folate-targeted lipoplexes.[12] d. Incubate the cells with the lipoplexes for 4-6 hours at 37°C. e. After the incubation period, replace the transfection medium with complete culture medium.

  • Gene Expression: a. Incubate the cells for an additional 24-48 hours to allow for gene expression.

  • Luciferase Assay: a. Wash the cells with phosphate-buffered saline (PBS). b. Lyse the cells by adding Passive Lysis Buffer and incubating for 15-30 minutes at room temperature. c. Transfer the cell lysate to a luminometer tube or a white-walled 96-well plate. d. Add the luciferase assay reagent to the lysate and immediately measure the luminescence using a luminometer. e. Normalize the luciferase activity to the total protein concentration in the cell lysate.

G cluster_cell_prep Cell Preparation cluster_transfection Transfection cluster_expression Gene Expression cluster_assay Luciferase Assay seed Seed Cells in Plates confluency Grow to 70-80% Confluency seed->confluency add_complexes Add Lipoplexes to Cells confluency->add_complexes incubation1 Incubate for 4-6 hours add_complexes->incubation1 change_medium Replace with Complete Medium incubation1->change_medium incubation2 Incubate for 24-48 hours change_medium->incubation2 lyse Lyse Cells incubation2->lyse measure Measure Luminescence lyse->measure analyze Analyze Data measure->analyze

Workflow for In Vitro Transfection and Luciferase Assay.
Protocol 3: In Vivo Biodistribution Study of Folate-Targeted Nanoparticles

This protocol describes a general procedure for evaluating the biodistribution of folate-targeted nanoparticles in a tumor-bearing animal model.[14][15]

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model with FR-positive cancer cells).

  • Folate-targeted nanoparticles labeled with a fluorescent dye (e.g., DiR) or a radionuclide.

  • Non-targeted nanoparticles as a control.

  • Anesthesia for animal procedures.

  • In vivo imaging system (for fluorescently labeled nanoparticles).

  • Gamma counter (for radiolabeled nanoparticles).

  • Tissue homogenization equipment.

Procedure:

  • Animal Model: a. Establish a tumor xenograft model by subcutaneously injecting FR-positive cancer cells into immunocompromised mice. b. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Nanoparticle Administration: a. Administer the labeled folate-targeted and non-targeted nanoparticles to the mice via intravenous (tail vein) injection.

  • In Vivo Imaging (Optional): a. At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an appropriate in vivo imaging system to visualize the nanoparticle accumulation in the tumor and other organs.

  • Ex Vivo Biodistribution: a. At the final time point, euthanize the mice. b. Harvest the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart). c. For fluorescently labeled nanoparticles, homogenize the tissues and measure the fluorescence intensity using a fluorometer. d. For radiolabeled nanoparticles, weigh the tissues and measure the radioactivity using a gamma counter. e. Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Cellular Uptake Pathway

Folate-targeted nanoparticles are primarily internalized by cells through folate receptor-mediated endocytosis.[1][16] This process involves the binding of the folate ligand on the nanoparticle surface to the folate receptor on the cell membrane, which then triggers the formation of an endocytic vesicle that engulfs the nanoparticle. The endosome then traffics within the cell, and through a process of endosomal escape, the genetic material is released into the cytoplasm to exert its function.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LNP Folate-Targeted LNP (with Genetic Material) FR Folate Receptor LNP->FR Binding Endosome Early Endosome FR->Endosome Receptor-Mediated Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Release Endosomal Escape Late_Endosome->Release Payload Genetic Material Release Release->Payload Effect Therapeutic Effect (Gene Expression / Silencing) Payload->Effect

Folate Receptor-Mediated Endocytosis Pathway.

References

Application Notes and Protocols for Cell Culture Targeting Studies with DSPE-PEG-Folate MW 3350

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell culture targeting studies using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] with a molecular weight of 3350 (DSPE-PEG-Folate MW 3350). This document outlines the principles, detailed experimental protocols, and data interpretation for evaluating the efficacy of folate-targeted nanoparticles in vitro.

Introduction to DSPE-PEG-Folate in Targeted Drug Delivery

DSPE-PEG-Folate is a functionalized lipid used to create targeted drug delivery systems, such as liposomes and nanoparticles.[1][2][3] The distearoylphosphatidylethanolamine (DSPE) component serves as a lipid anchor, embedding into the nanoparticle's lipid bilayer. The polyethylene (B3416737) glycol (PEG) linker acts as a hydrophilic spacer, which is crucial for providing flexibility and accessibility for the targeting ligand.[4][5] The folate moiety at the distal end of the PEG chain has a high affinity for the folate receptor (FR), which is often overexpressed on the surface of various cancer cells, including those of the ovary, lung, and breast, while having limited expression in normal tissues.[6][7] This differential expression allows for the selective delivery of therapeutic agents to tumor cells, enhancing their efficacy while minimizing off-target toxicity.[6][8]

The mechanism of uptake for folate-targeted nanoparticles is primarily through folate receptor-mediated endocytosis.[9][10][11] Upon binding of the folate ligand to the folate receptor, the cell membrane invaginates to form an endosome, enclosing the nanoparticle.[10][11] The acidic environment within the endosome facilitates the release of the encapsulated drug, which can then exert its therapeutic effect within the cell.[9][10]

Experimental Protocols

Preparation of Folate-Targeted Nanoparticles

This protocol describes the formulation of folate-targeted liposomes encapsulating a model drug using the thin-film hydration method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or Hydrogenated Soy PC (HSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG(3350)-Folate

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform/methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve DSPC (or HSPC), cholesterol, DSPE-PEG(2000), and DSPE-PEG(3350)-Folate in the desired molar ratio (e.g., 55:40:4.9:0.1) in a chloroform/methanol mixture in a round-bottom flask. The drug to be encapsulated can also be added at this step if it is lipophilic.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug if applicable) by vortexing. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

  • To reduce the size of the liposomes and create a unilamellar structure, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • For non-targeted control liposomes, omit the DSPE-PEG(3350)-Folate from the lipid mixture.

Cell Culture

Materials:

  • Folate receptor-positive (FR+) cell line (e.g., KB, MCF-7, HeLa)[4][12][13]

  • Folate receptor-negative (FR-) cell line (e.g., HT-1080) for control[14]

  • Folate-free cell culture medium (e.g., RPMI 1640 without folic acid)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture the cells in folate-free medium supplemented with 10% FBS and 1% penicillin-streptomycin. The use of folate-free medium is crucial to ensure the availability of folate receptors on the cell surface.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the nanoparticle formulations on cell viability.

Materials:

  • 96-well cell culture plates

  • Folate-targeted and non-targeted nanoparticle formulations

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[4]

  • Treat the cells with serial dilutions of the free drug, folate-targeted nanoparticles, and non-targeted nanoparticles. Include untreated cells as a control.

  • Incubate the plates for a specified duration (e.g., 48 or 72 hours).[6]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Aspirate the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth).

Cellular Uptake Study (Flow Cytometry)

This method quantifies the cellular internalization of fluorescently labeled nanoparticles.

Materials:

  • Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye like calcein (B42510) or labeled with a fluorescent lipid)

  • 6-well cell culture plates

  • Flow cytometer

  • PBS

  • Trypsin-EDTA

Procedure:

  • Seed the cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with fluorescently labeled folate-targeted and non-targeted nanoparticles for a specific time (e.g., 1-4 hours).

  • After incubation, wash the cells twice with ice-cold PBS to remove non-internalized nanoparticles.

  • Harvest the cells by trypsinization and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake.

Competitive Inhibition Assay

This assay confirms that the uptake of folate-targeted nanoparticles is mediated by the folate receptor.

Procedure:

  • Pre-incubate the FR+ cells with a high concentration of free folic acid (e.g., 1 mM) for 30-60 minutes before adding the folate-targeted nanoparticles.[4][15]

  • After the pre-incubation, add the fluorescently labeled folate-targeted nanoparticles and incubate for the desired time.

  • Perform the cellular uptake analysis as described in section 2.4. A significant reduction in the uptake of the targeted nanoparticles in the presence of excess free folate indicates receptor-specific binding.

Data Presentation

The following tables summarize typical quantitative data obtained from cell culture targeting studies with DSPE-PEG-Folate.

Table 1: In Vitro Cytotoxicity (IC50 Values)

FormulationCell Line (FR+)IC50 (µM)Reference
Free Doxorubicin (B1662922)KB~1.5[4]
Non-Targeted Liposomal DoxorubicinKB57.5[4]
Folate-Targeted Liposomal DoxorubicinKB10.0[4]
Free PaclitaxelMCF-7~0.05[16]
Non-Targeted Paclitaxel NanoparticlesMCF-7~0.03[16]
Folate-Targeted Paclitaxel NanoparticlesMCF-7~0.01[16]

Table 2: Cellular Uptake Enhancement

FormulationCell Line (FR+)Uptake Enhancement (Fold Increase vs. Non-Targeted)Reference
Folate-PEG-Liposomal DoxorubicinKB45[8]
Folate-Targeted NanoparticlesMCF-7~3.5[13]

Visualization of Key Processes

Signaling Pathway: Folate Receptor-Mediated Endocytosis

Folate_Receptor_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-NP Folate-Targeted Nanoparticle Binding Binding Folate-NP->Binding FR Folate Receptor FR->Binding Endosome Early Endosome Binding->Endosome Endocytosis Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Dissociation Recycling Receptor Recycling Late_Endosome->Recycling Recycling->FR To Membrane

Caption: Folate receptor-mediated endocytosis pathway.

Experimental Workflow: In Vitro Targeting Study

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Formulation Nanoparticle Formulation (Targeted & Non-Targeted) Cytotoxicity Cytotoxicity Assay (MTT) Formulation->Cytotoxicity Uptake Cellular Uptake (Flow Cytometry) Formulation->Uptake Competition Competitive Inhibition (Free Folate) Formulation->Competition Cell_Culture Cell Culture (FR+ and FR- lines) Cell_Culture->Cytotoxicity Cell_Culture->Uptake Cell_Culture->Competition IC50 IC50 Determination Cytotoxicity->IC50 MFI Mean Fluorescence Intensity Analysis Uptake->MFI Specificity Confirmation of Receptor Specificity Competition->Specificity

Caption: Workflow for in vitro targeting studies.

References

DSPE-PEG-Folate MW 3350: Application Notes and Protocols for Targeted Liposome Preparation via Thin-Film Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of folate-targeted liposomes using DSPE-PEG-Folate MW 3350 via the thin-film hydration method. This technique is a cornerstone in the development of targeted drug delivery systems, leveraging the overexpression of folate receptors on the surface of many cancer cells to enhance the therapeutic efficacy and reduce off-target effects of encapsulated agents.

Introduction

Folate-targeted liposomes are advanced drug delivery vehicles designed to specifically recognize and internalize into cancer cells that overexpress the folate receptor.[1][2][3] This is achieved by incorporating a lipid-polyethylene glycol (PEG) conjugate functionalized with folic acid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] with a PEG molecular weight of 3350 (DSPE-PEG-Folate MW 3350), into the liposomal bilayer. The PEG linker provides a "stealth" characteristic, prolonging circulation time, while the folate moiety acts as a targeting ligand.[3][4] The thin-film hydration method is a robust and widely used technique for liposome (B1194612) preparation, involving the formation of a thin lipid film followed by hydration with an aqueous medium.[5][6][7][8]

Experimental Protocols

Materials and Equipment

Lipids and Reagents:

  • Main structural phospholipid (e.g., DSPC, HSPC, DMPC)[9][10][11]

  • Cholesterol (Chol)[2][9][11]

  • DSPE-PEG-Folate (MW 3350)[12]

  • DSPE-PEG (MW 2000 or other, for stealth properties)[9]

  • Drug to be encapsulated (hydrophilic or hydrophobic)

  • Organic solvent (e.g., chloroform (B151607), methanol/chloroform mixture)[2][9]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, citrate (B86180) buffer)[2][9][11]

Equipment:

  • Round-bottom flask[9]

  • Rotary evaporator[5][9]

  • Vacuum pump[8]

  • Water bath or heating block[2]

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)[9][13]

  • Dynamic Light Scattering (DLS) for size and zeta potential measurement[9][11]

  • Spectrophotometer for drug concentration determination

Preparation of Folate-Targeted Liposomes by Thin-Film Hydration

The thin-film hydration method, also known as the Bangham method, is a foundational technique for liposome preparation.[6] The process begins with the dissolution of phospholipids (B1166683) in an organic solvent, which is then evaporated to form a thin lipid film.[6] Subsequent hydration of this film with an aqueous medium leads to the self-assembly of lipids into liposomes.[5][6]

Step-by-Step Protocol:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., HSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-Folate in a specific molar ratio) and the hydrophobic drug (if applicable) in an organic solvent like chloroform or a chloroform/methanol mixture in a round-bottom flask.[2][9]

  • Thin-Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.[2][5][6]

  • Vacuum Drying: To ensure complete removal of any residual organic solvent, the flask containing the lipid film is further dried under a high vacuum for several hours or overnight.[5][8]

  • Hydration: The dried lipid film is hydrated with an aqueous buffer (e.g., PBS pH 7.4) pre-heated to a temperature above the phase transition temperature (Tc) of the lipids.[2][5][6][8] This step can include the hydrophilic drug to be encapsulated. Agitation, such as gentle rotation, helps in the formation of multilamellar vesicles (MLVs).[2]

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform and defined size, the MLV suspension is subjected to extrusion. This involves passing the suspension multiple times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder.[9][13]

  • Purification: Unencapsulated drug and other small molecules are removed from the liposome suspension using techniques like dialysis or size exclusion chromatography.[9]

Drug Loading

Passive Loading (for hydrophilic drugs): The drug is dissolved in the aqueous hydration buffer. The encapsulation efficiency can be relatively low with this method.

Active or Remote Loading (for ionizable drugs like Doxorubicin): This method achieves higher encapsulation efficiencies. It involves creating a pH or ion gradient across the liposome membrane. For example, liposomes are prepared in a low pH buffer (e.g., citrate buffer pH 4.0), and the exterior buffer is exchanged to a higher pH (e.g., PBS pH 7.4). The uncharged drug can then cross the lipid bilayer and become protonated and trapped inside the acidic core of the liposome.[9][14]

Characterization of Folate-Targeted Liposomes

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the prepared liposomes.

ParameterMethodTypical ValuesReference
Particle Size & PDI Dynamic Light Scattering (DLS)100 - 200 nm, PDI < 0.2[2][9][11]
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV[2][15][16]
Encapsulation Efficiency (%) Spectrophotometry, HPLC> 80% (Active Loading)[11][17]
Morphology Transmission Electron Microscopy (TEM)Spherical vesicles[2]

In Vitro and In Vivo Evaluation

  • Cellular Uptake: The targeting efficiency of folate-conjugated liposomes can be assessed by incubating them with cancer cells that overexpress the folate receptor (e.g., HeLa, KB cells) and comparing the uptake to non-targeted liposomes.[2][13] Confocal microscopy with a fluorescently labeled liposome is a common visualization technique.[2]

  • Cytotoxicity Assay: The in vitro anticancer activity is determined using assays like the MTT assay to measure the concentration of the drug-loaded liposomes required to kill 50% of the cancer cells (IC50 value).[2]

  • In Vivo Antitumor Efficacy: The therapeutic potential is evaluated in animal models bearing tumors derived from folate receptor-positive cancer cells. Tumor growth inhibition is a key endpoint.[2][3]

Visualizations

Experimental Workflow for Liposome Preparation

G cluster_0 Preparation cluster_1 Formation cluster_2 Characterization A 1. Lipid Dissolution (Lipids + Drug in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Vacuum Drying B->C D 4. Hydration (Aqueous Buffer) C->D Hydrate Film E 5. Size Reduction (Extrusion) D->E F 6. Purification (Dialysis/SEC) E->F G Size & Zeta Potential (DLS) F->G H Encapsulation Efficiency F->H I Morphology (TEM) F->I

Caption: Workflow for preparing targeted liposomes.

Folate Receptor-Mediated Endocytosis

G cluster_0 Cellular Exterior cluster_1 Cellular Interior liposome Folate-Targeted Liposome receptor Folate Receptor liposome->receptor Binding endosome Endosome (Low pH) receptor->endosome Endocytosis release Drug Release endosome->release Drug Release recycling Receptor Recycling endosome->recycling

References

Application Notes and Protocols for Extrusion-Based Sizing of DSPE-PEG-Folate MW 3350 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the preparation of uniform DSPE-PEG-Folate (MW 3350) nanoparticles using extrusion techniques. The information herein is designed to assist in the development of targeted drug delivery systems by offering a systematic approach to controlling nanoparticle size, a critical parameter for in vivo performance.

Introduction to Extrusion for Nanoparticle Sizing

Extrusion is a widely adopted technique for downsizing lipid-based nanoparticles and achieving a narrow particle size distribution (low polydispersity index, PDI). The process involves forcing a suspension of multilamellar vesicles (MLVs) through polycarbonate membranes with defined pore sizes.[1][2] This repeated passage under pressure disrupts the larger vesicles and promotes the formation of smaller, more uniform unilamellar vesicles (ULVs).

The final size of the extruded nanoparticles is influenced by several key parameters, including the pore size of the membrane, the number of extrusion cycles, the operating temperature, and the applied pressure or flow rate.[1][3] For DSPE-PEG-Folate nanoparticles, precise size control is crucial for optimizing their pharmacokinetic profile, enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect, and facilitating efficient binding to folate receptors on target cancer cells.

Experimental Protocols

This section outlines the detailed methodology for preparing DSPE-PEG-Folate nanoparticles using the lipid film hydration method followed by extrusion.

Materials and Equipment
  • Lipids:

  • Solvents: Chloroform, Methanol (HPLC grade)

  • Hydration Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer

  • Equipment:

    • Rotary evaporator

    • Water bath or heating block

    • Syringe-based extruder (e.g., Avanti Mini-Extruder) or a high-pressure extruder

    • Polycarbonate membranes (various pore sizes, e.g., 400 nm, 200 nm, 100 nm)

    • Gas-tight syringes

    • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

    • Glass vials

Protocol for Nanoparticle Preparation and Extrusion
  • Lipid Film Hydration:

    • Dissolve DSPE-PEG-Folate and other lipids (e.g., DSPC, Cholesterol) in a chloroform/methanol mixture in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

    • Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and agitating it. The temperature of the hydration buffer should be maintained above the phase transition temperature (Tc) of the lipid with the highest Tc. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., start with a larger pore size like 400 nm to pre-process the MLVs before moving to smaller pore sizes).

    • Transfer the MLV suspension to a gas-tight syringe.

    • Pass the suspension through the membrane to another syringe. Repeat this process for a specified number of cycles (typically 11-21 passes).[4]

    • For achieving smaller nanoparticle sizes, the extrusion can be performed sequentially through membranes with progressively smaller pore sizes (e.g., 400 nm → 200 nm → 100 nm).[5]

    • Maintain the temperature of the extruder and lipid suspension above the Tc of the lipids throughout the extrusion process to ensure membrane fluidity.

  • Characterization:

    • Measure the mean hydrodynamic diameter and polydispersity index (PDI) of the final nanoparticle suspension using Dynamic Light Scattering (DLS).

    • Further characterization can include zeta potential measurement, nanoparticle concentration analysis, and encapsulation efficiency determination if a therapeutic agent is loaded.

Data Presentation: Influence of Extrusion Parameters

The following tables summarize quantitative data on the effect of various extrusion parameters on the final size and PDI of lipid-based nanoparticles. While specific data for DSPE-PEG-Folate MW 3350 is limited, the provided data for similar formulations illustrates the general trends and provides a valuable starting point for process optimization.

Table 1: Effect of Membrane Pore Size and Extrusion Cycles on Liposome (B1194612) Size. [3]

Membrane Pore Size (µm)Number of Extrusion CyclesMean Particle Size (nm)Polydispersity Index (PDI)
2.01~450> 0.4
5~400~0.35
0.51~300~0.3
5~250~0.2
0.21~180~0.15
5~150< 0.1
0.11~140< 0.1
5~120< 0.1

Note: Data adapted from a study on a general liposome formulation to illustrate the trend. The exact values will vary depending on the specific lipid composition.

Table 2: Effect of Flow Rate on Liposome Size. [3]

Flow Rate (mL/min)Number of Extrusion CyclesMean Particle Size (nm)Polydispersity Index (PDI)
11~220~0.15
5~190~0.1
51~200~0.2
5~170~0.15
91~180~0.25
5~160~0.2

Note: Data adapted from a study on a general liposome formulation. Higher flow rates can lead to smaller sizes but may negatively impact PDI.[3]

Table 3: Characterization of Folate-Targeted Liposomes Prepared by Extrusion.

Formulation Composition (molar ratio)Extrusion DetailsMean Particle Size (nm)Polydispersity Index (PDI)Reference
Egg PC/Cholesterol/mPEG-DSPE/Folate-PEG-CHEMS (80:15:4.5:0.5)Thin-film hydration, extrusion through polycarbonate membranes, lyophilization110-120Not Reported[6]
DPPC/DSPE-PEG2000 (with varying mol% of DSPE-PEG)Extruded 11 times through 200 nm membranes at 60°C~70 (for 2.2 mol% DSPE-PEG)Not Reported[7]

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of DSPE-PEG-Folate nanoparticles using the extrusion technique.

G cluster_prep Nanoparticle Preparation cluster_sizing Nanoparticle Sizing cluster_char Characterization A 1. Lipid Dissolution (DSPE-PEG-Folate, etc.) B 2. Lipid Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D Formation of Multilamellar Vesicles (MLVs) C->D E 4. Extrusion (Polycarbonate Membrane) D->E F Formation of Unilamellar Vesicles (ULVs) E->F G 5. Size and PDI Analysis (Dynamic Light Scattering) F->G

Caption: Experimental workflow for nanoparticle preparation and sizing.

Folate Receptor-Mediated Endocytosis

DSPE-PEG-Folate nanoparticles are designed to target cells that overexpress the folate receptor. The following diagram depicts the signaling pathway of their cellular uptake.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NP DSPE-PEG-Folate Nanoparticle FR Folate Receptor NP->FR Binding Endosome Early Endosome (pH ~6.0-6.5) FR->Endosome Endocytosis LateEndosome Late Endosome (pH ~5.0-6.0) Endosome->LateEndosome Maturation Recycling Receptor Recycling Endosome->Recycling Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome DrugRelease Drug Release LateEndosome->DrugRelease Recycling->FR

Caption: Folate receptor-mediated endocytosis pathway.

Conclusion

The extrusion technique is a robust and reproducible method for controlling the size of DSPE-PEG-Folate nanoparticles. By carefully selecting the extrusion parameters, researchers can generate nanoparticles with the desired physicochemical properties for targeted drug delivery applications. The protocols and data presented in these application notes serve as a comprehensive guide for the development and optimization of these advanced therapeutic systems. It is important to note that the optimal extrusion parameters may vary depending on the specific lipid composition and the characteristics of the encapsulated drug, necessitating empirical optimization for each new formulation.

References

Application Notes and Protocols for Formulating DSPE-PEG-Folate (MW 3350) Micelles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of DSPE-PEG-Folate (MW 3350) micelles for targeted drug delivery. The protocols and data presented are intended to serve as a foundation for developing targeted nanocarriers for various therapeutic agents.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-3350] (DSPE-PEG-Folate) is an amphiphilic polymer that self-assembles in aqueous solutions to form micelles.[1][2] These micelles consist of a hydrophobic DSPE core, ideal for encapsulating poorly water-soluble drugs, and a hydrophilic PEG shell decorated with folic acid. The PEG shell provides a "stealth" characteristic, prolonging circulation time, while the folate moiety targets cancer cells that overexpress the folate receptor (FR), enhancing drug delivery and therapeutic efficacy.[2][3]

Quantitative Data Summary

The following tables summarize typical physicochemical properties and in vitro performance of folate-targeted micelles formulated with DSPE-PEG derivatives. Note that specific values will vary depending on the encapsulated drug, drug-to-lipid ratio, and specific formulation parameters.

Table 1: Physicochemical Properties of DSPE-PEG-Folate Micelles

Formulation CodeEncapsulated DrugAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
F-M-DoxDoxorubicin97 - 260< 0.3-28 to -31[4]
F-M-9NC9-Nitro-camptothecin21 - 24NarrowNot Reported[5]
F-L-KAKappaphycus alvarezii extract140 ± 50.48 ± 0.026+0.2[6]
F-L-5FU5-Fluorouracil~114Not ReportedNot Reported
F-L-Dox/ImaDoxorubicin & Imatinib~159Not ReportedNot Reported

F-M: Folate-Micelle, F-L: Folate-Liposome

Table 2: Drug Loading and In Vitro Efficacy

Formulation CodeEncapsulated DrugEncapsulation Efficiency (%)Drug Loading Capacity (%)Cell LineIC50 (µg/mL)Reference
F-M-DoxDoxorubicin86.1 - 97.5Not ReportedB16F10~0.8[4][7]
F-M-9NC9-Nitro-camptothecin97.64.64HeLa, SGC7901, BXPC3Not Reported[5]
F-L-KAKappaphycus alvarezii extract82.7212.81MCF-781[6]
F-L-5FU5-Fluorouracil~67Not ReportedCT2612.02 (µM)
F-L-Dox/ImaDoxorubicin & Imatinib~96Not ReportedNot ReportedNot Reported

Experimental Protocols

Protocol for Formulation of Drug-Loaded DSPE-PEG-Folate Micelles (Thin-Film Hydration Method)

This protocol describes the preparation of drug-loaded DSPE-PEG-Folate micelles using the widely adopted thin-film hydration technique.[8][9][10]

Materials:

  • DSPE-PEG-Folate (MW 3350)

  • mPEG-DSPE (MW 2000 or other, optional for mixed micelles)

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Organic solvent (e.g., Chloroform, Methanol, or a mixture)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolution: Accurately weigh and dissolve DSPE-PEG-Folate, any additional lipids (like mPEG-DSPE), and the hydrophobic drug at a desired molar ratio in the chosen organic solvent in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.

  • Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS at 60°C). The volume of the buffer will determine the final concentration of the micelles.

  • Micelle Formation: Gently agitate the flask for 30-60 minutes above the phase transition temperature of the lipids to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution.

  • Sonication/Extrusion (Optional): To obtain smaller and more uniform micelles, the solution can be sonicated using a bath sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility. Store the formulation at 4°C.

Protocol for Characterization of DSPE-PEG-Folate Micelles

3.2.1. Particle Size and Zeta Potential Analysis

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the micelle solution in the same aqueous buffer used for hydration.

    • Equilibrate the sample at 25°C for 1-2 minutes in the instrument.

    • Perform measurements to determine the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

3.2.2. Determination of Encapsulation Efficiency and Drug Loading Capacity

  • Method: This can be achieved using techniques like dialysis, ultrafiltration, or size exclusion chromatography to separate the free drug from the drug-loaded micelles.

  • Procedure (using Ultrafiltration):

    • Place a known amount of the drug-loaded micelle solution in an ultrafiltration tube with a molecular weight cutoff below the micelle size.

    • Centrifuge the tube to separate the filtrate (containing free drug) from the retentate (containing micelles).

    • Measure the concentration of the free drug in the filtrate (C_free) using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Disrupt a known amount of the original micelle solution with a suitable organic solvent (e.g., methanol) to release the encapsulated drug and measure the total drug concentration (C_total).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading Capacity (LC%) using the following formulas:

    EE (%) = [(C_total - C_free) / C_total] x 100

    LC (%) = [Mass of encapsulated drug / Total mass of lipid and encapsulated drug] x 100

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the drug-loaded micelles on cancer cells.[11]

Materials:

  • Folate receptor-positive cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Drug-loaded DSPE-PEG-Folate micelles

  • Free drug solution

  • Empty micelles (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the free drug, drug-loaded micelles, and empty micelles in the cell culture medium. Remove the old medium from the cells and add the different treatment solutions. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol for Cellular Uptake Study

This protocol evaluates the uptake of folate-targeted micelles by cancer cells.

Materials:

  • Fluorescently labeled DSPE-PEG-Folate micelles (e.g., encapsulating a fluorescent drug or labeled with a fluorescent dye)

  • Folate receptor-positive cancer cell line

  • Folate-free cell culture medium

  • Free folic acid solution

  • Confocal microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry) and allow them to attach overnight.

  • Folate Competition (Control): For a set of wells, pre-incubate the cells with a high concentration of free folic acid in folate-free medium for 1-2 hours to block the folate receptors.

  • Micelle Incubation: Add the fluorescently labeled micelles to all wells (with and without folic acid pre-treatment) and incubate for a specific time (e.g., 1, 4, or 24 hours).

  • Washing: After incubation, wash the cells three times with cold PBS to remove any non-internalized micelles.

  • Analysis:

    • Confocal Microscopy: Fix the cells and visualize the intracellular fluorescence to observe the uptake and subcellular localization of the micelles.

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population to quantify the cellular uptake. A significant reduction in fluorescence in the cells pre-treated with free folic acid indicates folate receptor-mediated endocytosis.[12]

Visualizations

Micelle_Formation cluster_0 Components in Organic Solvent cluster_1 Thin-Film Hydration cluster_2 Self-Assembly DSPE-PEG-Folate DSPE-PEG-Folate Thin_Film Lipid-Drug Thin Film DSPE-PEG-Folate->Thin_Film Evaporation Drug Drug Drug->Thin_Film Hydration Hydration with Aqueous Buffer Thin_Film->Hydration Micelle Drug-Loaded Micelle Hydration->Micelle

Caption: Workflow for DSPE-PEG-Folate micelle formulation via thin-film hydration.

Folate_Receptor_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Micelle DSPE-PEG-Folate Micelle Folate_Receptor Folate Receptor Micelle->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Endocytosis Drug_Release Drug Release (Low pH) Endosome->Drug_Release Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action

Caption: Folate receptor-mediated endocytosis of DSPE-PEG-Folate micelles.

Caption: Overall experimental workflow for developing targeted micelles.

References

Troubleshooting & Optimization

DSPE-PEG-Folate MW 3350 liposome stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG-Folate MW 3350 liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for DSPE-PEG-Folate MW 3350 liposomes?

For optimal stability, DSPE-PEG-Folate MW 3350 liposomes should be stored under specific conditions to prevent degradation. As a powder, the conjugate is stable at -20°C for up to three years.[1] Once reconstituted into a solution or formulated into liposomes, storage recommendations vary. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for one month.[1][2] For liposomal formulations, storage at 4°C is common for short-term use, with studies showing good stability for up to 3 months for certain formulations.[3] Long-term stability is often enhanced through lyophilization.

Q2: What are the primary causes of instability in DSPE-PEG-Folate liposome (B1194612) formulations?

Instability in DSPE-PEG-Folate liposomal formulations can manifest as aggregation, fusion, drug leakage, and changes in particle size. The primary causes of this instability include:

  • Hydrolysis: The ester bonds in the phospholipid backbone of DSPE are susceptible to acid- or base-catalyzed hydrolysis.[4][5] This process generates lysolipids and fatty acids, which can alter the membrane structure and lead to liposome fusion, leakage, and even disintegration into membrane discs.[4][5] The rate of hydrolysis is minimized around pH 6.5 and increases at more acidic or alkaline pH.[6]

  • Aggregation: Liposomes can aggregate over time, leading to an increase in particle size and polydispersity index (PDI).[7] This can be caused by improper surface charge (zeta potential), high salt concentrations, or insufficient PEGylation.[8]

  • Temperature Fluctuations: Storage at elevated temperatures can accelerate both hydrolysis and drug leakage.[9] Freeze-thaw cycles can also disrupt the liposome structure if not performed correctly with appropriate cryoprotectants.[10]

  • Oxidation: Unsaturated fatty acids, if present in the liposome composition, can be prone to oxidation, which can compromise membrane integrity.[9]

Q3: How does pH affect the stability of DSPE-PEG-Folate liposomes?

The pH of the surrounding buffer is a critical factor for liposome stability. Extreme pH values can lead to the hydrolysis of the phospholipid ester bonds.[5][6] Studies have shown that liposome stability can decrease by as much as 50% in acidic conditions and by 20% in alkaline conditions compared to a neutral pH.[11] For DSPE-PEG, the rate of hydrolysis is significantly accelerated at pH values below 4 and above 7.4.[4][5] Therefore, maintaining a pH between 6.5 and 7.4 is generally recommended for optimal stability.[6]

Q4: My liposome formulation is showing inconsistent particle size and a high Polydispersity Index (PDI). What are the possible causes and solutions?

Inconsistent particle size and a high PDI (typically >0.3) suggest a heterogeneous population of liposomes, which may be due to aggregation or issues with the formulation process.[7][12]

Potential Causes:

  • Raw Material Variability: Different batches of DSPE-PEG-Folate can have variations in purity and PEG chain length distribution.[7]

  • Inconsistent Formulation Process: Minor variations in hydration time, extrusion pressure, or sonication power can lead to significant differences in the final particle size.[7]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence liposome formation and stability.[7]

  • Aggregation: Insufficient surface charge or steric shielding can lead to clumping of liposomes.[7][8]

Solutions:

  • Standardize Protocols: Ensure consistent and well-documented procedures for liposome preparation.

  • Optimize Extrusion/Sonication: Perform a sufficient number of extrusion cycles or optimize sonication parameters to achieve a uniform size distribution.[8]

  • Control Buffer Composition: Maintain a consistent pH and ionic strength for your hydration and storage buffers.

  • Ensure Adequate PEGylation: A sufficient density of PEG on the liposome surface provides steric hindrance to prevent aggregation.[8]

Troubleshooting Guides

Issue 1: Liposome Aggregation
Symptom Potential Cause Troubleshooting Steps
Increased particle size and PDI over time as measured by Dynamic Light Scattering (DLS).Inadequate Steric Stabilization: Insufficient DSPE-PEG-Folate concentration on the liposome surface.Increase the molar percentage of DSPE-PEG-Folate in the lipid formulation. A concentration of at least 2 mol% DSPE-PEG is often effective at preventing aggregation.[7]
Visible precipitation or cloudiness in the liposome suspension.High Salt Concentration: High ionic strength buffers can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[8]Reduce the salt concentration of the buffer or incorporate a higher percentage of PEGylated lipid for enhanced steric stabilization.[8]
Inappropriate pH: pH can affect the surface charge (zeta potential) of the liposomes.Measure the zeta potential of your formulation. Adjust the pH of the buffer to be further from the isoelectric point to increase electrostatic repulsion. A pH range of 5.5 to 7.5 generally results in consistent surface charge for many liposome formulations.[8]
Issue 2: Drug Leakage from Liposomes
Symptom Potential Cause Troubleshooting Steps
Low encapsulation efficiency or significant decrease in encapsulated drug content over time.Phospholipid Hydrolysis: Degradation of the lipid membrane due to hydrolysis at non-optimal pH.[4][5]Maintain the pH of the liposome suspension between 6.5 and 7.4 to minimize hydrolysis.[6] Store at recommended low temperatures.
Membrane Permeability: The lipid composition may not be optimal for retaining the specific drug molecule.Incorporate cholesterol into the lipid bilayer to increase membrane rigidity and reduce permeability.[13] Ensure the storage temperature is below the phase transition temperature of the lipids.
Instability during Storage: Premature drug release due to formulation instability.Ensure an adequate molar percentage of DSPE-PEG is used, as this is known to enhance liposome stability.[7] Consider lyophilization for long-term storage.[10]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for DSPE-PEG-Folate MW 3350

Form Storage Temperature Duration Reference
Powder-20°C3 years[1]
Stock Solution-80°C6 months[1][2]
-20°C1 month[1][2][14]
Liposomal Formulation4°CUp to 3-6 months (formulation dependent)[3]

Table 2: Effect of pH on Liposome Stability

pH Condition Effect on Stability Underlying Mechanism Reference
Acidic (e.g., pH 2-4)Significant decrease in stability (up to 50%).[11]Accelerated acid-catalyzed hydrolysis of phospholipid ester bonds.[4][5][4][5][11]
Neutral (e.g., pH 6.5)Optimal stability.Minimized rate of phospholipid ester hydrolysis.[6][6]
Alkaline (e.g., > pH 7.5)Moderate decrease in stability (around 20%).[11]Accelerated base-catalyzed hydrolysis of phospholipid ester bonds.[11]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

This is a common method for preparing DSPE-PEG-Folate liposomes.[15][16]

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Folate in an organic solvent like chloroform (B151607) in a round-bottom flask.[15][16]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (which can contain the drug to be encapsulated) by gentle agitation.[7] The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Size Reduction (Sonication or Extrusion):

    • To obtain unilamellar vesicles of a defined size, sonicate the hydrated lipid suspension using a probe sonicator or pass it through polycarbonate membranes of a specific pore size using an extruder.[8][15]

Protocol 2: Characterization of Liposomes
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the liposome suspension in the appropriate buffer.

    • Use Dynamic Light Scattering (DLS) to measure the size distribution and PDI. A low PDI (<0.3) indicates a homogenous liposome dispersion.[12]

  • Zeta Potential Measurement:

    • Dilute the liposome sample in the appropriate buffer.

    • Measure the electrophoretic mobility of the liposomes using a zeta potential analyzer to determine the surface charge, which is an indicator of colloidal stability.[7]

  • Encapsulation Efficiency Determination:

    • Separate the unencapsulated drug from the liposomes using techniques like dialysis or size exclusion chromatography.

    • Quantify the amount of drug encapsulated within the liposomes using a suitable analytical method such as UV-Vis spectroscopy or HPLC.[12]

    • Calculate the encapsulation efficiency as the ratio of the amount of drug in the liposomes to the total amount of drug used.

Visualizations

experimental_workflow Experimental Workflow for Liposome Preparation and Characterization cluster_prep Liposome Preparation cluster_char Characterization cluster_stability Stability Assessment prep1 Lipid Film Formation prep2 Hydration prep1->prep2 prep3 Size Reduction (Extrusion/Sonication) prep2->prep3 char1 Particle Size & PDI (DLS) prep3->char1 char2 Zeta Potential prep3->char2 char3 Encapsulation Efficiency prep3->char3 stab1 Monitor Size & PDI Over Time char1->stab1 stab2 Measure Drug Leakage char3->stab2

Caption: Workflow for liposome preparation, characterization, and stability testing.

folate_receptor_pathway Folate Receptor-Mediated Endocytosis Pathway cluster_cell Inside Cancer Cell liposome DSPE-PEG-Folate Liposome receptor Folate Receptor liposome->receptor Binding endosome Endosome receptor->endosome Internalization cell_membrane Cancer Cell Membrane lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Degradation of Liposome

Caption: Folate receptor-mediated endocytosis of DSPE-PEG-Folate liposomes.

References

how to improve drug loading efficiency in DSPE-PEG-Folate MW 3350 nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-Folate (MW 3350) nanoparticle formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving drug loading efficiency and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-Folate MW 3350, and what are its primary applications?

A1: DSPE-PEG-Folate (MW 3350) is a phospholipid-polymer conjugate. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) component provides a hydrophobic lipid tail, while the PEG (polyethylene glycol) is a hydrophilic polymer that forms a protective layer, often referred to as a "stealth" coating. This coating helps nanoparticles evade the immune system, prolonging their circulation time in the bloodstream.[1] The addition of a folate molecule at the end of the PEG chain allows for active targeting of cells that overexpress the folate receptor, which is common in many types of cancer cells.[2] This makes DSPE-PEG-Folate a key component in the development of targeted drug delivery systems.[2]

Q2: What are the key factors that influence drug loading efficiency in DSPE-PEG-Folate nanoparticles?

A2: Several factors can significantly impact drug loading efficiency. These include the physicochemical properties of the drug (e.g., solubility, molecular weight, and charge), the formulation method employed, and various processing parameters.[3] Key considerations include the drug-to-lipid ratio, the molar percentage of DSPE-PEG-Folate in the lipid composition, and the pH and ionic strength of the buffers used during formulation.[3][4]

Q3: Which formulation methods are most common for preparing DSPE-PEG-Folate nanoparticles?

A3: The most frequently used methods for preparing DSPE-PEG-Folate nanoparticles are thin-film hydration, solvent evaporation, and dialysis.[2][5] The choice of method often depends on the properties of the drug being encapsulated. For instance, the thin-film hydration method is particularly well-suited for encapsulating hydrophobic drugs.[2]

Q4: How does the PEG chain length of DSPE-PEG-Folate affect the nanoparticle formulation?

A4: The molecular weight of the PEG chain is a critical parameter. Longer PEG chains can result in larger micelles and provide a more effective steric barrier, which can reduce clearance by the immune system and prolong circulation time.[1] However, a very long PEG chain might also hinder the interaction of the nanoparticle with target cells.[4] Therefore, the choice of PEG molecular weight, in this case, part of the 3350 MW of the entire conjugate, represents a balance between stability, circulation time, and cellular uptake.

Troubleshooting Guides

This section addresses common issues encountered during the formulation of DSPE-PEG-Folate nanoparticles.

Issue 1: Low Drug Encapsulation Efficiency (%EE) or Drug Leakage

  • Possible Causes:

    • Poor Drug-Lipid Interaction: The drug may have low affinity for the lipid core of the nanoparticle. For hydrophobic drugs, ensure the lipid core is suitable. For hydrophilic drugs, consider optimizing a remote loading method (e.g., pH or ammonium (B1175870) sulfate (B86663) gradient).[4]

    • Suboptimal Formulation Method: The chosen method may not be ideal for your specific drug-lipid combination. It is advisable to experiment with different preparation techniques.[4]

    • Lipid Bilayer Permeability: The nanoparticle structure may be too fluid, leading to drug leakage. Increasing the rigidity of the lipid bilayer by incorporating cholesterol or using lipids with a higher phase transition temperature (Tm) can help.[4]

    • High Drug-to-Lipid Ratio: An excessively high concentration of the drug can disrupt the integrity of the nanoparticle, leading to instability and leakage.[4]

  • Solutions:

    • Optimize the drug-to-lipid ratio; a common starting point is a 1:8 or 1:10 weight ratio of drug to lipid.[6]

    • Incorporate cholesterol into the formulation at approximately 30-40 mol% to enhance bilayer stability.[4]

    • For amphipathic drugs like doxorubicin (B1662922), use an active loading method with a pH gradient to improve encapsulation and retention.[2]

Issue 2: Nanoparticle Aggregation and Instability

  • Possible Causes:

    • Insufficient "Stealth" Properties: An inadequate concentration of DSPE-PEG-Folate on the nanoparticle surface can lead to opsonization and aggregation.[4]

    • Incorrect Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for the stability of the nanoparticles.

    • High Drug Loading: As mentioned, an excessive drug load can compromise the structural integrity of the nanoparticles.[4]

  • Solutions:

    • Ensure adequate incorporation of DSPE-PEG-Folate, typically in the range of 5-10 mol% of the total lipid composition, to provide sufficient steric stabilization.[4]

    • Prepare and store the nanoparticle formulation in a buffer with a pH and ionic strength that are optimized for stability.

    • If aggregation occurs after drug loading, consider reducing the initial drug-to-lipid ratio.

Issue 3: Unexpected Cytotoxicity from the Formulation

  • Possible Cause:

    • Free DSPE-PEG Monomers: Unincorporated DSPE-PEG monomers can be more cytotoxic than when they are part of a nanoparticle.[7]

  • Solution:

    • It is crucial to run a control experiment using "empty" nanoparticles (containing all components except the drug) to differentiate between the cytotoxicity of the drug and the vehicle itself.[7]

    • Purify the nanoparticle formulation thoroughly using methods like dialysis or size exclusion chromatography to remove any free DSPE-PEG-Folate.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a comparative overview of formulation parameters and outcomes.

Table 1: Formulation and Physicochemical Properties of DSPE-PEG-Folate Nanoparticles

DrugOther LipidsMolar Ratio (Other Lipids:DSPE-PEG-Folate)MethodParticle Size (nm)Zeta Potential (mV)Reference
Doxorubicin & ImatinibDOPE, HSPC, Cholesterol, CHEMS, mPEG2000-Hz-VES40:25:20:20:4:1 (molar ratio of all components)Thin-Film Hydration~159Not Reported[6]
5-FluorouracilDipalmitoylphosphatidylcholine (DPPC), CholesterolNot specifiedThin-Film Hydration~174Not Reported[6]
5-FluorouracilPhosphatidylcholine (PC), CholesterolNot specifiedThin-Film Hydration~114Not Reported[6]
Paclitaxel & ImatinibPhosphatidylcholine (PC), Cholesterol, mPEG-DSPENot specifiedPost-insertion~122Not Reported[6]
PaclitaxelPCL-PEG-PCL, DSPE-PEG200070:33:7:0.7 (weight ratio)Thin-Film HydrationNot ReportedNot Reported[8]

Table 2: Drug Loading and Encapsulation Efficiency

DrugDrug:Lipid Ratio (w/w)Drug Loading (DL) %Encapsulation Efficiency (EE) %Reference
Doxorubicin & Imatinib1:8Not Reported~96[6]
5-FluorouracilNot ReportedNot Reported~39[6]
5-FluorouracilNot ReportedNot Reported~67[6]
PaclitaxelNot Reported~15.6100[9][10]
DoxorubicinNot Reported~20~80[11]
9-nitro-camptothecinNot Reported4.6497.6[12]
PaclitaxelNot Reported588[13][14]

Experimental Protocols

Protocol 1: Thin-Film Hydration Method for Hydrophobic Drug Loading

This method is widely used for encapsulating hydrophobic drugs into DSPE-PEG-Folate nanoparticles.[2]

  • Materials:

    • DSPE-PEG-Folate (MW 3350)

    • Other lipids (e.g., DSPC, Cholesterol)[2]

    • Hydrophobic drug

    • Organic solvent (e.g., chloroform, methanol, or a mixture)[2]

    • Aqueous hydration buffer (e.g., PBS pH 7.4)[2]

    • Round-bottom flask

    • Rotary evaporator

    • Water bath sonicator or extruder

  • Procedure:

    • Dissolution: Dissolve the DSPE-PEG-Folate, other lipids, and the hydrophobic drug in the organic solvent in a round-bottom flask at the desired molar ratios.[2]

    • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.[2]

    • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[2]

    • Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature (Tc) of the primary lipid (e.g., >55°C for DSPC).[2] This results in the formation of multilamellar vesicles (MLVs).

    • Size Reduction: To obtain a uniform size distribution, the MLV suspension can be downsized using a probe sonicator or by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).[2]

    • Purification: Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.[2]

Protocol 2: Active (Remote) Loading of Doxorubicin using a pH Gradient

This method is suitable for weakly amphipathic drugs like doxorubicin.[2]

  • Materials:

    • Pre-formed "empty" nanoparticles (prepared using Protocol 1 without the drug, hydrated with a low pH buffer like 300 mM citrate, pH 4.0)[2]

    • Doxorubicin hydrochloride

    • Buffer with a higher pH (e.g., HEPES buffered saline, pH 7.5)[2]

    • Size exclusion chromatography column (e.g., Sephadex G-50)

  • Procedure:

    • Prepare empty nanoparticles as described in Protocol 1, using a low pH buffer for hydration.

    • Create a pH gradient by exchanging the external buffer of the pre-formed nanoparticles with a buffer of higher pH (e.g., pH 7.5).[2]

    • Add doxorubicin hydrochloride to the nanoparticle suspension.

    • Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow the drug to be actively transported into the nanoparticles.

    • Remove the unencapsulated drug using a size exclusion chromatography column.[2]

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization & Purification cluster_eval Evaluation prep_start Dissolve Lipids & Drug in Organic Solvent film_formation Form Thin Lipid Film (Rotary Evaporation) prep_start->film_formation hydration Hydrate with Aqueous Buffer film_formation->hydration size_reduction Size Reduction (Sonication/Extrusion) hydration->size_reduction purification Purification (Dialysis/SEC) size_reduction->purification characterization Physicochemical Characterization (DLS, Zeta Potential) purification->characterization drug_loading_analysis Determine Drug Loading & Encapsulation Efficiency characterization->drug_loading_analysis in_vitro In Vitro Studies (Cellular Uptake, Cytotoxicity) drug_loading_analysis->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) in_vitro->in_vivo

Caption: General experimental workflow for the formulation and evaluation of drug-loaded DSPE-PEG-Folate nanoparticles.

troubleshooting_logic start Low Drug Loading Efficiency? cause1 Suboptimal Drug-to-Lipid Ratio start->cause1 Yes cause2 Poor Drug-Lipid Compatibility start->cause2 Yes cause3 Inefficient Formulation Method start->cause3 Yes cause4 Incorrect pH or Temperature start->cause4 Yes solution1 Optimize Ratio (e.g., Decrease Drug Concentration) cause1->solution1 solution2 Modify Lipid Composition (e.g., Add Cholesterol) cause2->solution2 solution3 Try Alternative Method (e.g., Active Loading) cause3->solution3 solution4 Adjust Buffer pH & Hydration Temperature (above Tm) cause4->solution4

References

Technical Support Center: DSPE-PEG-Folate MW 3350 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of DSPE-PEG-Folate MW 3350 formulations.

Troubleshooting Guides

Aggregation of DSPE-PEG-Folate formulations is a common issue that can significantly impact experimental outcomes. This guide provides potential causes and solutions to troubleshoot and prevent aggregation.

Problem: Observed Aggregation in DSPE-PEG-Folate Formulation

Visible precipitation, an increase in particle size, or a high polydispersity index (PDI) are all indicators of aggregation. The following table summarizes key factors that influence aggregation and provides recommended parameters to maintain a stable formulation.

Table 1: Factors Influencing Aggregation of DSPE-PEG-Folate Formulations

ParameterPotential Cause of AggregationRecommended Range/ValueNotes
DSPE-PEG-Folate Concentration Insufficient steric hindrance due to low PEG density.2-10 mol% of total lipidThe optimal concentration depends on the other lipids in the formulation and the encapsulated drug. Start with 5 mol% and optimize.[1]
Lipid Composition Imbalance in lipid ratios affecting membrane stability.Varies depending on application. A common formulation includes a structural lipid (e.g., DSPC or HSPC) and cholesterol.Cholesterol is often included at 30-40 mol% to improve membrane rigidity and stability.[2][3]
pH of Hydration Buffer Suboptimal pH can affect the surface charge and lead to aggregation.pH 6.5 - 7.5Extreme pH values can lead to hydrolysis of phospholipids. The zeta potential should ideally be greater than ±20 mV to ensure electrostatic repulsion.[4][5]
Ionic Strength of Buffer High salt concentrations can shield surface charges, reducing electrostatic repulsion.Use buffers with low to moderate ionic strength (e.g., PBS at 1x concentration).Divalent cations (e.g., Ca²⁺, Mg²⁺) can be particularly problematic and should be avoided if possible.[6]
Sonication Inadequate or excessive sonication can lead to incomplete vesicle formation or lipid degradation.Varies with instrument. Typically, probe sonication is performed for short durations (e.g., 5-15 minutes) on ice to prevent overheating.Over-sonication can lead to the degradation of PEG chains.[7][8][9]
Extrusion Insufficient extrusion cycles or inappropriate membrane pore size can result in a heterogeneous population of vesicles prone to aggregation.11-21 passes through a 100 nm polycarbonate membrane.Extrusion should be performed above the phase transition temperature of the lipids.[10][11][12]
Storage Temperature Storing at inappropriate temperatures can lead to lipid phase transitions and vesicle fusion.4°C for short-term storage. For long-term storage, consider lyophilization with a cryoprotectant.Avoid freezing, as ice crystal formation can disrupt liposome (B1194612) integrity.[13]
Total Lipid Concentration High concentrations increase the likelihood of particle collision and aggregation.< 20 mMIf high concentrations are necessary, ensure optimal surface charge and PEGylation.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Folate Liposomes using the Thin-Film Hydration Method

This protocol describes a standard method for preparing unilamellar DSPE-PEG-Folate liposomes with a controlled size, which helps to minimize aggregation.

Materials:

  • DSPE-PEG-Folate MW 3350

  • Primary phospholipid (e.g., DSPC, HSPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., PBS pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Folate at a desired molar ratio) in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer (pre-warmed to above the phase transition temperature of the primary lipid, e.g., ~60°C for DSPC).

    • Gently agitate the flask to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • Sonication: Sonicate the MLV suspension in a bath sonicator for 5-10 minutes to aid in the initial size reduction and create a more homogenous suspension.

    • Extrusion:

      • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

      • Transfer the liposome suspension to a syringe and attach it to one side of the extruder. Attach an empty syringe to the other side.

      • Pass the suspension through the membrane by pushing the plunger of the filled syringe.

      • Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure the final product is in the alternate syringe, minimizing contamination with larger, unextruded vesicles.[11]

  • Characterization and Storage:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI below 0.2 is generally considered acceptable.

    • Measure the zeta potential to assess surface charge.

    • Store the prepared liposomes at 4°C.

Diagram 1: Experimental Workflow for Liposome Preparation

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Final Product Dissolve Lipids Dissolve Lipids Solvent Evaporation Solvent Evaporation Dissolve Lipids->Solvent Evaporation Vacuum Drying Vacuum Drying Solvent Evaporation->Vacuum Drying Add Buffer Add Buffer Vacuum Drying->Add Buffer Hydrate Film Agitation Agitation Add Buffer->Agitation Sonication Sonication Agitation->Sonication Form MLVs Extrusion Extrusion Sonication->Extrusion Characterization Characterization Extrusion->Characterization Form SUVs Storage Storage Characterization->Storage

Caption: Workflow for preparing DSPE-PEG-Folate liposomes.

Frequently Asked Questions (FAQs)

Q1: My liposomes aggregate immediately after preparation. What is the most likely cause?

A1: Immediate aggregation is often due to one of three main factors:

  • Insufficient PEGylation: The concentration of DSPE-PEG-Folate may be too low to provide adequate steric stabilization. A molar percentage between 2-10% is generally recommended.[1][14]

  • Inappropriate Buffer Conditions: The pH or ionic strength of your buffer may be destabilizing the liposomes. Ensure the pH is in the neutral range (6.5-7.5) and avoid high concentrations of salts, especially divalent cations.[4][6]

  • Incomplete Size Reduction: If the extrusion process was not sufficient, you may have a heterogeneous population of vesicles, with larger particles that are more prone to aggregation. Ensure you are using an adequate number of extrusion passes (at least 11).[10][11]

Q2: My liposomes look fine after preparation but aggregate after a few days of storage at 4°C. What can I do to improve long-term stability?

A2: This suggests a long-term stability issue. To improve this, you can:

  • Optimize Lipid Composition: The inclusion of cholesterol (30-40 mol%) can increase the rigidity of the lipid bilayer and improve stability.[2][3]

  • Incorporate a Charged Lipid: If your formulation contains only neutral lipids, adding a small percentage (1-5 mol%) of a charged lipid (e.g., a cationic or anionic lipid) can increase the magnitude of the zeta potential, enhancing electrostatic repulsion between vesicles.[15]

  • Consider Lyophilization: For long-term storage, freeze-drying in the presence of a cryoprotectant (e.g., sucrose (B13894) or trehalose) is an effective strategy.

Q3: How does the molecular weight of the PEG in DSPE-PEG-Folate affect aggregation?

A3: The molecular weight of the PEG chain influences the thickness of the hydrophilic layer on the liposome surface. While specific data for MW 3350 is limited, studies with other PEG molecular weights (e.g., 2000 and 5000) show that longer PEG chains can provide better steric hindrance against aggregation.[16] However, very long PEG chains might also interfere with the binding of the folate ligand to its receptor. Therefore, a balance must be struck. For MW 3350, it is important to empirically determine the optimal molar concentration to prevent aggregation while maintaining targeting efficiency.

Q4: Can I use sonication alone for size reduction?

A4: While sonication can reduce the size of multilamellar vesicles, it often results in a broader size distribution and may not be as effective as extrusion in producing a homogenous population of small unilamellar vesicles (SUVs).[7] Additionally, prolonged or high-energy sonication can lead to the degradation of lipids and PEG chains.[8] Therefore, a combination of gentle sonication followed by extrusion is generally recommended for optimal results.

Diagram 2: Troubleshooting Logic for Aggregation Issues

Troubleshooting_Aggregation cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_storage Storage Conditions start Aggregation Observed peg_conc Check DSPE-PEG-Folate Concentration (2-10 mol%) start->peg_conc lipid_comp Review Lipid Composition (add Cholesterol) start->lipid_comp buffer_ph Verify Buffer pH (6.5-7.5) start->buffer_ph ionic_strength Assess Ionic Strength (avoid divalent cations) start->ionic_strength sonication Optimize Sonication (time, power, cooling) start->sonication extrusion Optimize Extrusion (passes, membrane) start->extrusion storage_temp Confirm Storage Temp (4°C) Avoid Freezing start->storage_temp solution Stable Formulation peg_conc->solution lipid_comp->solution buffer_ph->solution ionic_strength->solution sonication->solution extrusion->solution storage_temp->solution long_term Consider Lyophilization for Long-Term Storage long_term->solution

Caption: A logical workflow for troubleshooting aggregation.

References

optimizing the targeting efficiency of DSPE-PEG-Folate MW 3350 liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the targeting efficiency of DSPE-PEG-Folate MW 3350 liposomes in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation, characterization, and application of folate-targeted liposomes.

Issue 1: Low Cellular Uptake or Targeting Efficiency

Question: My folate-targeted liposomes are showing low uptake in folate receptor (FR)-positive cancer cells. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to low cellular uptake. A systematic evaluation of your formulation and experimental setup is crucial.

Potential Causes and Solutions:

  • Insufficient Folate Ligand Density: An optimal concentration of folate on the liposome (B1194612) surface is critical for effective receptor binding. Both too low and too high densities can be suboptimal.

    • Troubleshooting: Vary the molar ratio of DSPE-PEG-Folate in your lipid formulation. Studies have reported optimal ligand concentrations ranging from 0.1 mol% to 0.5 mol%.[1][2][3][4][5] It is recommended to test a range (e.g., 0.1, 0.2, 0.5 mol%) to determine the best concentration for your specific cell line and application.[6]

  • Steric Hindrance from PEG: The polyethylene (B3416737) glycol (PEG) layer, while essential for stability and circulation time, can shield the folate ligand, preventing its interaction with the folate receptor.[7]

    • Troubleshooting: Ensure the PEG chain of the DSPE-PEG-Folate (MW 3350) is longer than the non-targeting PEG-DSPE used for the liposome stealth coating (e.g., PEG 2000).[7] This allows the folate moiety to extend beyond the PEG corona, making it accessible to the receptor. Studies suggest that increasing the PEG-linker length can enhance tumor-targeting ability in vivo.[8][9][10]

  • Inadequate Liposome Characterization: Incorrect liposome size or surface charge can negatively impact cellular interactions.

    • Troubleshooting: Characterize your liposomes for size, polydispersity index (PDI), and zeta potential. The ideal size for tumor targeting is typically below 200 nm to leverage the enhanced permeability and retention (EPR) effect.[11] A consistent and narrow size distribution (low PDI) is also important.

  • Cell Culture Conditions: The expression of folate receptors can be influenced by the cell culture medium.

    • Troubleshooting: Culture your cells in a folate-deficient medium for a period before the experiment to maximize the expression of folate receptors on the cell surface.

Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments

Question: My folate-targeted liposomes show excellent targeting in vitro, but the in vivo tumor accumulation is poor and inconsistent. Why is this happening?

Answer:

The discrepancy between in vitro and in vivo results is a common challenge in nanoparticle research. The biological complexity of the in vivo environment introduces several factors not present in cell culture.

Potential Causes and Solutions:

  • Rapid Clearance by the Reticuloendothelial System (RES): Functionalization of liposomes with targeting ligands can sometimes lead to increased recognition and clearance by macrophages in the liver and spleen.[12][13][14]

    • Troubleshooting:

      • Optimize PEGylation: Ensure sufficient PEG density (around 2-5 mol% of total lipid) to provide an effective stealth coating.[11]

      • Folate Density: A very high density of folate ligands might also contribute to faster clearance. Re-evaluate the optimal folate concentration as determined from your in vitro studies.

  • The "Protein Corona" Effect: Upon injection into the bloodstream, proteins adsorb to the surface of nanoparticles, forming a "protein corona." This can mask the folate ligands, hindering their ability to bind to folate receptors on tumor cells.

    • Troubleshooting: While challenging to control, using a longer PEG chain for the folate-PEG-DSPE may help expose the folate ligand beyond the protein corona.

  • Tumor Microenvironment Heterogeneity: The EPR effect, which contributes significantly to nanoparticle accumulation in tumors, can be highly variable between tumor types and even within the same tumor.

    • Troubleshooting: Select appropriate animal models known to have a pronounced EPR effect. Consider using imaging techniques to assess tumor vascularity and permeability in your model.

  • No Significant Difference Observed In Vitro for PEG-Linker Length: While in vivo studies show that a longer PEG-linker enhances tumor accumulation, this effect may not be significant in vitro.[8][9][10][15]

    • Troubleshooting: Rely on in vivo models to assess the impact of PEG-linker length on targeting efficiency.

Frequently Asked Questions (FAQs)

Formulation & Characterization

  • Q1: What is a typical lipid composition for preparing DSPE-PEG-Folate liposomes?

    • A common composition includes a primary phospholipid (e.g., DSPC, HSPC, or DPPC), cholesterol, DSPE-PEG (for the stealth coating, e.g., DSPE-PEG2000), and DSPE-PEG3350-Folate (for targeting).[3][5][16][17][18] A frequently used molar ratio is around 55:40:5 (phospholipid:cholesterol:total PEG-lipid).[16]

  • Q2: What is the best method for preparing these liposomes?

    • The thin-film hydration method followed by extrusion is a widely used and reliable technique for producing unilamellar liposomes with a controlled size distribution.[1][3][16][18][19]

  • Q3: How can I confirm the presence of folate on my liposomes?

    • Folate concentration can be quantified using UV-Vis spectrophotometry.[12] You can also indirectly confirm successful targeting by comparing the cellular uptake of folate-targeted versus non-targeted liposomes in FR-positive cells.

  • Q4: What is the expected stability of DSPE-PEG-Folate liposomes?

    • When stored properly at 4°C, these liposomes can be stable for several months, with minimal changes in size and drug leakage.[19][20] The inclusion of DSPE-PEG enhances the stability of the formulation.[11][21]

Targeting & Cellular Uptake

  • Q5: How does folate-mediated targeting work?

    • Folate receptors are overexpressed on the surface of many types of cancer cells.[1][2][3][22] DSPE-PEG-Folate liposomes bind to these receptors with high affinity and are internalized by the cells through receptor-mediated endocytosis.[3][19][22]

  • Q6: Which cell lines are suitable for testing folate-targeted liposomes?

    • Cell lines known to overexpress the folate receptor are ideal. Examples include KB (human oral carcinoma), HeLa (cervical cancer), MCF-7 (breast cancer), and IGROV-1 (ovarian cancer).[4][6][8][9][10][23][24][25] It is always recommended to include an FR-negative cell line as a control.

  • Q7: How can I quantify the cellular uptake of my liposomes?

    • Common methods include:

      • Flow Cytometry: This provides quantitative data on the percentage of cells that have taken up fluorescently labeled liposomes and the intensity of the fluorescence per cell.[1][2][23]

      • Confocal Microscopy: This allows for the visualization of liposome internalization and their subcellular localization.[1][2]

      • Spectrofluorometry: After lysing the cells, the fluorescence intensity of the encapsulated dye can be measured to quantify uptake.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to provide a reference for expected outcomes.

Table 1: Effect of Folate Ligand Density and PEG Spacer Length on Cellular Association

Liposome FormulationFolate Molar %PEG MW of Folate-PEG-DSPECell LineIncrease in Cellular Association vs. Non-TargetedReference
F2-L0.03 - 1.02000KBEnhanced[23]
F3-L0.03 - 1.03400KBEnhanced[23]
F5-L0.035000KB1.7-fold (DXR), 160-fold (DiI)[23]
Folate-Targeted Liposomes~0.53350J6456-FR50- to 70-fold[1][2]
Folate-Targeted Liposomes0.23350MCF-73.3-fold[6]

Table 2: In Vitro Cytotoxicity of Folate-Targeted Liposomal Drugs

FormulationDrugCell LineIC50 (µM)Fold Increase in Cytotoxicity vs. Non-TargetedReference
Folate-PEG-Liposomal DOXDoxorubicin (B1662922)KB-86-fold[4]
Folate-PEG-CHEMS-L-DOXDoxorubicinKB~105.75-fold[26]
(DSPE)-PEG2000-FA-LPs/CURCurcuminHeLa0.45 µg/mL1.82-fold[19]

Table 3: In Vivo Tumor Accumulation and Efficacy

FormulationAnimal ModelTumor Accumulation/EfficacyReference
Folate-Targeted PLDJ6456-FR Ascitic Tumors17-fold increase in drug levels in tumor cells[1][2]
Dox/FL-10KKB Xenograft>40% tumor size reduction vs. Dox/FL-2K or 5K[8][9][10]
Folate-Targeted 5-FU LiposomesCT26 XenograftTumor volume of 169.00 mm³ vs. 326.40 mm³ for free 5-FU[26]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

  • Lipid Dissolution: Dissolve the phospholipids (B1166683) (e.g., HSPC), cholesterol, DSPE-PEG2000, and DSPE-PEG3350-Folate in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[18]

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) at a temperature above the phase transition temperature of the primary lipid.[19] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the resulting liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[1]

Protocol 2: Cellular Uptake Analysis by Flow Cytometry

  • Cell Seeding: Seed folate receptor-positive cells (e.g., KB or HeLa) in 6-well plates and allow them to adhere overnight.

  • Liposome Incubation: Incubate the cells with fluorescently labeled folate-targeted and non-targeted liposomes at a specific lipid concentration for a set period (e.g., 3 hours) at 37°C.[1]

  • Washing: Wash the cells three times with cold PBS to remove non-internalized liposomes.

  • Cell Detachment: Detach the cells using trypsin-EDTA.

  • Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer to measure the cell-associated fluorescence.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Evaluation a 1. Lipid Mixing (HSPC, Cholesterol, DSPE-PEG, DSPE-PEG-Folate) b 2. Thin-Film Hydration a->b c 3. Extrusion (Sizing) b->c d Size & PDI (DLS) c->d e Zeta Potential c->e f Encapsulation Efficiency c->f g Cellular Uptake (FR+ Cells) c->g h Cytotoxicity Assay c->h i Biodistribution Studies c->i j Tumor Model Efficacy c->j

Caption: Experimental workflow for developing and testing folate-targeted liposomes.

signaling_pathway cluster_cell Target Cancer Cell liposome Folate-Liposome receptor Folate Receptor liposome->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization (Endocytosis) drug_release Drug Release endosome->drug_release 3. pH-triggered Release nucleus Nucleus drug_release->nucleus 4. Therapeutic Action

Caption: Mechanism of folate-targeted liposome uptake and drug delivery.

troubleshooting_logic start Low Targeting Efficiency? check_formulation Check Formulation - Folate Density - PEG Length start->check_formulation check_char Check Characterization - Size & PDI - Zeta Potential start->check_char check_exp Check Experimental Setup - Cell Culture Medium - In Vivo Model start->check_exp optimize Optimize Parameters & Re-test check_formulation->optimize check_char->optimize check_exp->optimize

Caption: Troubleshooting logic for low targeting efficiency of folate liposomes.

References

Technical Support Center: Investigating Off-Target Effects of DSPE-PEG-Folate MW 3350 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the in vivo off-target effects of DSPE-PEG-Folate MW 3350.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target organs for DSPE-PEG-Folate MW 3350 nanoparticles?

A1: The primary off-target organs are typically those rich in the mononuclear phagocyte system (MPS), mainly the liver and spleen.[1][2][3] This is a common destination for many nanoparticles. However, the folate-targeting moiety can introduce an additional layer of complexity, leading to increased accumulation in these organs due to the expression of folate receptor β (FR-β) on activated macrophages, such as Kupffer cells in the liver.[1]

Q2: Can the folate targeting of DSPE-PEG-Folate MW 3350 lead to faster clearance from circulation compared to non-targeted nanoparticles?

A2: Yes, paradoxically, folate targeting can sometimes lead to faster plasma clearance.[4][5][6] This accelerated clearance is often attributed to uptake by FR-β expressing macrophages in the liver and spleen.[1][6] This can reduce the circulation half-life of the nanoparticles, potentially limiting the time available for them to accumulate at the intended tumor site through the enhanced permeability and retention (EPR) effect.[1]

Q3: Are there potential immunogenic responses to DSPE-PEG-Folate MW 3350?

A3: Yes, there are two main components to consider for potential immunogenicity: the PEG and the folic acid. Polyethylene glycol (PEG) can, in some cases, induce the production of anti-PEG antibodies, which can lead to an "accelerated blood clearance (ABC) phenomenon" upon repeated administration.[7] Additionally, though rare, hypersensitivity reactions to both PEG and folic acid have been reported.[7] It is also important to consider that PEGylated nanoparticles can activate the complement system, which is a component of innate immunity.[8]

Q4: How does the molecular weight of the PEG in DSPE-PEG-Folate affect its in vivo behavior?

A4: The molecular weight of the PEG chain is a critical parameter. A longer PEG chain, such as the 3350 MW in this case, is generally chosen to provide a sufficient steric barrier to reduce opsonization and uptake by the MPS, thereby prolonging circulation time.[2][9] For folate-targeted liposomes, a longer PEG spacer is also crucial to extend the folate ligand away from the liposome (B1194612) surface, which helps to overcome steric hindrance and allows for effective binding to the folate receptor.[9]

Q5: My in vitro results showing excellent targeting did not translate to the in vivo model. Why might this be?

A5: Discrepancies between in vitro and in vivo results are common in nanoparticle research. In vivo, the biological environment is far more complex. The presence of the mononuclear phagocyte system (MPS), blood flow dynamics, and the complex tumor microenvironment can all significantly impact nanoparticle fate.[1] While your DSPE-PEG-Folate nanoparticles may show high affinity for cancer cells in a dish, in a living system they must first evade clearance by the liver and spleen and then successfully extravasate into the tumor tissue.[1][3]

Troubleshooting Guides

Issue 1: Higher than Expected Liver and Spleen Uptake

Diagram: Troubleshooting High Liver/Spleen Uptake

A High Liver/Spleen Uptake Observed B Possible Cause: FR-β Mediated Uptake by Macrophages A->B C Possible Cause: General MPS Clearance A->C D Troubleshooting Step: Administer free folic acid prior to nanoparticle injection to block FRs B->D E Troubleshooting Step: Deplete macrophages using agents like clodronate liposomes B->E F Troubleshooting Step: Optimize nanoparticle size and surface charge C->F G Expected Outcome: Reduced liver/spleen uptake if FR-β mediated D->G H Expected Outcome: Reduced liver/spleen uptake if macrophage-mediated E->H I Expected Outcome: Improved biodistribution profile F->I

Caption: A decision tree for troubleshooting high off-target accumulation of folate-targeted nanoparticles in the liver and spleen.

Symptom Possible Cause Suggested Solution
Significantly higher accumulation of DSPE-PEG-Folate nanoparticles in the liver and spleen compared to non-targeted controls.Folate Receptor (FR-β) Expression on Macrophages: Activated macrophages in the liver (Kupffer cells) and spleen express FR-β, leading to active uptake of the folate-targeted nanoparticles.[1]Competitive Inhibition Study: Administer a dose of free folic acid prior to the injection of the nanoparticles. If the high liver and spleen uptake is FR-mediated, the free folate should block the receptors and result in a biodistribution profile more similar to non-targeted nanoparticles.[1][5]
High, but comparable, liver and spleen uptake for both DSPE-PEG-Folate and non-targeted PEGylated nanoparticles.Standard Mononuclear Phagocyte System (MPS) Clearance: The nanoparticles are being cleared by the MPS irrespective of the folate targeting, possibly due to suboptimal PEGylation, particle aggregation, or other physicochemical properties.[2][3]Physicochemical Characterization: Re-evaluate the size, polydispersity index (PDI), and zeta potential of the nanoparticles. Ensure they are within the optimal range for prolonged circulation (typically <200nm and a neutral surface charge).Optimize Formulation: Consider adjusting the density of the DSPE-PEG-Folate on the nanoparticle surface.
Animal model shows signs of toxicity localized to the liver.Hepatotoxicity: High accumulation of the nanoparticles or their cargo in the liver could be causing cellular damage.[1][3]Toxicity Assessment: Perform histological analysis of the liver tissue and measure liver enzyme levels in the blood (e.g., ALT, AST) to assess hepatotoxicity. Consider reducing the injected dose.
Issue 2: Poor Tumor Accumulation

Diagram: Troubleshooting Poor Tumor Accumulation

A Poor Tumor Accumulation B Possible Cause: Rapid Clearance from Circulation A->B C Possible Cause: Inefficient Extravasation at Tumor Site A->C D Possible Cause: Low Folate Receptor Expression on Tumor A->D E Troubleshooting Step: Perform pharmacokinetic study to determine blood half-life B->E F Troubleshooting Step: Evaluate tumor vascular permeability (e.g., using Evans blue dye) C->F G Troubleshooting Step: Confirm FR expression in your tumor model (e.g., via IHC or Western Blot) D->G H Outcome: Short half-life indicates clearance issue E->H I Outcome: Low permeability suggests EPR is limited F->I J Outcome: Low expression explains lack of active targeting G->J

Caption: A logical workflow to diagnose the causes of poor tumor accumulation of folate-targeted nanoparticles.

Symptom Possible Cause Suggested Solution
Low percentage of injected dose per gram (%ID/g) in the tumor tissue.Accelerated Blood Clearance: The nanoparticles are being cleared from the circulation too quickly (see Issue 1), preventing them from reaching the tumor in sufficient quantities.[4][5][6]Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the circulation half-life of your nanoparticles. Compare the half-life of the DSPE-PEG-Folate formulation to a non-targeted control. If the half-life is significantly shorter, address the rapid clearance issues outlined in the previous section.
Adequate circulation time but still poor tumor uptake.Limited Enhanced Permeability and Retention (EPR) Effect: The tumor model may have poorly permeable blood vessels, limiting the passive accumulation of nanoparticles.Tumor Model Evaluation: Assess the vascular permeability of your tumor model. Consider using a different tumor model known to have a more pronounced EPR effect.
Both targeted and non-targeted nanoparticles show similar, low tumor accumulation.Low Folate Receptor (FR) Expression: The tumor cells in your in vivo model may not be expressing high enough levels of the folate receptor for active targeting to be effective.Confirm FR Expression: Verify the FR expression levels in your tumor model using techniques such as immunohistochemistry (IHC), Western blotting, or flow cytometry on cells isolated from the tumor.

Data Presentation

Table 1: Representative Biodistribution of Folate-Targeted vs. Non-Targeted Nanoparticles in Tumor-Bearing Mice (%ID/g)

OrganFolate-Targeted Nanoparticles (%ID/g ± SD)Non-Targeted Nanoparticles (%ID/g ± SD)Key Observation
Blood 13.5 ± 1.7 (at 24h)14.2 ± 1.0 (at 24h)Folate-targeted particles may show slightly faster clearance from the blood.[5]
Liver 56.0 ± 7.1 (at 10 min)45.7 ± 3.5 (at 10 min)Liver uptake is often significantly higher and more rapid for folate-targeted nanoparticles.[5][10]
Spleen 18.3 ± 6.3 (at 10 min)11.5 ± 2.5 (at 10 min)Spleen accumulation is also typically elevated with folate-targeted nanoparticles.[10]
Lungs 39.7 ± 5.1 (at 10 min)32.5 ± 14.0 (at 10 min)Initial lung accumulation can be high for both, with subsequent clearance.[10]
Kidneys Lower accumulationLower accumulationGenerally low uptake in kidneys for nanoparticles of this size.
Tumor 5.9 ± 2.8 (at 4h)6.0 ± 1.9 (at 4h)Despite higher liver uptake, overall tumor accumulation may not be significantly different, or could even be lower, than non-targeted controls.[5][10]

Note: The data presented in this table is compiled from multiple sources for illustrative purposes and represents general trends.[5][10] Actual results will vary depending on the specific nanoparticle formulation, animal model, and experimental conditions.

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study

Diagram: Biodistribution Experimental Workflow

A Label Nanoparticles (e.g., with a fluorescent dye or radionuclide) B Administer Labeled Nanoparticles to Tumor-Bearing Mice (e.g., i.v.) A->B C Euthanize Mice at Pre-determined Time Points B->C D Perfuse with Saline to Remove Blood from Organs C->D E Harvest Organs of Interest (Tumor, Liver, Spleen, etc.) D->E F Weigh Harvested Organs E->F G Quantify Signal in Each Organ (Fluorescence or Radioactivity) F->G H Calculate % Injected Dose per Gram of Tissue (%ID/g) G->H

Caption: A standard workflow for conducting an in vivo biodistribution study of nanoparticles.

  • Nanoparticle Labeling: Covalently conjugate a quantifiable tag to the nanoparticles. This can be a near-infrared fluorescent dye (e.g., Cy5.5) for optical imaging or a radionuclide (e.g., 111In, 64Cu) for gamma counting.[2]

  • Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenograft models). Ensure the chosen cell line has confirmed high expression of the folate receptor.

  • Administration: Inject a known amount (dose) of the labeled nanoparticles into the mice, typically via intravenous (i.v.) injection into the tail vein.

  • Time Points: Euthanize groups of animals (n=3-5 per group) at predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection.[2]

  • Organ Harvesting: Perfuse the animals with saline to clear the vasculature of blood. Carefully dissect and collect the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).[2]

  • Quantification:

    • Fluorescence: Homogenize the tissues and measure the fluorescence intensity using a plate reader or an in vivo imaging system (IVIS). Create a standard curve to correlate fluorescence with nanoparticle concentration.

    • Radioactivity: Measure the radioactivity in each organ using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is done by comparing the signal in the organ to the signal from a standard of the injected dose and normalizing by the organ's weight.[2]

Protocol 2: In Vitro Hemolysis Assay
  • Blood Collection: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., lithium heparin).[11]

  • Red Blood Cell (RBC) Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the RBCs several times with phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the washed RBCs in PBS to a specific concentration (e.g., 2% v/v).

  • Sample Preparation: Prepare serial dilutions of the DSPE-PEG-Folate nanoparticles in PBS.

  • Controls:

    • Positive Control: A solution that causes 100% hemolysis (e.g., Triton X-100 or deionized water).[12]

    • Negative Control: PBS only (0% hemolysis).

  • Incubation: Add the nanoparticle solutions and controls to the RBC suspension in a 96-well plate or microcentrifuge tubes. Incubate at 37°C for a specified time (e.g., 1-3 hours).[13]

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).[13][14]

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absneg control) / (Abspos control - Absneg control)] x 100

Protocol 3: In Vitro Complement Activation Assay
  • Serum Preparation: Obtain fresh human serum from healthy volunteers. It is crucial to use serum that has been handled carefully to avoid spontaneous complement activation. Store at -80°C until use.[15]

  • Sample Incubation: Incubate the DSPE-PEG-Folate nanoparticles with the human serum at 37°C for a set time (e.g., 30-60 minutes). Include positive (e.g., Zymosan) and negative (saline) controls.

  • Assay: Use a commercial ELISA kit to quantify a specific complement activation product, such as SC5b-9 (the terminal complement complex), C3a, or C4d.[16]

  • Procedure (based on a typical ELISA kit): a. Add diluted serum samples (from the incubation step) to the antibody-coated wells of the ELISA plate. b. Incubate to allow the complement activation product to bind to the capture antibody. c. Wash the wells to remove unbound components. d. Add a detection antibody conjugated to an enzyme (e.g., HRP). e. Wash again to remove unbound detection antibody. f. Add the enzyme substrate and incubate to allow for color development. g. Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Quantify the concentration of the complement activation product in each sample by comparing its absorbance to a standard curve. A significant increase in the activation product in the nanoparticle-treated samples compared to the negative control indicates complement activation.[16]

References

Technical Support Center: Strategies to Reduce In Vivo Clearance of DSPE-PEG-Folate MW 3350 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo clearance of DSPE-PEG-Folate MW 3350 nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for the in vivo clearance of DSPE-PEG-Folate nanoparticles?

A1: The in vivo clearance of DSPE-PEG-Folate nanoparticles is primarily mediated by two physiological processes:

  • Renal Clearance: Nanoparticles with a hydrodynamic diameter smaller than 10 nm are susceptible to rapid elimination from the body through the kidneys.[1]

  • Reticuloendothelial System (RES) Uptake: Larger nanoparticles (typically >200 nm) are often recognized and engulfed by phagocytic cells of the RES, predominantly located in the liver (Kupffer cells) and spleen.[1][2] This process, known as opsonization, involves the coating of nanoparticles with serum proteins, which flags them for phagocytosis.[2][3]

Q2: How does PEGylation with DSPE-PEG MW 3350 help in reducing nanoparticle clearance?

A2: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the nanoparticle surface, is a widely used strategy to prolong circulation time.[2][4] The DSPE-PEG MW 3350 component forms a hydrophilic, flexible, and neutral shell around the nanoparticle. This "stealth" coating provides a steric barrier that reduces the adsorption of serum proteins (opsonization), thereby minimizing recognition and uptake by the RES.[2][4][5] This ultimately leads to a longer circulation half-life in the bloodstream.[6][7]

Q3: What is the role of the folate ligand in the context of nanoparticle clearance?

A3: The folate ligand is incorporated into the nanoparticle formulation to facilitate active targeting to cells that overexpress the folate receptor, which is common in many types of cancer cells.[8][9][10] Folate receptor-mediated endocytosis allows for the specific uptake of the nanoparticles by target cells.[8] However, it's important to note that folate receptors are also expressed in some normal tissues, which can sometimes lead to unintended off-target accumulation and contribute to clearance, particularly in the liver.[11]

Q4: How does the molecular weight of PEG influence the in vivo clearance of nanoparticles?

A4: The molecular weight (MW) of the PEG chain is a critical factor in determining the effectiveness of the stealth coating. Generally, a higher PEG MW provides a thicker steric barrier, leading to more effective shielding from opsonization and reduced RES uptake.[4][12] Studies have shown that increasing PEG MW can lead to longer circulation times.[4][13] For nanoparticles in the 50-100 nm range, PEG with a molecular weight between 3400 and 10,000 Da is frequently used.[2]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with DSPE-PEG-Folate MW 3350 nanoparticles and provides potential causes and actionable solutions.

Issue 1: Higher than Expected In Vivo Clearance and Short Circulation Half-Life

Potential Cause Troubleshooting Steps & Solutions
Insufficient PEG Surface Density An inadequate concentration of DSPE-PEG on the nanoparticle surface can result in incomplete shielding, leading to rapid opsonization and RES uptake.[14] Solution: Increase the molar percentage of DSPE-PEG-Folate in your lipid formulation. A concentration of 5-10 mol% is commonly used for optimal steric protection.[15]
Inappropriate Nanoparticle Size Nanoparticles that are too large (>200 nm) are rapidly cleared by the spleen and liver, while very small particles (<10 nm) are quickly eliminated by the kidneys.[1][15] Solution: Optimize your formulation and preparation method (e.g., extrusion) to consistently produce nanoparticles within the ideal size range of 80-200 nm for prolonged circulation.[15] Utilize Dynamic Light Scattering (DLS) to verify the size and polydispersity index (PDI) of your nanoparticle batches.
Nanoparticle Aggregation Aggregation of nanoparticles in vivo can lead to larger effective particle sizes, triggering rapid clearance by the RES. Solution: Ensure adequate PEGylation, as a dense PEG layer helps prevent aggregation.[14] Also, check the zeta potential of your nanoparticles. A near-neutral surface charge, often achieved with sufficient PEGylation, can reduce non-specific interactions and aggregation.
"Accelerated Blood Clearance (ABC) Phenomenon" Upon repeated injections, the body can produce anti-PEG antibodies (IgM), which can bind to subsequent doses of PEGylated nanoparticles and lead to their rapid clearance. Solution: If your experimental design involves multiple injections, be aware of the ABC phenomenon. Strategies to mitigate this include using a lower initial dose or modifying the nanoparticle surface with alternative polymers.

Issue 2: Low Tumor Accumulation Despite Folate Targeting

Potential Cause Troubleshooting Steps & Solutions
"PEG Dilemma" While a dense and high molecular weight PEG layer is excellent for prolonging circulation, it can also sterically hinder the interaction of the folate ligand with its receptor on the target cell surface. Solution: Optimize the PEG chain length and density. Consider using a mixture of DSPE-PEG with and without the folate ligand to create "patches" of targeting ligands. It has been suggested that using a longer PEG chain for the folate-conjugated lipid (e.g., DSPE-PEG5000-Folate) and a shorter PEG chain for the non-targeted lipid (e.g., DSPE-PEG2000) can improve folate receptor accessibility.
Rapid Liver Uptake The liver has a high concentration of folate receptors, which can lead to significant off-target accumulation of folate-targeted nanoparticles, reducing the fraction available for tumor targeting.[11] Solution: While challenging to completely avoid, optimizing the nanoparticle size and ensuring a robust PEG shield can help minimize non-specific uptake by liver sinusoidal endothelial cells and Kupffer cells.
Poor Tumor Penetration Even if nanoparticles reach the tumor vasculature, their size can limit their ability to penetrate deep into the tumor tissue to reach all cancer cells.[16] Solution: Aim for a smaller nanoparticle size within the optimal range (e.g., closer to 100 nm) to potentially improve tumor penetration.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of different physicochemical properties on nanoparticle clearance.

Table 1: Effect of Nanoparticle Size on Biodistribution of Gold Nanoparticles in Mice (24h post-administration)

Nanoparticle SizeBlood ConcentrationSpleen Concentration
15 nmHigherLower
50 nmHigherIntermediate
100 nmLowerHigher
200 nmLowerHighest
(Data adapted from Sonavane et al., as cited in[16])

Table 2: Effect of PEG Molecular Weight on Protein Adsorption and Macrophage Uptake

PEG Molecular Weight (Da)Protein AdsorptionMacrophage Uptake
2,000HigherHigher
5,000IntermediateIntermediate
10,000LowerLower
(General trend adapted from studies cited in[3])

Experimental Protocols

Protocol 1: Formulation of DSPE-PEG-Folate Nanoparticles by Lipid Film Hydration and Extrusion

  • Lipid Film Preparation:

    • Dissolve the desired lipids (e.g., a primary phospholipid like DSPC, cholesterol, DSPE-PEG2000, and DSPE-PEG3350-Folate) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask. A common molar ratio is approximately 55:40:4:1 (DSPC:Cholesterol:DSPE-PEG2000:DSPE-PEG-Folate).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the primary lipid. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm, then 200 nm, followed by 100 nm) using a handheld or high-pressure extruder. The extrusion should be performed at a temperature above the lipid's phase transition temperature.

  • Purification:

    • Remove any unencapsulated drug or free lipids by a suitable method such as size exclusion chromatography or dialysis.

Protocol 2: Characterization of Nanoparticle Size and Zeta Potential

  • Instrumentation: Use a Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurements, and Laser Doppler Velocimetry for zeta potential.

  • Sample Preparation: Dilute the nanoparticle formulation in an appropriate buffer (e.g., filtered PBS or deionized water) to a concentration suitable for the instrument.

  • Measurement:

    • For size analysis, equilibrate the sample to a controlled temperature (e.g., 25°C) and measure the scattered light intensity fluctuations. Report the Z-average diameter and the PDI. A PDI below 0.2 is generally considered acceptable for in vivo studies.

    • For zeta potential, place the diluted sample in the specific cuvette and apply an electric field. The instrument will measure the particle velocity and calculate the zeta potential.

Visualizations

nanoparticle_clearance cluster_renal Renal Clearance cluster_res RES Clearance NP DSPE-PEG-Folate Nanoparticle (in circulation) Kidney Kidney NP->Kidney Size < 10 nm Opsonization Opsonization (Protein Adsorption) NP->Opsonization Insufficient PEG Shielding Urine Excretion Kidney->Urine Filtration Liver Liver (Kupffer Cells) Phagocytosis Phagocytosis Liver->Phagocytosis Spleen Spleen Spleen->Phagocytosis Opsonization->Liver Opsonization->Spleen

Caption: Mechanisms of in vivo nanoparticle clearance.

troubleshooting_workflow Start High In Vivo Clearance Observed CheckSize 1. Characterize Size & PDI (DLS) Start->CheckSize CheckPEG 2. Evaluate PEG Density CheckSize->CheckPEG Size is optimal OptimizeSize Action: Optimize Extrusion (Target 80-200 nm) CheckSize->OptimizeSize Size out of range or high PDI CheckStability 3. Assess Formulation Stability CheckPEG->CheckStability Sufficient PEG OptimizePEG Action: Increase Molar % of DSPE-PEG-Folate CheckPEG->OptimizePEG Insufficient PEG OptimizeStability Action: Check for Aggregation (Zeta Potential) CheckStability->OptimizeStability Aggregation observed ReEvaluate Re-evaluate In Vivo Performance CheckStability->ReEvaluate Stable OptimizeSize->ReEvaluate OptimizePEG->ReEvaluate OptimizeStability->ReEvaluate

Caption: Troubleshooting workflow for high nanoparticle clearance.

References

Navigating DSPE-PEG-Folate MW 3350 Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for DSPE-PEG-Folate MW 3350 formulations. This guide is designed to provide direct, practical assistance for the challenges you may encounter during your research and development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows to streamline your formulation process and enhance your experimental success.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that can arise during the preparation and characterization of DSPE-PEG-Folate MW 3350 nanoparticles and liposomes.

Problem Potential Cause Suggested Solution
Poor Drug Encapsulation Efficiency Mismatched drug and lipid properties. For hydrophobic drugs, ensure a suitable lipid core. For hydrophilic drugs, optimize remote loading techniques like pH or ammonium (B1175870) sulfate (B86663) gradients.[1]Experiment with different formulation methods such as thin-film hydration or ethanol (B145695) injection to find the optimal technique for your specific drug-lipid combination.[1] Reduce the drug-to-lipid ratio, as an excessively high drug load can disrupt the lipid bilayer.[1]
Presence of impurities like lysolipids in the lipid mixture.Use high-purity lipids to avoid defects in the lipid bilayer that can lead to drug leakage.[1]
Particle Aggregation Suboptimal surface charge (zeta potential).Adjust the pH or ionic strength of the buffer to ensure it is optimal for the stability of the lipids and the encapsulated drug.[1]
Insufficient PEGylation.Ensure an adequate molar percentage of DSPE-PEG is used in the formulation. As little as 0.5 mol% of DSPE-PEG2000 can significantly increase circulation time, with 2 mol% being effective at preventing aggregation.[2]
Improper storage conditions.Store formulations at recommended temperatures (e.g., 4°C for reconstituted liposomes) and for appropriate durations to maintain stability.[3][4] Lyophilization can enhance long-term stability.[3][4]
Inconsistent Particle Size or Polydispersity Index (PDI) Issues with the formulation process.If using the thin-film hydration method, ensure the lipid film is thin and uniform. The hydration buffer should be added above the phase transition temperature of the primary lipid.[2]
Inadequate size reduction.For methods like thin-film hydration, utilize sonication or extrusion through polycarbonate membranes with a defined pore size to achieve a more uniform size distribution.[2][5]
Low Targeting Efficiency/Cellular Uptake Steric hindrance from non-targeting PEG.The presence of mPEG on the liposomal surface can inhibit folate receptor binding.[6] Optimizing the density of the folate-PEG is crucial. A longer PEG chain for the folate-PEG-DSPE conjugate (e.g., MW 3350) compared to the mPEG-DSPE (e.g., MW 2000) can reduce this steric hindrance.[7]
Low folate receptor expression on target cells.Confirm the expression levels of folate receptors on your chosen cell line.[8]
Inappropriate incubation conditions.Use folate-free media during in vitro cell uptake studies to avoid competition.[8][9]
Premature Drug Leakage Formulation instability.Incorporate cholesterol (around 30-40 mol%) into liposomal formulations to increase the rigidity and stability of the bilayer.[1] Ensure the main phospholipid has a high phase transition temperature for better stability at physiological temperatures.[1]
High drug-to-lipid ratio.An excessive drug load can disrupt the lipid bilayer. Consider reducing the drug-to-lipid ratio.[1]

Logical Workflow for Troubleshooting Formulation Aggregation

Troubleshooting Workflow for Formulation Aggregation cluster_zeta Zeta Potential Analysis cluster_peg PEGylation Review cluster_buffer Buffer Condition Check cluster_storage Storage Assessment start Problem: Particle Aggregation Observed check_zeta Measure Zeta Potential start->check_zeta check_peg Review PEGylation Level start->check_peg check_buffer Examine Buffer Conditions (pH, Ionic Strength) start->check_buffer check_storage Assess Storage Conditions start->check_storage zeta_low Is Zeta Potential close to neutral? check_zeta->zeta_low peg_low Is DSPE-PEG concentration < 2 mol%? check_peg->peg_low buffer_issue Is buffer pH/ionic strength suboptimal? check_buffer->buffer_issue storage_issue Improper storage temperature or duration? check_storage->storage_issue adjust_ph Adjust Buffer pH/Ionic Strength zeta_low->adjust_ph Yes zeta_ok Zeta Potential is Sufficiently Negative/Positive zeta_low->zeta_ok No end Stable Formulation Achieved adjust_ph->end increase_peg Increase DSPE-PEG Concentration peg_low->increase_peg Yes peg_ok PEG Concentration is Adequate peg_low->peg_ok No increase_peg->end optimize_buffer Prepare Formulation in Optimal Buffer buffer_issue->optimize_buffer Yes buffer_ok Buffer Conditions are Optimal buffer_issue->buffer_ok No optimize_buffer->end correct_storage Store at Recommended Conditions (e.g., 4°C) storage_issue->correct_storage Yes storage_ok Storage Conditions are Correct storage_issue->storage_ok No correct_storage->end

Caption: A flowchart for diagnosing and resolving particle aggregation in DSPE-PEG-Folate formulations.

Frequently Asked Questions (FAQs)

Q1: What is a typical molar ratio for DSPE-PEG-Folate in a liposomal formulation?

A common molar ratio for folate-targeted liposomes is around 0.1-0.5 mol% of Folate-PEG-DSPE.[6][10] For overall stability and stealth properties, a total DSPE-PEG concentration of 5-10 mol% is often used.[1] For instance, a formulation might consist of a primary phospholipid (like DSPC or HSPC), cholesterol, mPEG-DSPE, and Folate-PEG-DSPE. A specific example is FA-PEG-DSPE/cholesterol/DSPC at a molar ratio of 5:40:55.[11] Another could be ePC/Chol/mPEG-DSPE/folate-PEG-CHEMS at 80:15:4.5:0.5.[4]

Q2: How does the PEG chain length in DSPE-PEG-Folate affect in vivo performance?

The molecular weight of the PEG chain is a critical factor. Longer PEG chains generally provide a better steric barrier, which can reduce clearance by the immune system and prolong circulation time.[1] When using a combination of mPEG-DSPE and Folate-PEG-DSPE, it is beneficial to use a longer PEG chain for the folate-conjugated lipid (e.g., MW 3350) than for the non-targeting mPEG-DSPE (e.g., MW 2000). This helps to extend the folate ligand beyond the PEG corona, reducing steric hindrance and improving its accessibility to the folate receptor on target cells.[7]

Q3: What are the critical quality attributes to assess for a DSPE-PEG-Folate formulation before in vivo studies?

Before proceeding to in vivo experiments, it is essential to thoroughly characterize the formulation. Key quality attributes include:

  • Particle Size and Polydispersity Index (PDI): Typically, a size range of 80-200 nm is desired for prolonged circulation.[1]

  • Zeta Potential: This indicates the surface charge and is a predictor of colloidal stability.

  • Encapsulation Efficiency and Drug Loading: To ensure a sufficient therapeutic dose is delivered.

  • In Vitro Stability: Assess stability in relevant biological media (e.g., serum).

  • Targeting Specificity: Confirm enhanced uptake in folate receptor-positive cells compared to receptor-negative cells in vitro.[8]

Q4: Can DSPE-PEG-Folate formulations cross the blood-brain barrier (BBB)?

Standard DSPE-PEG formulations have limited ability to cross the BBB. However, surface modification with targeting ligands like folate can potentially enhance brain delivery, especially in the context of brain tumors where the BBB may be compromised.[1]

Quantitative Data Summary

Formulation Composition (molar ratio)Preparation MethodMean Particle Size (nm)Encapsulation Efficiency (%)Reference
FA-PEG-DSPE/Cholesterol/DSPC (5:40:55)Modified thin-film hydration140 ± 582.72[11]
ePC/Chol/mPEG-DSPE/Folate-PEG-CHEMS (80:15:4.5:0.5)Thin-film hydration, extrusion110 - 120>95% (for Doxorubicin)[3][4][12]
HSPC/Cholesterol/DSPE-PEG2k (55:40:5) with varying Folate-PEGThin-film hydration~100Not specified[13]
DPPC/Cholesterol/FA-PEG-DSPEThin-film hydration~174~39% (for 5-FU)[10]

Experimental Protocols

Protocol 1: Liposome (B1194612) Preparation via Thin-Film Hydration
  • Lipid Dissolution: Dissolve the lipids (e.g., primary phospholipid, cholesterol, DSPE-PEG, and DSPE-PEG-Folate) in a suitable organic solvent mixture, such as chloroform/methanol (2:1 v/v), in a round-bottom flask.[2][11]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the phase transition temperature of the lipids to evaporate the organic solvent, forming a thin, uniform lipid film on the flask wall.[2][5]

  • Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydration: Hydrate the lipid film with an aqueous buffer (which may contain a hydrophilic drug for passive loading) by gentle agitation. The buffer temperature should be above the lipid phase transition temperature.[2][5] This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[3][4][5] This is typically done for a set number of passes (e.g., 10-20 times).

  • Purification: Remove any unencapsulated drug using methods such as dialysis or size exclusion chromatography.[2][5]

Protocol 2: Determination of Encapsulation Efficiency
  • Separation: Separate the unencapsulated (free) drug from the liposome formulation. This can be achieved using techniques like size exclusion chromatography (e.g., Sephadex G-75 column) or dialysis.[5][8]

  • Quantification of Free Drug: Measure the concentration of the drug in the collected fractions containing the free drug.

  • Liposome Lysis: Disrupt the liposomes to release the encapsulated drug. This can be done by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).[5]

  • Quantification of Total Drug: Measure the drug concentration in the lysed liposome suspension.

  • Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: In Vitro Cellular Uptake Assay
  • Cell Seeding: Seed folate receptor-positive (e.g., KB, MCF-7) and, as a control, folate receptor-negative cells in appropriate well plates and allow them to adhere overnight.[11][14]

  • Pre-incubation: Before adding the nanoparticles, wash the cells and incubate them in folate-free cell culture medium for a short period (e.g., 2 hours).[9]

  • Treatment: Treat the cells with the DSPE-PEG-Folate formulation (containing a fluorescent dye or a fluorescently-labeled lipid) at various concentrations. Include non-targeted liposomes as a control. For competition assays, pre-incubate a set of cells with a high concentration of free folic acid before adding the targeted formulation.[9]

  • Incubation: Incubate the cells with the formulations for a defined period (e.g., 4 hours) at 37°C.[11]

  • Washing: After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles.

  • Analysis: Analyze the cellular uptake quantitatively using flow cytometry or a plate reader (for fluorescence).[8] Qualitative analysis can be performed using fluorescence microscopy.[11]

Visualization of Key Processes

Folate Receptor-Mediated Endocytosis Pathway

Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space liposome DSPE-PEG-Folate Liposome receptor Folate Receptor liposome->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Drug Release

Caption: The process of cellular uptake for folate-targeted liposomes via receptor-mediated endocytosis.

References

Technical Support Center: Troubleshooting Low Encapsulation Efficiency with DSPE-PEG-Folate MW 3350

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with DSPE-PEG-Folate MW 3350. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to low encapsulation efficiency in your liposomal and nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What is a typical encapsulation efficiency I should expect when using DSPE-PEG-Folate MW 3350?

A1: The encapsulation efficiency (EE%) can vary significantly depending on the drug, lipid composition, and formulation method. However, literature reports for folate-targeted liposomes often show EE% ranging from 39% to over 90%.[1][2] For instance, a formulation of 5-Fluorouracil-loaded folate-targeted liposomes achieved an EE% of about 39%, while another study with a different drug reported an EE% of approximately 67%.[1] With optimized protocols, it is possible to achieve high encapsulation efficiencies, with some studies reporting values as high as 87.6% for curcumin-loaded liposomes.[3]

Q2: How does the concentration of DSPE-PEG-Folate affect encapsulation efficiency?

A2: The molar percentage of DSPE-PEG-Folate in your lipid formulation is a critical parameter. While essential for targeting, an excessively high concentration of PEGylated lipids can potentially decrease encapsulation efficiency for certain drugs. This is because the PEG chains create a hydrophilic corona on the liposome (B1194612) surface, which can increase the permeability of the lipid bilayer and lead to drug leakage.[4] It is crucial to optimize the molar ratio of DSPE-PEG-Folate to other lipids. Typically, a concentration of 0.5 mol% to 5 mol% of the total lipid is a good starting point for optimization.[5][6]

Q3: Can the choice of formulation method impact my encapsulation efficiency?

A3: Absolutely. The thin-film hydration method is one of the most common and effective techniques for preparing liposomes with DSPE-PEG-Folate.[1][7][8] This method involves dissolving the lipids and the drug in an organic solvent, creating a thin lipid film by evaporation, and then hydrating the film with an aqueous buffer.[7] The hydration temperature should be above the phase transition temperature (Tm) of the lipids to ensure proper vesicle formation.[6] Other methods like microfluidic synthesis are also emerging and can offer better control over particle size and dispersity.[9]

Q4: What are the key factors I should consider to optimize my formulation for higher encapsulation efficiency?

A4: Several factors can be optimized to improve your encapsulation efficiency:

  • Lipid Composition: The choice of the main phospholipid (e.g., DSPC, HSPC) and the inclusion of cholesterol (typically 30-40 mol%) can significantly impact bilayer rigidity and stability, thereby improving drug retention.[6]

  • Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can disrupt the lipid bilayer, leading to instability and low encapsulation.[6] It is recommended to perform experiments with varying drug-to-lipid ratios to find the optimal loading capacity.

  • Hydration Buffer: The pH and ionic strength of the hydration buffer can influence the charge of both the drug and the lipids, affecting their interaction and, consequently, the encapsulation efficiency.[10]

  • Sonication/Extrusion: Post-hydration steps like sonication or extrusion are crucial for reducing the size of the liposomes and creating a more uniform population of vesicles.[7] This can indirectly improve the stability and retention of the encapsulated drug.

Troubleshooting Guide for Low Encapsulation Efficiency

This guide provides a structured approach to diagnosing and resolving common issues leading to low encapsulation efficiency.

Problem 1: Consistently Low Encapsulation Efficiency (<30%)

Possible Causes and Solutions

Potential Cause Recommended Solution
Suboptimal Lipid Film Formation Ensure the lipid film is thin, uniform, and completely dry. A thick or uneven film can lead to incomplete hydration and poor vesicle formation. Use a rotary evaporator for consistent film formation and place the flask under high vacuum for at least 2 hours to remove residual solvent.[6]
Incorrect Hydration Temperature The hydration temperature must be above the phase transition temperature (Tm) of the main phospholipid (e.g., 60-65°C for DSPC).[6] Hydrating below the Tm will result in a rigid bilayer that does not readily form vesicles.
Poor Drug-Lipid Interaction For hydrophobic drugs, ensure the lipid core is suitable. For hydrophilic drugs, consider using remote loading techniques, such as creating a pH or ammonium (B1175870) sulfate (B86663) gradient, to actively load the drug into the liposomes after their formation.[6]
Inadequate Size Reduction After hydration, the resulting multilamellar vesicles (MLVs) are large and heterogeneous. Employ sonication or, preferably, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small, unilamellar vesicles (SUVs) with a narrow size distribution.[7]
Problem 2: Inconsistent or Unreliable Encapsulation Efficiency Results

Possible Causes and Solutions

Potential Cause Recommended Solution
Inaccurate Measurement of Free vs. Encapsulated Drug The separation of free drug from the liposome-encapsulated drug is a critical step. Ultracentrifugation is a common method, but incomplete pelleting of liposomes can lead to an overestimation of free drug in the supernatant.[11] Consider using size exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane for a cleaner separation.[11]
Interference from Lipids in Quantification Assay Lipids can interfere with common quantification assays like UV-Vis spectrophotometry or the Bradford assay, leading to inaccurate readings.[11] Always run a blank liposome control (without the drug) to subtract the background signal from the lipids. If interference is significant, consider using a more specific analytical method like HPLC.
Variability in Formulation Process Minor variations in the experimental procedure, such as the rate of solvent evaporation, hydration time, or sonication power, can lead to significant differences in encapsulation efficiency.[10] Standardize your protocol meticulously and document every step.
Quality of DSPE-PEG-Folate The purity and stability of your DSPE-PEG-Folate are crucial. Impurities or degradation of the lipid can negatively impact liposome formation and drug encapsulation.[10] Store the lipid as recommended by the manufacturer, typically at -20°C or -80°C, and use it within the recommended timeframe.[12]

Experimental Protocols

Protocol 1: Liposome Formulation using the Thin-Film Hydration Method

This protocol describes a general procedure for preparing folate-targeted liposomes.

Materials:

  • Main Phospholipid (e.g., DSPC or HSPC)

  • Cholesterol (Chol)

  • DSPE-PEG-Folate MW 3350

  • Drug to be encapsulated

  • Organic Solvent (e.g., chloroform (B151607) or a chloroform/methanol (B129727) mixture)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • Lipid Dissolution: Dissolve the lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Folate in a desired molar ratio, for instance, 55:40:5) and the hydrophobic drug in the organic solvent in a round-bottom flask.[7]

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.[6]

  • Hydration: Hydrate the lipid film with the aqueous buffer pre-heated to a temperature above the Tm of the main lipid (e.g., 60-65°C for DSPC).[6] If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer. Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain a uniform size distribution, subject the MLV suspension to probe sonication or, preferably, extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol 2: Determination of Encapsulation Efficiency

This protocol outlines a common method for measuring the encapsulation efficiency of a drug in a liposomal formulation.

Procedure:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposomes. This can be achieved by:

    • Ultracentrifugation: Centrifuge the liposome suspension at a high speed to pellet the liposomes. The supernatant will contain the free drug.

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column. The larger liposomes will elute first, followed by the smaller, free drug molecules.

    • Dialysis: Place the liposome suspension in a dialysis bag with a suitable MWCO and dialyze against a large volume of buffer to remove the free drug.[7]

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or the dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

  • Quantification of Total Drug: Disrupt the liposomes (e.g., by adding a suitable solvent like methanol or a detergent like Triton X-100) to release the encapsulated drug.[3] Measure the total drug concentration in the disrupted liposome suspension.

  • Calculation of Encapsulation Efficiency: Calculate the EE% using the following formula:

    EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

Troubleshooting Workflow for Low Encapsulation Efficiency

TroubleshootingWorkflow Start Low Encapsulation Efficiency CheckFilm Check Lipid Film Quality (Thin, Uniform, Dry) Start->CheckFilm Consistently Low InconsistentResults Inconsistent EE% Start->InconsistentResults Inconsistent CheckFilm->Start Film Poor CheckTemp Verify Hydration Temperature (> Tm of lipids) CheckFilm->CheckTemp Film OK CheckTemp->Start Temp Incorrect CheckRatio Optimize Drug-to-Lipid Ratio CheckTemp->CheckRatio Temp OK CheckRatio->Start Ratio Suboptimal CheckSizeReduction Ensure Proper Size Reduction (Sonication/Extrusion) CheckRatio->CheckSizeReduction Ratio Optimized CheckSizeReduction->Start Ineffective ProblemSolved Problem Resolved CheckSizeReduction->ProblemSolved Process OK CheckSeparation Review Separation Method (SEC, Dialysis) InconsistentResults->CheckSeparation CheckSeparation->InconsistentResults Method Inadequate CheckQuantification Validate Quantification Assay (Use Blanks, HPLC) CheckSeparation->CheckQuantification Separation OK CheckQuantification->InconsistentResults Interference StandardizeProtocol Standardize Formulation Protocol CheckQuantification->StandardizeProtocol Quantification OK StandardizeProtocol->InconsistentResults Variability CheckLipidQuality Verify DSPE-PEG-Folate Quality (Storage, Purity) StandardizeProtocol->CheckLipidQuality Protocol Standardized CheckLipidQuality->ProblemSolved Lipid Quality OK CheckLipidQuality->InconsistentResults Degraded/Impure

Caption: Troubleshooting workflow for low encapsulation efficiency.

Key Factors Influencing Encapsulation Efficiency

Factors EE Encapsulation Efficiency LipidComp Lipid Composition (Phospholipid, Cholesterol, DSPE-PEG-Folate %) LipidComp->EE DrugProps Drug Properties (Hydrophobicity, Charge) DrugProps->EE FormulationMethod Formulation Method (Thin-Film Hydration, etc.) FormulationMethod->EE ProcessParams Process Parameters (Hydration Temp, Sonication) ProcessParams->EE DrugLipidRatio Drug-to-Lipid Ratio DrugLipidRatio->EE

Caption: Key factors influencing encapsulation efficiency.

References

Technical Support Center: Optimizing DSPE-PEG-Folate in Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of DSPE-PEG-Folate in lipid mixtures for targeted drug delivery.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation and characterization of folate-targeted liposomes.

Question 1: Why am I seeing inconsistent particle sizes and a high Polydispersity Index (PDI) in my folate-targeted liposome (B1194612) formulations?

Answer: Inconsistent particle size and a high PDI can stem from several factors related to the formulation process and the components used. Minor variations in the experimental procedure can lead to significant differences in the final product.

Possible Causes and Solutions:

  • Inadequate Hydration of the Lipid Film: Ensure the lipid film is fully hydrated. The hydration buffer should be added at a temperature above the phase transition temperature (Tm) of the primary lipid (e.g., DSPC) and agitated gently but thoroughly.

  • Inefficient Size Reduction: The extrusion or sonication process may not be optimized. For extrusion, ensure the polycarbonate membranes are at the correct pore size and that a sufficient number of passes (typically 11-21) are performed.[1] For sonication, optimize the time and power to provide adequate energy for size reduction without degrading the lipids or the encapsulated drug.[1]

  • DSPE-PEG-Folate Concentration: An anomalous increase in liposome size has been observed at DSPE-PEG concentrations around 7 ± 2 mol%.[1] Consider formulating at concentrations above or below this range if you are experiencing size inconsistencies.

  • Quality of Raw Materials: Impurities or high polydispersity in the DSPE-PEG-Folate itself can impact the final formulation.[2] It is advisable to characterize new batches of DSPE-PEG-Folate for purity. Using DSPE-PEG-Folate from the same lot for a series of related experiments can help maintain consistency.[2]

Question 2: My folate-targeted liposomes are showing low drug encapsulation efficiency. What could be the cause and how can I improve it?

Answer: Low encapsulation efficiency is a common challenge. The properties of the drug, the liposome composition, and the loading method all play a critical role.

Possible Causes and Solutions:

  • Suboptimal Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can disrupt the lipid bilayer, leading to instability and poor encapsulation.[3] It is recommended to test a range of drug-to-lipid ratios to find the optimal concentration for your specific drug and lipid mixture.

  • Inefficient Loading Method:

    • Passive Loading: For hydrophilic drugs, ensure the drug is dissolved in the hydration buffer at an appropriate concentration. The hydration volume and time should be optimized.

    • Active (Remote) Loading: For drugs amenable to remote loading (e.g., doxorubicin), ensure the pH or ion gradient is properly established and maintained. For instance, using a low pH citrate (B86180) buffer for hydration and then adjusting the external pH can create a strong gradient for drug loading.[4][5]

  • Lipid Film Quality: A non-uniform or incompletely dried lipid film can lead to inefficient hydration and encapsulation. Ensure the organic solvent is completely removed under vacuum.

  • Formulation Instability: The liposomes themselves may be unstable, leading to premature drug leakage. The inclusion of cholesterol (typically 30-40 mol%) can increase the rigidity and stability of the lipid bilayer.[3]

Question 3: I'm observing poor targeting efficiency and low cellular uptake of my folate-targeted liposomes in vitro. What factors should I investigate?

Answer: Poor targeting efficiency can be multifactorial, involving the liposome formulation, the experimental setup, and the cancer cell line being used.

Possible Causes and Solutions:

  • Suboptimal DSPE-PEG-Folate Molar Ratio: The density of the folate ligand on the liposome surface is critical. While a higher concentration might seem better, it can sometimes lead to steric hindrance or faster clearance. Studies have shown that even low molar ratios, such as 0.1 mol% to 0.5 mol%, can be effective for targeting.[6][7] It is crucial to test a range of DSPE-PEG-Folate concentrations (e.g., 0.1, 0.5, 1, 2, 5 mol%) to determine the optimal density for your specific application.

  • Steric Hindrance from PEG: The presence of non-conjugated DSPE-PEG (used to create the "stealth" layer) can sterically hinder the interaction of the folate ligand with its receptor.[8] Using a longer PEG chain for the DSPE-PEG-Folate conjugate compared to the non-conjugated DSPE-PEG can help expose the folate moiety.[9] For example, using DSPE-PEG3350-Folate with DSPE-PEG2000 can improve receptor binding.[8][9]

  • Folate Receptor Expression Levels: Confirm that the cancer cell line you are using has high expression levels of the folate receptor. Some cell lines, like KB and certain ovarian cancer cells, are known to overexpress the folate receptor.[6][10]

  • Competition with Free Folate: The presence of free folic acid in the cell culture medium can compete with the folate-targeted liposomes for receptor binding. It is recommended to use folate-free medium for in vitro targeting studies.[7]

Frequently Asked Questions (FAQs)

Question 1: What is a typical starting molar ratio for DSPE-PEG-Folate in a liposomal formulation?

Answer: A common starting point for DSPE-PEG-Folate concentration is between 0.1 mol% and 5 mol% of the total lipid composition.[3][6][10] For many applications, a concentration of 0.5 mol% has been shown to be effective for folate receptor targeting.[7] However, the optimal ratio is highly dependent on the specific application, the other lipids in the formulation, and the target cell type. It is always recommended to perform a titration experiment to determine the optimal molar ratio for your system.

Question 2: How does the molar ratio of DSPE-PEG-Folate affect the physicochemical properties of liposomes?

Answer: The molar ratio of DSPE-PEG-Folate can influence several key physicochemical properties of liposomes:

  • Particle Size: Generally, the inclusion of PEGylated lipids can slightly increase the particle size. However, some studies have noted a significant size increase at DSPE-PEG concentrations around 7 mol%.[1]

  • Zeta Potential: The zeta potential of liposomes tends to become less negative (more neutral) with increasing concentrations of DSPE-PEG-Folate.[11] This is due to the shielding effect of the hydrophilic PEG chains, which masks the surface charge of the liposomes.[12]

  • Stability: The incorporation of DSPE-PEG-Folate, like other PEGylated lipids, enhances the stability of liposomes by creating a protective hydrophilic layer that reduces aggregation and opsonization.[2]

Molar Ratio of DSPE-PEG-FolateEffect on Particle SizeEffect on Zeta PotentialEffect on Stability
Low (0.1 - 1 mol%) Minimal changeBecomes slightly less negativeIncreased stability compared to non-PEGylated liposomes
Moderate (1 - 5 mol%) May slightly increaseBecomes more neutral[11]Generally good stability
High (> 5 mol%) Potential for significant size increase around 7 mol%[1]Approaches neutralityHigh stability, but may lead to micelle formation

Question 3: What are the key characterization techniques for optimizing DSPE-PEG-Folate liposomes?

Answer: A combination of techniques is essential to characterize your folate-targeted liposomes thoroughly:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) of the liposomes.[13]

  • Zeta Potential Measurement: To determine the surface charge of the liposomes, which is indicative of their stability in suspension.[13]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the liposomes.[14]

  • High-Performance Liquid Chromatography (HPLC): To quantify the amount of encapsulated drug and determine the encapsulation efficiency.[1]

  • In Vitro Cell-Based Assays: To assess the targeting efficiency, cellular uptake, and cytotoxicity of the folate-targeted liposomes using folate receptor-positive cancer cell lines.

Experimental Protocols

Protocol: Preparation of Folate-Targeted Liposomes by Thin-Film Hydration

  • Lipid Film Preparation:

    • Dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG2000, and DSPE-PEG-Folate) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask. A common molar ratio to start with is DSPC:Cholesterol:DSPE-PEG2000:DSPE-PEG-Folate at 55:40:4.5:0.5.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the Tm of the primary lipid. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Gently agitate the flask to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble a lipid extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid mixture's Tm.

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) of a more uniform size.[1]

  • Purification:

    • Remove any unencapsulated drug and non-incorporated lipids by size exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Functional Evaluation prep1 Lipid Dissolution in Organic Solvent prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Size Reduction (Extrusion) prep3->prep4 prep5 Purification prep4->prep5 char1 DLS (Size & PDI) prep5->char1 char2 Zeta Potential prep5->char2 char3 TEM (Morphology) prep5->char3 char4 HPLC (Encapsulation Efficiency) prep5->char4 eval1 In Vitro Cellular Uptake char1->eval1 char4->eval1 eval2 In Vitro Cytotoxicity Assay eval1->eval2

Caption: Experimental workflow for preparing and evaluating folate-targeted liposomes.

troubleshooting_logic cluster_size Issue: High PDI / Inconsistent Size cluster_targeting Issue: Poor Targeting Efficiency cluster_encapsulation Issue: Low Encapsulation start Start: Inconsistent Results q1 Check Hydration Process? start->q1 q4 Vary Folate Molar Ratio? start->q4 q7 Optimize Drug-to-Lipid Ratio? start->q7 q2 Optimize Size Reduction? q1->q2 q3 Adjust DSPE-PEG Concentration? q2->q3 end Optimized Formulation q3->end q5 Check for PEG Steric Hindrance? q4->q5 q6 Use Folate-Free Medium? q5->q6 q6->end q8 Review Loading Method? q7->q8 q8->end

Caption: Troubleshooting logic for optimizing DSPE-PEG-Folate liposomes.

References

Validation & Comparative

A Head-to-Head Battle for Cellular Targeting: DSPE-PEG-Folate vs. DSPE-PEG-NHS in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a targeting ligand is a critical juncture in the design of nanoparticle-based drug delivery systems. The ultimate goal is to enhance therapeutic efficacy while minimizing off-target effects. Among the arsenal (B13267) of tools available, DSPE-PEG-Folate and DSPE-PEG-NHS represent two distinct and powerful strategies for guiding nanoparticles to their intended destinations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal targeting approach.

At the heart of this comparison lies a fundamental difference in their mechanism of action. DSPE-PEG-Folate offers a direct and specific targeting approach by leveraging the over-expression of folate receptors on the surface of many cancer cells. In contrast, DSPE-PEG-NHS provides a versatile platform for customizable targeting, allowing for the attachment of a wide array of targeting moieties, such as antibodies or peptides, through a stable amide bond. This guide will delve into the nuances of each approach, presenting quantitative data from various studies to illuminate their respective strengths and weaknesses in critical performance areas such as cellular uptake, cytotoxicity, and in vivo biodistribution.

Quantitative Performance Metrics: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize key quantitative data from studies evaluating the performance of drug delivery systems functionalized with either folate or antibodies (via NHS chemistry). It is important to note that the data is compiled from different studies with varying nanoparticle compositions, cell lines, and experimental conditions. Therefore, this comparison should be viewed as a guide to the relative performance of each strategy rather than a direct head-to-head equivalence.

Table 1: In Vitro Cellular Uptake Efficiency
Targeting Ligand Nanoparticle System Cell Line Reported Uptake Enhancement
FolateDoxorubicin (B1662922) LiposomesKB cells45-fold higher than non-targeted liposomes.[1]
FolateGadolinium NanoparticlesKB cellsSignificantly enhanced over PEG-coated nanoparticles.[2]
FolateUrsolic Acid LiposomesKB cellsHigher endocytosis compared to non-targeted liposomes.[3]
Antibody (anti-HER2)Doxorubicin LiposomesSKBR3 (HER2+)>60% increase compared to non-aptamer labeled nanoparticles.[4]
Antibody Fragment (anti-FOLRα)Iron Oxide NanoparticlesKB cellsEfficiently bound, whereas non-targeted showed little association.[5][6]
Antibody (anti-CD105)Mesoporous Silica NanoparticlesHUVECs51.8-fold higher fluorescence intensity than unstained cells.[7]
Table 2: In Vitro Cytotoxicity (IC50 Values)
Drug Targeted Liposome (B1194612) Cell Line IC50 Value
DoxorubicinFolate-TargetedKB cells86-times more cytotoxic than non-targeted liposomal DOX.[1]
DoxorubicinFolate-TargetedMDA-MB-231387 ± 157 nM.[8]
DoxorubicinNon-TargetedMDA-MB-231450 ± 115 nM.[8]
DoxorubicinAnti-HER2 Aptamer-TargetedSKBR3~0.41 µM.[4]
DoxorubicinNon-TargetedSKBR3~0.65 µM.[4]
Table 3: In Vivo Tumor Accumulation
Targeting Ligand Nanoparticle System Tumor Model Tumor Accumulation (%ID/g)
FolateGadolinium NanoparticlesKB xenograftComparable to PEG-coated, but with enhanced retention.[2]
Antibody Fragment (anti-FOLRα)Iron Oxide NanoparticlesOvarian cancer xenograftEquivalent tumor homing for 120nm and 180nm particles.[5][9]
Antibody (anti-HER2)Iron Oxide Nanoparticles (30nm)BT-474 xenograft~3% ID/g (2-fold increase over non-targeted).[10]
Non-TargetedIron Oxide Nanoparticles (30nm)BT-474 xenograft~1.6% ID/g.[10]
Antibody (anti-CD105)Mesoporous Silica Nanoparticles4T1 tumor5.9 ± 0.4 %ID/g (2-fold increase over non-targeted).[7]

Experimental Workflows and Targeting Mechanisms

To provide a deeper understanding of the experimental processes and biological interactions discussed, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways.

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_targeting Targeting Strategy cluster_evaluation Performance Evaluation Lipid Film Hydration Lipid Film Hydration Extrusion Extrusion Lipid Film Hydration->Extrusion Drug Loading Drug Loading Extrusion->Drug Loading DSPE-PEG-Folate DSPE-PEG-Folate Drug Loading->DSPE-PEG-Folate Incorporate Antibody/Peptide Antibody/Peptide Drug Loading->Antibody/Peptide Incorporate In Vitro Assays In Vitro Assays DSPE-PEG-Folate->In Vitro Assays In Vivo Studies In Vivo Studies DSPE-PEG-Folate->In Vivo Studies DSPE-PEG-NHS DSPE-PEG-NHS DSPE-PEG-NHS->Antibody/Peptide Conjugation Antibody/Peptide->In Vitro Assays Antibody/Peptide->In Vivo Studies Cellular Uptake Cellular Uptake In Vitro Assays->Cellular Uptake Cytotoxicity Cytotoxicity In Vitro Assays->Cytotoxicity Biodistribution Biodistribution In Vivo Studies->Biodistribution Tumor Inhibition Tumor Inhibition In Vivo Studies->Tumor Inhibition Cellular Uptake->Cytotoxicity Biodistribution->Tumor Inhibition

Caption: General experimental workflow for comparing targeted drug delivery systems.

targeting_mechanisms cluster_folate DSPE-PEG-Folate Targeting cluster_nhs DSPE-PEG-NHS Targeting Folate-Liposome Folate-Liposome Folate Receptor Folate Receptor Folate-Liposome->Folate Receptor Binding Endocytosis_F Receptor-Mediated Endocytosis Folate Receptor->Endocytosis_F Cancer Cell Cancer Cell Endocytosis_F->Cancer Cell Antibody-Liposome Antibody-Liposome Tumor Antigen Tumor Antigen Antibody-Liposome->Tumor Antigen Binding Endocytosis_A Receptor-Mediated Endocytosis Tumor Antigen->Endocytosis_A Endocytosis_A->Cancer Cell

Caption: Cellular uptake mechanisms for folate- and antibody-targeted liposomes.

Detailed Experimental Protocols

For researchers looking to implement these targeting strategies, the following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Liposome Formulation by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating DSPE-PEG derivatives.

Materials:

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • DSPE-PEG-Folate or DSPE-PEG-Ligand (e.g., antibody conjugate)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform/Methanol solvent mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Dissolve the lipids (DSPC, cholesterol, and the DSPE-PEG derivative) and the drug (if lipid-soluble) in the chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with the aqueous hydration buffer (containing the drug if water-soluble) by vortexing or gentle agitation. This forms multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) for a set number of passes (e.g., 11-21 times).

  • Remove unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol outlines a method to quantify the uptake of targeted liposomes by cancer cells.

Materials:

  • Cancer cell line of interest (e.g., KB, MCF-7)

  • Cell culture medium and supplements

  • Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or dye)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the fluorescently labeled targeted and non-targeted liposomes.

  • Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Wash the cells three times with cold PBS to remove unbound liposomes.

  • For qualitative analysis, visualize the cells using a fluorescence microscope.

  • For quantitative analysis, lyse the cells and measure the fluorescence intensity using a plate reader, or detach the cells and analyze them by flow cytometry to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.

Protocol 3: MTT Cytotoxicity Assay

This protocol is used to assess the cell viability after treatment with drug-loaded liposomes.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Drug-loaded targeted and non-targeted liposomes, and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of the free drug, targeted liposomes, and non-targeted liposomes for a specific duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 4: In Vivo Biodistribution Study

This protocol describes how to determine the tissue distribution of targeted nanoparticles in an animal model.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with xenografts)

  • Radiolabeled or fluorescently-labeled nanoparticles

  • Anesthesia

  • Gamma counter or in vivo imaging system (IVIS)

  • Dissection tools

Procedure:

  • Inject the labeled nanoparticles intravenously into the tumor-bearing animals.

  • At predetermined time points (e.g., 4, 24, 48 hours) post-injection, euthanize the animals.

  • For fluorescently-labeled nanoparticles, whole-body imaging can be performed using an IVIS at various time points.

  • Dissect major organs (tumor, liver, spleen, kidneys, heart, lungs) and blood.

  • Weigh each organ and measure the radioactivity using a gamma counter or the fluorescence using an IVIS.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.

Conclusion: Making an Informed Decision

The choice between DSPE-PEG-Folate and DSPE-PEG-NHS is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the drug delivery system and the biological target.

DSPE-PEG-Folate offers a straightforward and effective method for targeting a wide range of cancers that overexpress the folate receptor. It is a well-characterized system with a proven track record of enhanced cellular uptake and cytotoxicity in vitro. However, its efficacy can be limited by the expression levels of the folate receptor on the target cells and potential competition with endogenous folate.

DSPE-PEG-NHS , on the other hand, provides unparalleled versatility. The ability to conjugate a vast library of targeting ligands, such as monoclonal antibodies or specific peptides, allows for highly tailored targeting to a multitude of cellular receptors. This approach can potentially achieve higher specificity and affinity than folate targeting, as demonstrated by the significant increases in cellular uptake and potent cytotoxicity observed with antibody-conjugated nanoparticles. However, this flexibility comes with increased complexity in terms of ligand selection, conjugation chemistry, and characterization of the final product.

Ultimately, the decision rests on a careful consideration of the target cell's characteristics, the desired level of targeting specificity, and the developmental complexity the research team is prepared to undertake. For well-established folate receptor-positive cancers, DSPE-PEG-Folate presents a robust and relatively simple option. For novel targets or when maximum specificity is paramount, the customizable nature of DSPE-PEG-NHS offers a powerful, albeit more intricate, path forward. This guide, with its compilation of quantitative data and detailed protocols, serves as a foundational resource for navigating this critical decision in the pursuit of more effective and targeted cancer therapies.

References

A Comparative Guide to DSPE-PEG-Folate MW 3350 and Other Targeting Ligands in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted drug delivery, the choice of a targeting ligand is paramount to the success of a therapeutic nanocarrier. This guide provides an objective comparison of DSPE-PEG-Folate MW 3350 with other prominent targeting ligands, including transferrin, RGD peptides, and antibodies. By presenting available experimental data, detailed protocols, and visual pathway diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their drug delivery systems.

Introduction to Targeting Ligands

Active targeting strategies in drug delivery rely on the specific interaction between a targeting ligand on the surface of a nanocarrier and a receptor that is overexpressed on the surface of target cells, such as cancer cells. This interaction facilitates cellular uptake and enhances the accumulation of the therapeutic payload at the desired site, thereby increasing efficacy and reducing off-target toxicity.[1]

DSPE-PEG-Folate MW 3350 is a widely used lipid-polymer conjugate for targeted drug delivery. It consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a phospholipid anchor; a polyethylene (B3416737) glycol (PEG) linker, which provides a hydrophilic spacer and prolongs circulation time; and folic acid (folate), a vitamin that binds with high affinity to the folate receptor.[2][3] The folate receptor, particularly the alpha isoform (FR-α), is frequently overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited.[1][4]

This guide will compare DSPE-PEG-Folate MW 3350 with other common targeting moieties:

  • Transferrin: A glycoprotein (B1211001) that binds to the transferrin receptor (TfR), which is upregulated in many cancer cells to meet their increased iron demand for rapid proliferation.

  • RGD Peptides: Short peptide sequences containing the arginine-glycine-aspartic acid (RGD) motif that specifically bind to integrin receptors, particularly αvβ3, which are overexpressed on angiogenic endothelial cells and some tumor cells.

  • Antibodies: Monoclonal antibodies (mAbs) and their fragments offer high specificity and affinity for a wide range of tumor-associated antigens.

Comparative Performance Data

The following tables summarize key performance indicators for DSPE-PEG-Folate and other targeting ligands based on available experimental data. It is important to note that direct head-to-head comparisons in a single study are limited, and thus, data from different studies are presented with appropriate context.

Table 1: Binding Affinity of Targeting Ligands to Their Receptors
Targeting LigandReceptorDissociation Constant (Kd)Cell Line / SystemReference
Folic Acid Folate Receptor~0.1 - 1 nMVarious Cancer Cells[5]
Transferrin Transferrin Receptor~1 - 10 nMVarious Cancer Cells[6]
RGD Peptide αvβ3 Integrin~1 - 100 nMVarious Cancer Cells[7]
Antibody (e.g., Trastuzumab) HER2~0.1 - 5 nMSK-BR-3[1]

Note: Lower Kd values indicate higher binding affinity. The affinity can vary depending on the specific ligand-receptor pair, cell type, and experimental conditions.

Table 2: In Vitro Cellular Uptake of Targeted Nanoparticles
Nanoparticle FormulationTargeting LigandCell LineUptake Enhancement (vs. Non-Targeted)Reference
Gadolinium NanoparticlesDSPE-PEG-Folate (MW 3350) KB (human nasopharyngeal carcinoma)Significantly enhanced cellular uptake[8]
LiposomesFolate J6456-FR (lymphoma)~50-70 fold increase[9]
Albumin NanoparticlesTransferrin hBMECs (human brain microvascular endothelial cells)Significantly higher uptake[10][11]
LiposomesRGD Peptide ARPE-19 (retinal pigment epithelial cells)~4-fold increase[12]
Gold NanoparticlesFolate HeLa (cervical cancer)~98% cell killing upon stimulation (vs. 9% in low FR cells)[13]
Table 3: In Vivo Tumor Accumulation and Retention
Nanoparticle FormulationTargeting LigandAnimal ModelTumor Accumulation (%ID/g)Retention EnhancementReference
Gadolinium NanoparticlesDSPE-PEG-Folate (MW 3350) KB tumor-bearing athymic miceComparable to non-targetedSignificantly enhanced tumor retention[8]
Liposomal DoxorubicinFolate J6456-FR ascitic tumors in mice17-fold increase in ascitic tumor cells-[9]
Solid Lipid Magnetic NanoparticlesFolate SKOV-3 tumor-bearing miceHigher accumulation in FR-positive tumors-[14]

%ID/g: Percentage of injected dose per gram of tumor tissue.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of uptake and experimental procedures is crucial for understanding the data. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways for Receptor-Mediated Endocytosis

G cluster_folate Folate Receptor-Mediated Endocytosis cluster_transferrin Transferrin Receptor-Mediated Endocytosis cluster_rgd Integrin-Mediated Endocytosis Folate_NP Folate-Targeted Nanoparticle FR Folate Receptor (FRα) Folate_NP->FR Binding Caveolae Caveolae-Mediated Endocytosis FR->Caveolae Internalization Endosome Endosome Caveolae->Endosome Drug_Release_F Drug Release (Low pH) Endosome->Drug_Release_F Tf_NP Transferrin-Targeted Nanoparticle TfR Transferrin Receptor (TfR) Tf_NP->TfR Binding Clathrin Clathrin-Coated Pit TfR->Clathrin Internalization Endosome_Tf Endosome Clathrin->Endosome_Tf Drug_Release_Tf Drug Release (Low pH) Endosome_Tf->Drug_Release_Tf RGD_NP RGD-Targeted Nanoparticle Integrin Integrin (αvβ3) RGD_NP->Integrin Binding Clathrin_RGD Clathrin-Mediated Endocytosis Integrin->Clathrin_RGD Internalization Endosome_RGD Endosome Clathrin_RGD->Endosome_RGD Drug_Release_RGD Drug Release (Low pH) Endosome_RGD->Drug_Release_RGD

Caption: Receptor-mediated endocytosis pathways for different targeting ligands.

Experimental Workflow: Comparative Cellular Uptake Assay

G cluster_workflow Workflow for Comparative Cellular Uptake Assay start Seed Cancer Cells (e.g., HeLa, MCF-7) prep_np Prepare Nanoparticles: - DSPE-PEG-Folate - DSPE-PEG-Transferrin - DSPE-PEG-RGD - Non-Targeted Control incubation Incubate Cells with Fluorescently Labeled Nanoparticles prep_np->incubation wash Wash Cells to Remove Unbound Nanoparticles incubation->wash analysis Analyze Cellular Uptake wash->analysis flow Flow Cytometry (Quantitative) analysis->flow microscopy Confocal Microscopy (Qualitative/Localization) analysis->microscopy results Compare Mean Fluorescence Intensity flow->results microscopy->results

Caption: A typical workflow for comparing the cellular uptake of different targeted nanoparticles.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of targeting ligands.

Protocol 1: Preparation of DSPE-PEG-Folate Targeted Liposomes

This protocol is based on the thin-film hydration method.[15][16]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (Chol)

  • DSPE-PEG(2000)-Folate (MW ~3350)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

  • Lipid Film Formation: Dissolve DPPC, cholesterol, and DSPE-PEG-Folate in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a PBS solution (pH 7.4) containing the drug to be encapsulated by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Cellular Uptake Assay by Flow Cytometry

This protocol allows for the quantification of nanoparticle uptake by cells.[12][17][18][19]

Materials:

  • Target cancer cell line (e.g., HeLa, FR-positive)

  • Control cell line (e.g., A549, FR-negative)

  • Fluorescently labeled targeted and non-targeted nanoparticles

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.

  • Nanoparticle Incubation: Replace the medium with fresh medium containing fluorescently labeled nanoparticles at various concentrations. Incubate for a predetermined time (e.g., 4 hours) at 37°C.

  • Washing: Aspirate the medium and wash the cells three times with cold PBS to remove unbound nanoparticles.

  • Cell Detachment: Detach the cells using Trypsin-EDTA.

  • Sample Preparation: Resuspend the cells in PBS for flow cytometry analysis.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity of the cell population is proportional to the amount of nanoparticle uptake.

  • Data Analysis: Compare the mean fluorescence intensity of cells treated with targeted nanoparticles to those treated with non-targeted nanoparticles.

Protocol 3: In Vivo Biodistribution Study

This protocol is used to assess the tumor-targeting ability of nanoparticles in an animal model.[8]

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors)

  • Radiolabeled or fluorescently labeled targeted and non-targeted nanoparticles

  • In vivo imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radiolabeling)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Nanoparticle Administration: Inject the labeled nanoparticles intravenously into the tail vein of the tumor-bearing mice.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and acquire images using the appropriate imaging system to monitor the biodistribution of the nanoparticles.

  • Ex Vivo Analysis: At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Quantification:

    • For fluorescently labeled nanoparticles, measure the fluorescence intensity in the excised organs using the imaging system.

    • For radiolabeled nanoparticles, measure the radioactivity in the excised organs using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for the tumor and each organ to compare the targeting efficiency of different nanoparticle formulations.

Discussion and Conclusion

The selection of an appropriate targeting ligand is a critical step in the design of effective nanomedicines.

  • DSPE-PEG-Folate MW 3350 offers several advantages, including the small size of the folate ligand, which can lead to better tumor penetration, and its high affinity for the folate receptor.[2] However, the expression of the folate receptor can be heterogeneous among and within tumors, and some normal tissues also express the receptor, which could lead to off-target effects.[20]

  • Transferrin targets the transferrin receptor, which is essential for cell proliferation and is often upregulated in cancer. However, the ubiquitous expression of TfR on normal cells, especially those with high metabolic activity, can lead to non-specific uptake.

  • RGD peptides are effective for targeting the tumor vasculature and certain tumor types. Their small size is advantageous for synthesis and tumor penetration. However, the expression of integrins can also be found on healthy, proliferating cells.

  • Antibodies provide the highest specificity and affinity for their target antigens. However, their large size can hinder tumor penetration, and they can be immunogenic. The production of antibody-conjugated nanoparticles is also more complex and expensive.

References

A Comprehensive Guide to the Characterization of DSPE-PEG-Folate MW 3350 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of key techniques used to characterize 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] with a molecular weight of 3350 (DSPE-PEG-Folate MW 3350). Understanding the physicochemical properties of these nanoparticles is critical for ensuring their quality, stability, safety, and efficacy in targeted drug delivery applications. This document outlines the experimental protocols and expected data for several essential characterization methods, alongside a comparison with alternative DSPE-PEG functionalized nanoparticles.

Core Characterization Techniques for DSPE-PEG-Folate MW 3350 Nanoparticles

A thorough characterization of DSPE-PEG-Folate MW 3350 nanoparticles is crucial for quality control and to predict their in vivo behavior. The primary techniques employed for this purpose are Dynamic Light Scattering (DLS) for size and surface charge determination, spectroscopic methods like Fourier Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and UV-Visible (UV-Vis) spectroscopy for chemical structure and conjugation confirmation, Differential Scanning Calorimetry (DSC) for thermal analysis, and Transmission Electron Microscopy (TEM) for morphological visualization.

Physicochemical Properties

The size, polydispersity, and surface charge of nanoparticles are critical parameters that influence their biological fate and cellular uptake.

TechniqueParameterExpected Value for DSPE-PEG-Folate MW 3350 NanoparticlesAlternative DSPE-PEG Nanoparticles (Amine, Maleimide, Biotin)
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (nm)~100 - 150 nmSimilar size range, dependent on formulation
Polydispersity Index (PDI)< 0.3 (indicating a homogenous population)Typically < 0.3 for well-formulated particles
Zeta Potential (mV)Approximately -30 mV[1]DSPE-PEG-Amine: Positive Zeta PotentialDSPE-PEG-Maleimide: Near-neutral or slightly negativeDSPE-PEG-Biotin: Slightly negative
Chemical Structure and Conjugation

Confirming the successful synthesis and conjugation of the folate moiety to the DSPE-PEG backbone is essential.

TechniquePurposeExpected Observations for DSPE-PEG-Folate MW 3350
Fourier Transform Infrared (FTIR) Spectroscopy Confirmation of chemical bondsPresence of characteristic peaks for the amide bond formed between folate and PEG (~1635-1691 cm⁻¹), C-O stretching from the PEG chain (~1108 cm⁻¹), and -CH₂- stretching from the DSPE lipid chains (~2915 cm⁻¹)[2].
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Verification of molecular structureCharacteristic peaks corresponding to the protons of the folate moiety (aromatic protons around 6.6 and 7.5 ppm, and the pteridine (B1203161) proton around 8.3 ppm), the repeating ethylene (B1197577) glycol units of PEG (~3.6 ppm), and the fatty acid chains of DSPE.
UV-Visible (UV-Vis) Spectroscopy Quantification of folate conjugationAbsorbance maxima characteristic of folic acid at approximately 285 nm and 360 nm.
Thermal Properties and Morphology

The thermal behavior and physical appearance of the nanoparticles provide insights into their stability and structure.

TechniqueParameterExpected Observations for DSPE-PEG-Folate MW 3350 Nanoparticles
Differential Scanning Calorimetry (DSC) Phase transition temperature (Tm)A main phase transition peak, the temperature of which can indicate the stability and integrity of the lipid bilayer.
Transmission Electron Microscopy (TEM) Morphology and sizeVisualization of spherical micelles or liposomes with a uniform size distribution, consistent with DLS data.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below to ensure reproducibility and accuracy.

Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles.

Protocol:

  • Sample Preparation: Disperse the DSPE-PEG-Folate MW 3350 nanoparticles in deionized water or a suitable buffer (e.g., PBS) to a final concentration of approximately 0.1-1 mg/mL. Ensure the sample is well-mixed by gentle vortexing.

  • Instrumentation: Use a Zetasizer Nano series instrument or a similar device.

  • Size and PDI Measurement:

    • Equilibrate the instrument to 25°C.

    • Transfer the nanoparticle suspension to a disposable cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for 2 minutes.

    • Perform the measurement at a scattering angle of 173°.

    • Acquire at least three measurements and report the average Z-average diameter and PDI.

  • Zeta Potential Measurement:

    • Transfer the nanoparticle suspension to a disposable folded capillary cell.

    • Place the cell in the instrument and allow it to equilibrate.

    • Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.

    • Perform at least three measurements and report the average zeta potential.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the covalent conjugation of folic acid to the DSPE-PEG lipid.

Protocol:

  • Sample Preparation: Lyophilize the DSPE-PEG-Folate nanoparticle suspension to obtain a dry powder. Mix a small amount of the powder with potassium bromide (KBr) and press it into a thin pellet.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer and acquire the sample spectrum.

    • Scan in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic peaks corresponding to the functional groups of DSPE, PEG, and folate, paying close attention to the amide bond formation.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To verify the chemical structure of the DSPE-PEG-Folate conjugate.

Protocol:

  • Sample Preparation: Dissolve the lyophilized DSPE-PEG-Folate in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Set the appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Assign the peaks in the spectrum to the corresponding protons in the DSPE-PEG-Folate structure.

UV-Visible (UV-Vis) Spectroscopy

Objective: To confirm the presence of folic acid and quantify the degree of conjugation.

Protocol:

  • Sample Preparation: Dissolve a known concentration of the DSPE-PEG-Folate nanoparticles in a suitable solvent (e.g., water or buffer).

  • Instrumentation: Use a UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the absorbance of the sample over a wavelength range of 200-500 nm.

    • Use the solvent as a blank.

  • Data Analysis:

    • Identify the characteristic absorbance peaks of folic acid.

    • To quantify the folate content, create a standard curve using known concentrations of free folic acid and measure the absorbance of the nanoparticle sample at the absorbance maximum (e.g., 285 nm).

Differential Scanning Calorimetry (DSC)

Objective: To analyze the thermal properties and phase behavior of the lipid nanoparticles.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the lyophilized DSPE-PEG-Folate nanoparticle sample into an aluminum DSC pan. Seal the pan hermetically.

  • Instrumentation: Use a differential scanning calorimeter.

  • Data Acquisition:

    • Use an empty sealed aluminum pan as a reference.

    • Heat the sample at a constant rate (e.g., 5-10°C/min) over a temperature range that includes the expected phase transition of the lipid (e.g., 20°C to 80°C).

  • Data Analysis: Analyze the resulting thermogram to determine the phase transition temperature (Tm), which appears as an endothermic peak.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and size of the nanoparticles.

Protocol:

  • Sample Preparation (Negative Staining):

    • Place a drop of the nanoparticle suspension (appropriately diluted) onto a carbon-coated copper grid for 1-2 minutes.

    • Blot off the excess liquid with filter paper.

    • Add a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) onto the grid for 1-2 minutes.

    • Blot off the excess stain and allow the grid to air dry completely.

  • Instrumentation: Use a transmission electron microscope operating at a suitable accelerating voltage (e.g., 80-120 kV).

  • Imaging: Acquire images at different magnifications to observe the overall morphology and individual particle details.

Visualizing Experimental Workflows

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_confirmation Structural Confirmation cluster_thermal Thermal Analysis Synthesis DSPE-PEG-Folate Synthesis DLS DLS (Size, PDI, Zeta Potential) Synthesis->DLS TEM TEM (Morphology) Synthesis->TEM FTIR FTIR (Conjugation) Synthesis->FTIR NMR 1H NMR (Structure) Synthesis->NMR UVVis UV-Vis (Folate Quantification) Synthesis->UVVis DSC DSC (Thermal Stability) Synthesis->DSC

Characterization_Techniques cluster_physicochemical Physicochemical Properties cluster_chemical Chemical Composition cluster_thermal_prop Thermal Properties NP DSPE-PEG-Folate Nanoparticle Size Size & PDI NP->Size DLS Zeta Zeta Potential NP->Zeta DLS Morphology Morphology NP->Morphology TEM Structure Structure NP->Structure 1H NMR Conjugation Conjugation NP->Conjugation FTIR, UV-Vis Thermal Thermal Stability NP->Thermal DSC

References

In Vivo Validation of DSPE-PEG-Folate MW 3350 Targeting Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of DSPE-PEG-Folate (MW 3350) targeted nanoparticles against non-targeted alternatives. The targeting specificity of DSPE-PEG-Folate is crucial for enhancing the therapeutic efficacy and reducing off-target effects of nanoparticle-based drug delivery systems. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of In Vivo Performance

The targeting efficiency of DSPE-PEG-Folate (MW 3350) has been evaluated in numerous preclinical studies. Below is a summary of quantitative data from in vivo biodistribution studies, comparing the accumulation of folate-targeted nanoparticles to non-targeted controls in tumor tissues and various organs. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Formulation Tumor Model Time Point Tumor (%ID/g) Liver (%ID/g) Spleen (%ID/g) Kidney (%ID/g) Reference
Folate-Targeted Nanoparticles KB (human nasopharyngeal carcinoma)24 h~3.3~15~5~2[1]
Non-Targeted Nanoparticles (PEG-coated) KB (human nasopharyngeal carcinoma)24 h~3.1~16~6~2[1]
Folate-Targeted Liposomes M109-FR (murine lung carcinoma)65 h~8~25~10~3[2]
Non-Targeted Liposomes M109-FR (murine lung carcinoma)65 h~7~15~8~3[2]
Folate-Targeted Liposomes IGROV-1 (human ovarian cancer)2 h4-fold increase in T1 signal intensity vs. non-targetedNot ReportedNot ReportedNot Reported[3]
Non-Targeted Liposomes IGROV-1 (human ovarian cancer)24 hSimilar T1 signal intensity to 2h targetedNot ReportedNot ReportedNot Reported[3]

Note: The values presented are approximate and have been collated from different studies. For precise data, please refer to the cited literature.

While some studies show comparable tumor accumulation between folate-targeted and non-targeted nanoparticles at the whole-tumor level, the key advantage of folate targeting lies in enhanced cellular uptake and retention within the tumor tissue.[1] This is attributed to the specific interaction with folate receptors overexpressed on cancer cells.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are generalized protocols for key in vivo experiments used to assess the targeting specificity of DSPE-PEG-Folate.

Animal Model and Tumor Inoculation
  • Animal Strain: Athymic nude mice (e.g., Balb/c) are commonly used to prevent rejection of human tumor xenografts.

  • Cell Lines: Folate receptor-positive human cancer cell lines such as KB (nasopharyngeal), M109 (lung), IGROV-1 (ovarian), and SKOV-3 (ovarian) are frequently used.

  • Inoculation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in sterile PBS or culture medium) is injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of the study.

Nanoparticle Formulation and Administration
  • Liposome Preparation: Folate-targeted liposomes are typically prepared using the thin-film hydration method. A lipid mixture including a structural lipid (e.g., DSPC), cholesterol, DSPE-PEG (for stealth properties), and DSPE-PEG-Folate (for targeting) is dissolved in an organic solvent. The solvent is evaporated to form a thin lipid film, which is then hydrated with an aqueous buffer, followed by sonication or extrusion to obtain unilamellar vesicles of a desired size (e.g., ~100 nm).

  • Control Formulation: Non-targeted liposomes are prepared using the same procedure but omitting the DSPE-PEG-Folate component.

  • Administration: The nanoparticle formulations are administered to the tumor-bearing mice via intravenous (i.v.) injection, typically through the tail vein. The dosage is calculated based on the encapsulated drug or the lipid concentration.

In Vivo Biodistribution Study
  • Radiolabeling: For quantitative biodistribution analysis, the nanoparticles are often labeled with a radioactive isotope (e.g., ³H or ¹¹¹In).

  • Sample Collection: At predetermined time points post-injection (e.g., 2, 8, 24, 48 hours), mice are euthanized. Blood is collected, and major organs (liver, spleen, kidneys, lungs, heart) and the tumor are excised.

  • Quantification: The radioactivity in each organ and the tumor is measured using a gamma counter or a liquid scintillation counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Imaging
  • Fluorescent Labeling: For in vivo imaging, a fluorescent dye can be encapsulated within the nanoparticles or conjugated to the lipid components.

  • Imaging Modality: Non-invasive imaging techniques such as fluorescence imaging or magnetic resonance imaging (MRI) (if paramagnetic lipids are included) can be used to visualize the accumulation of nanoparticles in the tumor in real-time.[3]

  • Image Analysis: The signal intensity in the tumor region is quantified and compared between the targeted and non-targeted groups.

Mandatory Visualizations

Folate Receptor-Mediated Endocytosis

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_Nanoparticle DSPE-PEG-Folate Nanoparticle Folate_Receptor Folate Receptor (FR) Folate_Nanoparticle->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation & Fusion Receptor_Recycling FR Recycling Endosome->Receptor_Recycling Recycling to Cell Surface Drug_Release Drug Release Lysosome->Drug_Release Acidic pH Receptor_Recycling->Folate_Receptor

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental Workflow for In Vivo Validation

In_Vivo_Workflow Experimental Workflow for In Vivo Validation Tumor_Inoculation Tumor Cell Inoculation (e.g., KB, M109) Tumor_Growth Tumor Growth (to palpable size) Tumor_Inoculation->Tumor_Growth Group_Allocation Random Allocation into Targeted & Control Groups Tumor_Growth->Group_Allocation Nanoparticle_Injection Intravenous Injection of Nanoparticle Formulations Group_Allocation->Nanoparticle_Injection Biodistribution_Study Biodistribution Study (%ID/g) Nanoparticle_Injection->Biodistribution_Study In_Vivo_Imaging In Vivo Imaging (Fluorescence/MRI) Nanoparticle_Injection->In_Vivo_Imaging Data_Analysis Data Analysis and Comparison Biodistribution_Study->Data_Analysis In_Vivo_Imaging->Data_Analysis

Caption: Experimental Workflow for In Vivo Validation.

References

DSPE-PEG-Folate MW 3350 Liposomes Outshine Non-Targeted Controls in Cancer Cell Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Folate-targeted liposomes, specifically those utilizing DSPE-PEG-Folate with a molecular weight of 3350, demonstrate significantly enhanced efficacy in delivering therapeutic agents to cancer cells overexpressing the folate receptor (FR) when compared to their non-targeted counterparts. This superiority is evident across multiple key performance metrics, including cellular uptake, cytotoxicity, and in vivo tumor reduction. The targeted approach leverages the natural biological pathway of folate receptor-mediated endocytosis to achieve preferential accumulation of the liposomal cargo within malignant cells.

The core principle behind this enhanced efficacy lies in the specific interaction between the folate ligand on the liposome (B1194612) surface and the folate receptor, a protein often overexpressed on the surface of various cancer cells, including those of the ovary, lung, and breast, while having limited expression in healthy tissues.[1][2] This targeted binding facilitates the internalization of the liposomes into the cancer cells through a process called endocytosis, leading to a concentrated intracellular drug delivery.[1][3][4]

Enhanced Cellular Uptake: A Gateway to Increased Efficacy

In vitro studies consistently reveal that folate-targeted liposomes are taken up by FR-positive cancer cells to a much greater extent than non-targeted liposomes. For instance, studies on KB cells, which are known to overexpress the folate receptor, showed a three to six-fold higher uptake of folate-targeted liposomal arsenic compared to free arsenic trioxide or non-targeted liposomal arsenic.[1] This enhanced uptake is a direct result of the folate receptor-mediated endocytosis pathway.[1] Another study demonstrated a dose-dependent increase in cell-associated fluorescence in FR-positive J6456 lymphoma cells incubated with folate-targeted liposomes compared to non-targeted liposomes, with an optimal ligand concentration of approximately 0.5 mol%.[5][6]

Cell LineLiposome TypeUptake Enhancement (vs. Non-Targeted)Reference
KB CellsFolate-Targeted Liposomal Arsenic3-6 fold higher[1]
J6456-FR Lymphoma CellsFolate-Targeted Fluorescent LiposomesSubstantial, dose-dependent increase[5][6]
KB CellsFolate-Targeted PoP Liposomes5-6 fold higher PoP fluorescence[7]
HeLa CellsFolate-Targeted Nanoparticles~4 times more efficient than in FR-negative HepG2 cells[1]

Heightened Cytotoxicity: Translating Uptake into Cell Death

The increased intracellular concentration of cytotoxic drugs delivered by folate-targeted liposomes translates into a more potent anti-cancer effect. In the same study with KB cells, the enhanced uptake of folate-targeted liposomal arsenic resulted in a 28-fold increase in cytotoxicity compared to the free drug.[1] Similarly, folate-modified camptothecin-loaded polymeric micelles exhibited higher cytotoxicity in FR-positive KB cells compared to non-folate modified micelles.[8] This demonstrates that by specifically targeting cancer cells, the therapeutic index of the encapsulated drug can be significantly improved, potentially leading to better treatment outcomes with reduced side effects.

Cell LineDrugLiposome TypeCytotoxicity EnhancementReference
KB CellsArsenic TrioxideFolate-Targeted28-fold increase vs. free drug[1]
KB CellsCamptothecinFolate-Modified Polymeric MicellesHigher than non-folate modified micelles[8]
CT26 Cancer Cells5-FluorouracilFolate-TargetedLower IC50 (12.02 µM) vs. free 5-FU (39.81 µM)[9]
B16F10 CellsDoxorubicin (B1662922)Folate-Targeted MagnetoliposomesSix-fold lower IC50 vs. non-targeted[10]

Superior In Vivo Tumor Reduction: From the Bench to Preclinical Models

The advantages of folate-targeted liposomes observed in vitro have been corroborated by in vivo studies in animal models. In a mouse model of ascitic J6456-FR tumors, intraperitoneal injection of folate-targeted pegylated liposomal doxorubicin (PLD) resulted in a 17-fold increase in drug levels in ascitic tumor cells compared to non-targeted PLD.[6] While some studies have shown that overall tumor accumulation of folate-targeted liposomes may not be significantly different from non-targeted liposomes due to factors like the enhanced permeability and retention (EPR) effect, the intratumor distribution is favorably shifted towards association with FR-expressing cancer cells.[11][12] This targeted delivery at the cellular level within the tumor is crucial for therapeutic efficacy. One study noted that 5-FU-encapsulated folate-targeted liposomes led to a greater reduction in tumor volume (88.75 mm³) compared to free 5-FU (210.00 mm³).[9]

Animal ModelTumor TypeLiposome TypeKey FindingReference
BALB/c MiceJ6456-FR Ascitic TumorFolate-Targeted PLD17-fold increase in drug levels in tumor cells[6]
BALB/c MiceM109-FR CarcinomaFolate-Targeted LiposomesSimilar overall tumor uptake to non-targeted, but higher tumor:skin and tumor:kidney ratios[11][12]
Tumor-Bearing MiceCT26 Colon Carcinoma5-FU Folate-Targeted LiposomesHigher tumor inhibition (88.75 mm³ tumor volume) vs. free 5-FU (210.00 mm³)[9]

Experimental Protocols

In Vitro Cellular Uptake Assay

A common method to assess cellular uptake involves incubating cancer cells with fluorescently labeled liposomes.

Cell Culture: FR-positive cells (e.g., KB, HeLa, MCF-7) and FR-negative control cells (e.g., A549) are seeded in 24-well or 96-well plates and allowed to adhere overnight.[7][13][14]

Liposome Incubation: The cells are then incubated with varying concentrations of folate-targeted and non-targeted liposomes containing a fluorescent marker (e.g., fluorescein-labeled lipid) for a defined period (e.g., 1-4 hours) at 37°C.[7][14]

Quantification: After incubation, the cells are washed to remove non-internalized liposomes. The cellular fluorescence is then quantified using techniques like flow cytometry or by lysing the cells and measuring the fluorescence of the cell lysate with a microplate reader.[1][7] Confocal microscopy can also be used for visual confirmation of intracellular uptake.[5][14]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic effect of the liposomal formulations.

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours.[13][14]

Treatment: The cells are then treated with various concentrations of free drug, drug-loaded folate-targeted liposomes, and drug-loaded non-targeted liposomes for a specified duration (e.g., 24 or 48 hours).[13][14]

MTT Incubation and Measurement: After the treatment period, an MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the drug that inhibits 50% of cell growth) is determined.[13]

In Vivo Antitumor Efficacy Study

Animal models, typically mice bearing subcutaneous or ascitic tumors, are used to evaluate the in vivo efficacy of the liposomal formulations.

Tumor Inoculation: Cancer cells (e.g., J6456-FR, M109-FR) are injected into mice to establish tumors.[5][11][12]

Treatment Administration: Once the tumors reach a certain size, the mice are randomly assigned to different treatment groups: saline control, free drug, drug-loaded non-targeted liposomes, and drug-loaded folate-targeted liposomes. The treatments are administered, often intravenously or intraperitoneally, at a specific dosage and schedule.[5][11]

Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. The body weight of the mice is also recorded as an indicator of systemic toxicity. At the end of the study, the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth inhibition across the different treatment groups.[14]

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the folate receptor-mediated endocytosis pathway and a typical experimental workflow for evaluating liposome efficacy.

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis cluster_membrane Cell Membrane cluster_cell Intracellular FR Folate Receptor Endosome Endosome FR->Endosome Internalization Liposome DSPE-PEG-Folate Liposome Liposome->FR Binding Lysosome Lysosome Endosome->Lysosome Fusion Drug Drug Release Lysosome->Drug Degradation & Cargo Release

Caption: Folate receptor-mediated endocytosis pathway.

Experimental_Workflow Efficacy Evaluation Workflow Formulation Liposome Formulation (Targeted vs. Non-Targeted) InVitro In Vitro Studies Formulation->InVitro InVivo In Vivo Studies Formulation->InVivo CellUptake Cellular Uptake Assay InVitro->CellUptake Cytotoxicity Cytotoxicity Assay InVitro->Cytotoxicity Data Data Analysis & Comparison CellUptake->Data Cytotoxicity->Data AnimalModel Tumor Model Development InVivo->AnimalModel Treatment Treatment Administration AnimalModel->Treatment Efficacy Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy Efficacy->Data

Caption: Experimental workflow for liposome efficacy evaluation.

References

A Comparative Guide to Assessing DSPE-PEG-Folate Binding Affinity to Folate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to cancer cells overexpressing folate receptors is a promising strategy in oncology. A crucial component of this approach is the DSPE-PEG-Folate lipid, which self-assembles into liposomes and nanoparticles, presenting folate moieties on the surface to engage with folate receptors. Quantifying the binding affinity of these targeted delivery systems is paramount for predicting their efficacy. This guide provides a comparative overview of the primary methods used to assess the binding affinity of DSPE-PEG-Folate to its cognate receptors, complete with experimental data and detailed protocols.

Quantitative Comparison of Folate-Targeted Liposomes

While direct binding affinity constants (Kd) for DSPE-PEG-Folate are not always readily available in literature, the half-maximal inhibitory concentration (IC50) from competitive binding assays and cellular uptake studies provides a strong indication of targeting efficiency. The following table summarizes key findings from studies evaluating folate-targeted liposomes, highlighting the impact of formulation on receptor-mediated interactions.

FormulationCell LineAssay MethodMeasured ParameterValueReference
Doxorubicin-loaded Liposomes with DSPE-PEG2000-FolateKBCytotoxicity AssayIC500.1197 µg/mL[1](--INVALID-LINK--)
Doxorubicin-loaded Liposomes with DSPE-PEG5000-FolateKBCytotoxicity AssayIC500.1077 µg/mL[1](--INVALID-LINK--)
Doxorubicin-loaded Liposomes with DSPE-PEG10000-FolateKBCytotoxicity AssayIC500.1125 µg/mL[1](--INVALID-LINK--)
Doxorubicin-loaded Liposomes with F-PEG-CHEMSKBCytotoxicity AssayIC5010.0 µM[2](--INVALID-LINK--)
Non-targeted Doxorubicin-loaded LiposomesKBCytotoxicity AssayIC5057.5 µM[2](--INVALID-LINK--)
Folate-Targeted Magnetoliposomes (DFPML)B16F10Cytotoxicity AssayIC50~0.8 µg/mL[3](--INVALID-LINK--)
Non-folate Targeted Magnetoliposomes (DPML)B16F10Cytotoxicity AssayIC504.9 µg/mL[3](--INVALID-LINK--)

Note: IC50 values from cytotoxicity assays are an indirect measure of binding affinity but reflect the overall effectiveness of the targeted delivery system, which is initiated by receptor binding. Lower IC50 values for targeted formulations compared to non-targeted controls indicate successful receptor-mediated drug delivery.

Key Methodologies for Assessing Binding Affinity

Several robust techniques are employed to characterize the interaction between DSPE-PEG-Folate and folate receptors. Each method offers unique insights into the binding kinetics and thermodynamics.

Radioligand Binding Assay

This classic and highly sensitive method directly quantifies the binding of a radiolabeled ligand to its receptor.[4] In the context of DSPE-PEG-Folate, a competitive binding assay is typically performed where the non-labeled DSPE-PEG-Folate competes with a radiolabeled folate analog (e.g., [³H]folic acid) for binding to folate receptors on cells or cell membranes.

  • Cell Culture: Culture folate receptor-positive cells (e.g., KB, HeLa, MCF-7) to near confluence in appropriate cell culture plates.

  • Cell Harvesting and Membrane Preparation (Optional): Cells can be used whole or cell membranes can be isolated through homogenization and centrifugation to concentrate the receptors.[5]

  • Assay Setup: In a 96-well plate, add a fixed concentration of radiolabeled folic acid to each well.

  • Competition: Add increasing concentrations of unlabeled DSPE-PEG-Folate liposomes (or other non-radioactive competitors).

  • Incubation: Incubate the plate at 37°C for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the cells or membranes.[4]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of the competitor. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand, can then be determined by non-linear regression. The binding affinity (Ki) of DSPE-PEG-Folate can be calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells FR-Positive Cells Incubation Incubate Cells + Radioligand + Competitor Series Cells->Incubation Radioligand [3H]Folic Acid Radioligand->Incubation Competitor DSPE-PEG-Folate Liposomes Competitor->Incubation Filtration Vacuum Filtration Incubation->Filtration Separate bound/ free ligand Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Calculate IC50/Ki Scintillation->Analysis

Workflow for a competitive radioligand binding assay.
Flow Cytometry

Flow cytometry offers a powerful, high-throughput method to assess the binding of fluorescently labeled DSPE-PEG-Folate liposomes to folate receptor-expressing cells. Competitive binding assays can also be performed to determine the relative binding affinity.

  • Cell Preparation: Harvest folate receptor-positive cells and wash them with a suitable binding buffer (e.g., PBS with 1% BSA).

  • Fluorescent Ligand Preparation: Prepare liposomes incorporating a fluorescently labeled lipid (e.g., a rhodamine or fluorescein-labeled phospholipid) in addition to DSPE-PEG-Folate.

  • Competition Setup: In separate tubes or a 96-well plate, incubate a fixed concentration of the fluorescently labeled DSPE-PEG-Folate liposomes with folate receptor-positive cells in the presence of increasing concentrations of non-fluorescent DSPE-PEG-Folate liposomes (or another competitor).

  • Incubation: Incubate the cell suspensions on ice or at 4°C for a defined period to allow binding to occur while minimizing internalization.

  • Washing: Wash the cells with cold binding buffer to remove unbound liposomes.

  • Flow Cytometry Analysis: Analyze the cell-associated fluorescence using a flow cytometer.

  • Data Analysis: Determine the median fluorescence intensity (MFI) for each competitor concentration. Plot the MFI against the log concentration of the competitor to determine the IC50 value.

Flow_Cytometry_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells FR-Positive Cells Incubation Incubate Cells + Fluor Ligand + Competitor Series Cells->Incubation Fluor_Ligand Fluorescent DSPE-PEG-Folate Liposomes Fluor_Ligand->Incubation Competitor Non-fluorescent Competitor Competitor->Incubation Washing Wash Cells Incubation->Washing FACS Flow Cytometry Analysis Washing->FACS Analysis Determine Median Fluorescence Intensity (MFI) and IC50 FACS->Analysis

Workflow for a competitive flow cytometry binding assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of binding interactions (association and dissociation rates) and the binding affinity (Kd).

  • Chip Preparation: Immobilize purified folate receptor protein onto the surface of an SPR sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of DSPE-PEG-Folate liposomes in a suitable running buffer.

  • Binding Measurement: Inject the DSPE-PEG-Folate liposome (B1194612) solutions over the sensor chip surface at a constant flow rate. The binding of the liposomes to the immobilized folate receptors causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the liposomes from the receptors.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound liposomes from the sensor surface, preparing it for the next injection.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Chip Immobilize Folate Receptor on SPR Chip Injection Inject Liposomes (Association) Chip->Injection Analyte Prepare DSPE-PEG-Folate Liposome Dilutions Analyte->Injection Dissociation Flow Buffer (Dissociation) Injection->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Injection Next Cycle Analysis Calculate ka, kd, and Kd Sensorgram->Analysis

Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Sample Preparation: Prepare a solution of purified folate receptor in a suitable buffer and place it in the sample cell of the calorimeter. Prepare a more concentrated solution of DSPE-PEG-Folate liposomes in the same buffer and load it into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the DSPE-PEG-Folate liposome solution into the sample cell containing the folate receptor.

  • Heat Measurement: The instrument measures the heat released or absorbed during each injection as the binding reaction occurs.

  • Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

ITC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Folate Receptor in Sample Cell Titration Inject Ligand into Receptor Solution Receptor->Titration Ligand DSPE-PEG-Folate Liposomes in Syringe Ligand->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Isotherm Generate Binding Isotherm Heat_Measurement->Isotherm Analysis Calculate Kd, n, ΔH, ΔS Isotherm->Analysis

Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Conclusion

The selection of an appropriate method for assessing the binding affinity of DSPE-PEG-Folate to folate receptors depends on the specific research question, available instrumentation, and the need for kinetic versus thermodynamic data. While radioligand binding assays and flow cytometry are excellent for determining relative affinities and for high-throughput screening, SPR and ITC provide more detailed insights into the kinetics and thermodynamics of the interaction. For a comprehensive understanding, a combination of these techniques is often most powerful. The provided data and protocols serve as a valuable resource for researchers designing and interpreting experiments aimed at characterizing and optimizing folate-targeted nanomedicines.

References

A Comparative Guide to the Therapeutic Efficacy of DSPE-PEG-Folate Drug Conjugates in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) conjugated drug delivery systems against alternative targeted and non-targeted therapies. The information presented is supported by experimental data from preclinical animal models to aid in the evaluation and selection of drug delivery strategies for cancer therapy.

Introduction to Folate Receptor-Targeted Drug Delivery

Folate receptors (FRs) are overexpressed on the surface of various cancer cells, including those of the ovaries, lungs, and breast, while their expression in healthy tissues is limited.[1] This differential expression makes the folate receptor an attractive target for delivering cytotoxic agents specifically to tumors, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[1] DSPE-PEG-Folate is an amphiphilic molecule commonly incorporated into the lipid bilayer of liposomes or the surface of nanoparticles.[2] The DSPE portion anchors the molecule within the nanocarrier, the polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic shield that prolongs circulation time, and the folate moiety acts as a targeting ligand that binds with high affinity to folate receptors on cancer cells.[3]

Comparative Performance of DSPE-PEG-Folate Drug Conjugates

The therapeutic efficacy of DSPE-PEG-Folate conjugated nanocarriers is typically evaluated in animal models by comparing their performance against non-targeted nanocarriers and the free drug. Key performance indicators include tumor growth inhibition, survival rate, and biodistribution.

Doxorubicin-Loaded Liposomes

Doxorubicin is a widely used chemotherapeutic agent. Its encapsulation in liposomes improves its pharmacokinetic profile and reduces cardiotoxicity. Targeting these liposomes with folate can further enhance their anti-tumor activity.

Table 1: Therapeutic Efficacy of Folate-Targeted vs. Non-Targeted Doxorubicin Liposomes in a KB Tumor-Bearing Mouse Model

Treatment GroupDose (mg/kg)Median Survival Time (days)Tumor Growth Inhibition (%)Reference
Saline-210[4]
Free Doxorubicin1030Not Reported[4]
Non-Targeted Liposomal Doxorubicin1035~50[4]
Folate-Targeted Liposomal Doxorubicin 10 42 ~65 [4]
Free Doxorubicin2038Not Reported[4]
Non-Targeted Liposomal Doxorubicin2045~70[4]
Folate-Targeted Liposomal Doxorubicin 20 65 >80 [4]

Table 2: Biodistribution of Folate-Targeted vs. Non-Targeted Liposomes in KB Tumor-Bearing Mice (24 hours post-injection)

FormulationTumor (%ID/g)Liver (%ID/g)Spleen (%ID/g)Blood (%ID/g)Reference
Non-Targeted Liposomes6.310.24.58.1[5]
Folate-Targeted Liposomes 2.8 15.8 5.1 3.5 [5]

%ID/g: Percentage of Injected Dose per gram of tissue

Paclitaxel-Loaded Nanoparticles

Paclitaxel is another potent anti-cancer drug, the efficacy of which can be improved through targeted delivery.

Table 3: Therapeutic Efficacy of Folate-Targeted vs. Non-Targeted Paclitaxel Nanoparticles in a Paclitaxel-Resistant Ovarian Cancer Xenograft Model

Treatment GroupAdministration RouteMean Number of Tumor NodulesApoptotic Cells in Tumor (%)Reference
VehicleIntraperitonealNot Reported3.2[6]
Free PaclitaxelIntraperitonealNot Reported22.4[6]
Non-Targeted NanoparticlesIntraperitonealNot Reported35.2[6]
Folate-Targeted Nanoparticles Intraperitoneal 2.9 44.6 [6]
Folate-Targeted Nanoparticles Intravenous Significantly higher than IP 20.1 [6]

Comparison with Alternative Targeting Strategies

While folate receptor targeting has shown considerable promise, other targeting ligands are also being explored for cancer therapy.

Table 4: Comparison of Different Targeting Ligands for Cancer Drug Delivery

Targeting LigandReceptorAdvantagesDisadvantagesReference
Folate Folate Receptor Small size, non-immunogenic, high affinity, simple conjugation chemistry.Competition with endogenous folate, expression can vary between tumor types.[1]
TransferrinTransferrin ReceptorHigh expression on proliferating cells, natural ligand.Competition with endogenous transferrin, receptor expression on some normal cells.[4][7]
RGD PeptidesIntegrinsTargets tumor neovasculature and tumor cells, small size.Lower binding affinity compared to antibodies, potential for rapid clearance.[8][9][10]
AntibodiesVarious cell surface antigensHigh specificity and affinity.Large size can limit tumor penetration, potential for immunogenicity, complex production.[1]

Experimental Protocols

Synthesis of DSPE-PEG-Folate

The synthesis of DSPE-PEG-Folate is typically a multi-step process:

  • Activation of Folic Acid: Folic acid is first activated at its γ-carboxyl group using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (NHS) in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). This reaction forms an NHS ester of folic acid.[11][12]

  • Conjugation to DSPE-PEG-Amine: The activated folic acid is then reacted with DSPE-PEG-NH2 in a suitable solvent with a mild base. The amine group of DSPE-PEG-NH2 displaces the NHS group to form a stable amide bond.[11]

  • Purification: The final product, DSPE-PEG-Folate, is purified from unreacted starting materials and byproducts using techniques such as dialysis or size exclusion chromatography.[12]

Preparation of Folate-Targeted Liposomes
  • Lipid Film Hydration: A mixture of lipids, including a structural phospholipid (e.g., DSPC), cholesterol, DSPE-PEG, and DSPE-PEG-Folate, are dissolved in an organic solvent (e.g., chloroform). The solvent is then removed under vacuum to form a thin lipid film on the wall of a round-bottom flask.[13]

  • Hydration: The lipid film is hydrated with an aqueous buffer containing the drug to be encapsulated (e.g., doxorubicin). This process is typically performed above the phase transition temperature of the lipids and results in the formation of multilamellar vesicles.[13]

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, the liposome (B1194612) suspension is repeatedly passed through polycarbonate membranes with specific pore sizes using an extruder.[13]

  • Purification: Unencapsulated drug is removed from the liposome formulation by methods such as dialysis or gel filtration chromatography.[13]

In Vivo Therapeutic Efficacy Study in a Xenograft Mouse Model
  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are commonly used.[14][15]

  • Tumor Cell Implantation: A suspension of human cancer cells known to overexpress the folate receptor (e.g., KB or SKOV3 cells) is injected subcutaneously into the flank of each mouse.[6][14]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers.[14]

  • Treatment Administration: Mice are randomly assigned to different treatment groups (e.g., saline control, free drug, non-targeted liposomes, folate-targeted liposomes). The formulations are administered intravenously or intraperitoneally at specified doses and schedules.[6][14]

  • Efficacy Evaluation: The primary endpoints are typically tumor growth inhibition and overall survival. Body weight is also monitored as an indicator of toxicity.[14]

  • Biodistribution Studies (Optional): At the end of the study, major organs and the tumor are harvested to determine the tissue distribution of the drug or nanocarrier. This is often done using radiolabeled or fluorescently tagged formulations.[5]

Visualizations

experimental_workflow prep_folate Synthesis of DSPE-PEG-Folate prep_lipo Preparation of Drug-Loaded Targeted Liposomes prep_folate->prep_lipo randomization Randomization of Mice into Treatment Groups prep_lipo->randomization prep_control Preparation of Control Formulations prep_control->randomization cell_culture Cancer Cell Culture (FR-positive) implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth tumor_growth->randomization administration Intravenous Administration of Formulations randomization->administration monitoring Monitoring of Tumor Volume, Body Weight, and Survival administration->monitoring efficacy Evaluation of Therapeutic Efficacy monitoring->efficacy biodistribution Biodistribution Analysis (Optional) efficacy->biodistribution

Caption: Experimental workflow for evaluating the therapeutic efficacy of DSPE-PEG-Folate drug conjugates.

folate_receptor_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space drug_conjugate DSPE-PEG-Folate Drug Conjugate folate_receptor Folate Receptor drug_conjugate->folate_receptor Binding endosome Endosome (Acidic pH) folate_receptor->endosome Endocytosis drug_release Drug Release endosome->drug_release Drug Dissociation receptor_recycling Receptor Recycling endosome->receptor_recycling cytotoxicity Cytotoxicity drug_release->cytotoxicity Therapeutic Effect receptor_recycling->folate_receptor Recycling to Cell Surface

Caption: Folate receptor-mediated endocytosis pathway for targeted drug delivery.

comparison_logic cluster_main Therapeutic Strategies for Cancer free_drug Free Drug non_targeted Non-Targeted Nanocarrier (e.g., DSPE-PEG) free_drug->non_targeted Improved PK, Reduced Toxicity folate_targeted Folate-Targeted Nanocarrier (DSPE-PEG-Folate) non_targeted->folate_targeted Enhanced Tumor Cell Uptake & Efficacy other_targeted Other Targeted Nanocarriers (e.g., Transferrin, RGD) non_targeted->other_targeted Enhanced Tumor Cell Uptake & Efficacy folate_targeted->other_targeted Alternative Targeting for Different Cancers

Caption: Logical comparison of DSPE-PEG-Folate conjugates with other therapeutic approaches.

References

Safety Operating Guide

Proper Disposal of DSPE-PEG-Folate, MW 3350: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of DSPE-PEG-Folate, MW 3350, a common reagent in targeted drug delivery research. Adherence to these guidelines is essential to minimize risks and ensure compliance with local regulations.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to the Safety Data Sheet (SDS), this substance is classified as follows:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE) Specification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Clothing Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

The disposal of this compound, and its containers must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline:

  • Waste Collection:

    • Collect waste this compound, and any contaminated materials (e.g., pipette tips, tubes, absorbent paper) in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

  • Waste Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1]

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound, down the drain or in the regular trash.

Spill and Leak Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Ventilate:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

  • Contain the Spill:

    • Prevent further leakage or spillage.

    • Keep the product away from drains and water courses.[1]

  • Absorb and Decontaminate:

    • For solutions, absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

    • For powder spills, gently sweep the material into a suitable container for disposal. Avoid creating dust.

    • Decontaminate the surfaces and any contaminated equipment by scrubbing with alcohol.[1]

  • Dispose of Cleanup Materials:

    • Collect all contaminated materials (absorbent, cleaning cloths, PPE) in a sealed, labeled hazardous waste container for proper disposal according to the procedures outlined above.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow start Start: Handling DSPE-PEG-Folate waste_generated Waste Generated (Unused product, contaminated labware) start->waste_generated spill_event Spill or Leak Occurs start->spill_event Accident? collect_waste Collect in a Labeled, Sealed Hazardous Waste Container waste_generated->collect_waste spill_event->waste_generated No evacuate Evacuate and Ventilate Area spill_event->evacuate Yes store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end contain Contain Spill evacuate->contain absorb Absorb with Inert Material and Decontaminate Surface contain->absorb collect_spill_waste Collect Contaminated Materials in Hazardous Waste Container absorb->collect_spill_waste collect_spill_waste->store_waste

Disposal workflow for this compound.

References

Personal protective equipment for handling DSPE-PEG-Folate, MW 3350

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for DSPE-PEG-Folate, MW 3350, tailored for researchers and drug development professionals. Following these procedures is critical to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to mitigate exposure risks.

Hazard Classification GHS Code Description
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE) Specification Purpose
Eye/Face Protection Safety glasses with side-shields or gogglesProtects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact.
Skin and Body Protection Laboratory coat, long-sleeved clothingProtects skin from exposure.
Respiratory Protection NIOSH-approved respiratorRequired when handling powder or in poorly ventilated areas to prevent inhalation.

Operational Workflow for Safe Handling

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_spill Spill Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE: - Lab Coat - Safety Goggles - Gloves A->B C Ensure proper ventilation (Fume Hood) B->C D Weigh DSPE-PEG-Folate in a ventilated enclosure C->D E Prepare solution as per protocol D->E F Handle with care to avoid dust and aerosol generation E->F G Decontaminate work surfaces with 70% ethanol F->G H Dispose of waste in sealed, labeled containers G->H I Doff PPE correctly H->I J Wash hands thoroughly I->J K Evacuate and ventilate area L Wear appropriate PPE for cleanup K->L M Absorb with inert material (e.g., vermiculite, sand) L->M N Collect and place in a sealed container for disposal M->N O Clean spill area with detergent and water N->O

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.